Lansoprazole Sodium

Catalog No.
S003957
CAS No.
226904-00-3
M.F
C16H13F3N3NaO2S
M. Wt
391.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lansoprazole Sodium

CAS Number

226904-00-3

Product Name

Lansoprazole Sodium

IUPAC Name

sodium 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C16H13F3N3NaO2S

Molecular Weight

391.3 g/mol

InChI

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1

InChI Key

OTGPYEHFRKGRIZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl)methyl)sulfinyl)benzimidazole, AG 1749, AG-1749, AG1749, Agopton, Bamalite, Lansol, lansoprazol, lansoprazole, Lansoprazole Sodium, Lansoprazoles, Lanzor, Monolitum, Ogast, Ogastro, Opiren, Prevacid, Prezal, Pro Ulco, Promeco, Sodium, Lansoprazole, Takepron, Ulpax, Zoton

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]

The exact mass of the compound Lansoprazole sodium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - 2-Pyridinylmethylsulfinylbenzimidazoles. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Lansoprazole Sodium Pharmacokinetics and CYP2C19 Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Lansoprazole is a substituted benzimidazole derivative that functions as a proton pump inhibitor (PPI), clinically employed in the management of various acid-related disorders including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. [1] As a potent anti-secretory agent, lansoprazole exerts its therapeutic effect through irreversible inhibition of the H+/K+-ATPase enzyme system (the proton pump) at the secretory surface of gastric parietal cells. This inhibition results in significant suppression of gastric acid secretion, regardless of the primary stimulatory factors. [1] The drug is typically administered as an enteric-coated formulation due to its inherent instability in acidic environments, which protects the active ingredient from degradation in the stomach before it can be absorbed in the intestine. [2]

The clinical pharmacokinetics of lansoprazole demonstrate considerable interindividual variability, largely attributable to genetic polymorphisms in drug-metabolizing enzymes, particularly the cytochrome P450 isoform CYP2C19. [3] [4] This variability has profound implications for both therapeutic efficacy and safety profiles across diverse patient populations. Understanding the metabolic fate of lansoprazole and the factors influencing its disposition is therefore crucial for researchers and clinicians aiming to optimize dosing strategies, predict drug interactions, and personalize therapy for improved patient outcomes. The following sections provide a comprehensive technical analysis of lansoprazole pharmacokinetics, metabolic pathways, genetic influences, and relevant experimental methodologies for drug development professionals.

Comprehensive Pharmacokinetic Profile

Lansoprazole exhibits predictable absorption and distribution characteristics following oral administration, though its pharmacokinetics are significantly influenced by formulation factors and food intake. The drug demonstrates relatively high oral bioavailability ranging between 80-90%, which is substantially reduced by 50-70% when administered with food, necessitating recommended administration before meals. [1] The maximum plasma concentration (Cmax) is achieved approximately 1.7 hours after dosing, although this Tmax may vary depending on the specific formulation employed. [1] For instance, a simplified lansoprazole suspension formulation demonstrates significantly shorter Tmax compared to intact capsules, highlighting the importance of delivery system design on absorption kinetics. [5]

The distribution and elimination characteristics of lansoprazole reflect its molecular properties and binding affinity. The drug displays a relatively small apparent volume of distribution (0.4 L/kg), indicating limited tissue penetration beyond the plasma compartment. [1] Lansoprazole is extensively protein-bound (97%), primarily to serum albumin, which may have implications for potential protein-binding displacement interactions. [1] The elimination half-life is relatively short, ranging from 0.9 to 2.1 hours, which belies its prolonged pharmacodynamic effect due to irreversible inhibition of the proton pump and slow turnover of the enzyme. [1] Systemic clearance ranges from 400-650 mL/min, with approximately 14-23% of a administered dose eliminated in urine as conjugated and unconjugated metabolites. [1]

Table 1: Key Pharmacokinetic Parameters of Lansoprazole

Parameter Value Comments
Oral Bioavailability 80-90% Decreased by 50-70% when taken with food [1]
Tmax ~1.7 hours Formulation-dependent; shorter for suspension [5] [1]
Protein Binding 97% Primarily to serum albumin [1]
Volume of Distribution 0.4 L/kg Suggests limited tissue distribution [1]
Elimination Half-life 0.9-2.1 hours Short PK half-life vs. prolonged PD effect [1]
Clearance 400-650 mL/min [1]
Renal Excretion 14-23% As hydroxylated metabolites (conjugated and unconjugated) [1]

Metabolic Pathways and Enzymology

The biotransformation pathways of lansoprazole involve extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme system. The two major isoforms responsible for lansoprazole metabolism are CYP2C19 and CYP3A4, which catalyze the formation of distinct metabolite profiles. [1] CYP2C19 mediates the aromatic hydroxylation of lansoprazole to form 5-hydroxylansoprazole, while CYP3A4 catalyzes sulfoxidation to produce lansoprazole sulfone. [3] [1] Both metabolites are pharmacologically inactive, meaning that metabolic conversion represents a deactivation pathway that terminates the anti-secretory activity of the parent drug. The relative contribution of these two pathways varies considerably among individuals and is strongly influenced by genetic polymorphisms, particularly in the CYP2C19 gene.

The functional consequences of this metabolic scheme are profound for lansoprazole's pharmacokinetic behavior and therapeutic effects. Individuals with increased CYP2C19 activity (rapid and ultrarapid metabolizers) experience accelerated conversion of lansoprazole to inactive metabolites, resulting in lower systemic exposure to the active parent compound. Conversely, those with reduced CYP2C19 activity (intermediate and poor metabolizers) exhibit slower metabolic clearance, leading to higher and more prolonged systemic exposure to lansoprazole. [3] [4] This metabolic variability directly translates to differences in acid suppression efficacy and potential adverse effect profiles, making CYP2C19 status a critical factor in determining appropriate dosing regimens for individual patients.

G cluster_0 Hepatic Metabolism Lansoprazole Lansoprazole CYP2C19 CYP2C19 Lansoprazole->CYP2C19 Hydroxylation CYP3A4 CYP3A4 Lansoprazole->CYP3A4 Sulfoxidation Metabolite1 5-Hydroxy- Lansoprazole (Inactive) CYP2C19->Metabolite1 PK_Impact Altered Systemic Exposure and Pharmacokinetics CYP2C19->PK_Impact Metabolite2 Lansoprazole Sulfone (Inactive) CYP3A4->Metabolite2 GeneticVariants CYP2C19 Genetic Variants GeneticVariants->CYP2C19 Modulates Activity

Diagram 1: Lansoprazole Metabolic Pathways: The diagram illustrates the primary metabolic routes of lansoprazole mediated by CYP2C19 and CYP3A4 enzymes, resulting in inactive metabolites, with CYP2C19 activity being modulated by genetic variants.

CYP2C19 Genetic Polymorphisms and Phenotypic Impact

The CYP2C19 gene exhibits significant genetic polymorphism that directly influences enzyme activity and consequently affects lansoprazole pharmacokinetics. The most clinically relevant variants include loss-of-function alleles (primarily *2 and *3) that result in diminished enzymatic activity, and gain-of-function alleles (primarily *17) that lead to increased enzyme activity. [6] [7] These genetic variations form the basis for classifying individuals into distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), rapid metabolizers (RMs), and ultrarapid metabolizers (UMs). [6] [4] The distribution of these phenotypes varies considerably across different ethnic populations, with East Asian populations demonstrating higher prevalence of poor metabolizer phenotypes (approximately 13%) compared to European populations (approximately 2.39%). [4]

The functional impact of these genetic variations on lansoprazole exposure is substantial and well-documented. Pharmacokinetic studies have demonstrated that poor metabolizers (individuals carrying two loss-of-function alleles) exhibit significantly higher systemic exposure to lansoprazole compared to normal metabolizers. [3] Specifically, one clinical study found statistically significant differences (p < 0.001) in Cmax and AUC(0-inf) of lansoprazole between homozygous extensive metabolizers (hmEM) and poor metabolizers (PM), with PMs showing approximately 3-5 times higher exposure parameters. [3] These pharmacokinetic differences translate directly to variations in pharmacodynamic response, with PMs experiencing more profound and sustained acid suppression compared to extensive metabolizers when administered the same dose of lansoprazole.

Table 2: CYP2C19 Phenotypes and Impact on Lansoprazole Pharmacokinetics

Phenotype Genotype Examples Enzyme Activity Impact on Lansoprazole PK Population Distribution Examples
Poor Metabolizer (PM) 2/2, 2/3, 3/3 Absent or severely reduced ↑↑↑ Cmax and AUC (3-5x higher vs. NM) [3] East Asian: ~13% [4]
Intermediate Metabolizer (IM) 1/2, 1/3 Reduced ↑ Cmax and AUC [3] [4] European: ~26% [4]
Normal Metabolizer (NM) 1/1 Normal Reference PK profile [6] Varies by population
Rapid Metabolizer (RM) 1/17 Increased ↓ Cmax and AUC [6] [4] European: ~27% [4]
Ultrarapid Metabolizer (UM) 17/17 Greatly increased ↓↓ Cmax and AUC [6] [7] European: ~4.4% [7]

Drug Interaction Potential

The drug interaction profile of lansoprazole is characterized by its dual role as both a victim and perpetrator of metabolic drug-drug interactions. As a victim drug, lansoprazole's metabolism is susceptible to inhibition or induction of CYP2C19 and CYP3A4 enzymes. For instance, co-administration with strong CYP2C19 inhibitors such as fluvoxamine would be expected to significantly increase lansoprazole exposure, potentially mimicking the pharmacokinetic profile observed in poor metabolizers. [8] Conversely, drugs that induce CYP2C19 activity may reduce lansoprazole concentrations, potentially compromising its therapeutic efficacy. As a perpetrator, lansoprazole demonstrates a moderate inhibition potential against CYP2C19, though substantially less than omeprazole, which has been shown to exceed regulatory thresholds for clinically significant inhibition. [9]

Comparative analyses of PPI-mediated CYP2C19 inhibition reveal a distinct potency ranking among various proton pump inhibitors. A recent in vitro fluorometric assessment demonstrated the following order of inhibition potency based on IC50 values: omeprazole > lansoprazole > pantoprazole > rabeprazole > ilaprazole. [9] Importantly, when translating these findings to clinical relevance using the Cmax,u/Ki,u ratio (a key metric for predicting drug interaction potential), only omeprazole exceeded the regulatory cutoff value (0.0288), while lansoprazole (0.00332) and other PPIs remained below this threshold. [9] This suggests that while lansoprazole does inhibit CYP2C19, its potential for causing clinically significant interactions through this mechanism is relatively low compared to omeprazole.

Table 3: Comparative CYP2C19 Inhibition by Proton Pump Inhibitors

Proton Pump Inhibitor Inhibition Potency (IC₅₀ based) Cmax,u/Ki,u Ratio Clinical Interpretation
Omeprazole Highest 0.0288 Exceeds regulatory cutoff; clinically significant inhibition [9]
Lansoprazole High 0.00332 Below cutoff; lower inhibition potential [9]
Pantoprazole Moderate 0.00124 Below cutoff; minimal inhibition risk [9]
Rabeprazole Low 0.000635 Below cutoff; minimal inhibition risk [9]
Ilaprazole Lowest 0.00224 Below cutoff; minimal inhibition risk [9]

Experimental Methodologies and Analytical Approaches

The experimental assessment of CYP2C19 inhibition and lansoprazole metabolism employs sophisticated in vitro and in vivo methodologies that provide critical data for predicting clinical drug interactions. A high-throughput fluorometric assay using the Vivid CYP2C19 Blue Screening Kit represents a standardized approach for evaluating inhibition potential. [9] This assay utilizes recombinant human CYP2C19 enzyme, a fluorogenic substrate, and a regeneration system to maintain enzyme activity. The experimental workflow involves incubating test compounds with the enzyme system, initiating the reaction with NADP+ and substrate, followed by fluorescence measurement after a defined incubation period. Percentage inhibition is calculated using the formula: % Inhibition = [1 - (X - B)/(A - B)] × 100%, where X represents fluorescence intensity of the test compound, A represents solvent control, and B represents positive inhibitor control. [9]

For comprehensive pharmacokinetic studies of lansoprazole in relation to CYP2C19 activity, validated analytical methods are essential. Clinical trials typically employ LC-MS/MS (liquid chromatography with tandem mass spectrometry) to simultaneously quantify plasma concentrations of lansoprazole and its major metabolites (5-hydroxylansoprazole and lansoprazole sulfone). [3] Study designs generally involve administering a single oral dose (e.g., 30 mg) to genotyped healthy subjects, with intensive blood sampling over 24 hours to characterize the concentration-time profile. CYP2C19 genotyping is performed using polymerase chain reaction (PCR) analysis of single nucleotide polymorphisms (SNPs) to identify key variant alleles (*2, *3, *17). [3] [6] Statistical analysis typically employs ANOVA after log-transformation of pharmacokinetic parameters (Cmax, AUC) to test for significant differences between genotype groups.

G Genotyping CYP2C19 Genotyping (PCR-SNP Analysis) StudyDesign Clinical Study Design (Single-dose, crossover) Genotyping->StudyDesign SampleCollection Blood Sample Collection (Predetermined intervals up to 24h) StudyDesign->SampleCollection LCMSMS LC-MS/MS Analysis SampleCollection->LCMSMS PKParameters PK Parameter Calculation (Cmax, AUC, Tmax) LCMSMS->PKParameters StatisticalAnalysis Statistical Analysis (ANOVA of log-transformed data) PKParameters->StatisticalAnalysis Results Genotype-Phenotype Correlations StatisticalAnalysis->Results InVitro In Vitro Fluorometric Assay EnzymePrep Enzyme Preparation (Recombinant CYP2C19) InVitro->EnzymePrep InhibitionAssay Inhibition Assessment (IC50 Determination) EnzymePrep->InhibitionAssay DataAnalysis Data Analysis (Cmax,u/Ki,u Ratio) InhibitionAssay->DataAnalysis

Diagram 2: Experimental Workflow for Lansoprazole PK/PD Studies: The diagram outlines key methodological approaches for clinical pharmacokinetic studies and in vitro assays to evaluate CYP2C19-mediated metabolism and inhibition.

Clinical Implications and Conclusion

The clinical pharmacogenetics of lansoprazole metabolism present both challenges and opportunities for personalized medicine approaches in acid-related disorders. The well-characterized impact of CYP2C19 polymorphisms on lansoprazole pharmacokinetics translates to clinically meaningful differences in therapeutic outcomes across diverse patient populations. [6] [4] Specifically, poor and intermediate metabolizers experience significantly greater acid suppression with standard doses, which may enhance efficacy in erosive esophagitis but potentially increase the risk of adverse effects related to prolonged hypochlorhydria, such as electrolyte imbalances (hypomagnesemia, hypocalcemia) and certain infectious risks. [4] Conversely, rapid and ultrarapid metabolizers may demonstrate suboptimal acid control with standard dosing, potentially requiring higher doses or more frequent administration to achieve therapeutic targets.

The emerging concept of phenoconversion further complicates the clinical landscape, whereby drug-drug interactions can mimic genetically determined metabolic phenotypes. [8] For instance, concomitant administration of strong CYP2C19 inhibitors (e.g., fluvoxamine, voriconazole) can effectively convert normal metabolizers into phenotypic poor metabolizers, potentially leading to unexpected increases in lansoprazole exposure. [8] Understanding these complex drug-drug-gene interactions is essential for optimal clinical decision-making. Current evidence suggests that while CYP2C19 genotype-guided dosing of lansoprazole shows promise for optimizing therapy, consensus guidelines have not been fully established due to insufficient outcome data. [4] Future research directions should focus on prospective clinical trials evaluating genotype-directed dosing algorithms and their impact on both efficacy and safety endpoints across diverse patient populations.

References

Lansoprazole sodium solubility DMSO ethanol water

Author: Smolecule Technical Support Team. Date: February 2026

Lansoprazole Solubility Data

The table below summarizes the experimental solubility data found for Lansoprazole. Note that the values for water and aqueous solvents are very low, confirming its classification as a poorly water-soluble drug.

Solvent Solubility (mg/mL) Solubility (mM) Temperature Notes
DMSO 74 mg/mL [1] 200.34 mM [1] Not specified "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1]
Ethanol 9 - 14 mg/mL [1] ~24.4 - 37.9 mM Not specified Variation exists between different batches or sources [1].
Water Insoluble [1] - Not specified Cited as "insoluble" [1].
Water (Pure) 0.022 mg/mL [2] ~0.06 mM Not specified Highlights the intrinsic poor aqueous solubility.
Methanol, Ethanol, Acetone, etc. Increased with temperature [3] - 278.15 K to 318.15 K A detailed study measured solubility in 12 pure solvents; solubility rises with temperature [3].

Formulation Strategies for Solubility Enhancement

Given its poor solubility, various advanced formulation strategies have been researched to improve the dissolution and bioavailability of Lansoprazole. The following table outlines key approaches.

Strategy Key Formulation Components Reported Outcome
Solid Dispersions [2] Polyethylene glycol (PEG) 6000 with surfactants like Sodium Dodecyl Sulfate (SDS) or Tween 80. A ternary solid dispersion with PEG and SDS increased solubility to 3.12 mg/mL (a 140-fold increase) and achieved 88.7% drug release in 60 minutes [2].
Nanocrystals [4] Polyvinylpyrrolidone (PVP) or Polyvinyl Alcohol (PVA) as stabilizers. Nanocrystals with a 1:3 drug-to-PVP ratio showed improved physical stability and fast drug release within 1 hour [4].
Polymeric Nanoparticles [5] Eudragit RS100 (positive charge) or PLGA (negative charge). Nanoparticles provided sustained drug release over 24 hours in animal studies, enhancing ulcer healing [5].
Supercritical Carbon Dioxide Processing [6] Supercritical CO₂ at high pressures (12-27 MPa). This method can be used for particle size reduction to the nano-scale, which can increase dissolution rate and bioavailability [6].

Experimental Protocols for Key Methods

Here are the detailed methodologies for two of the most effective formulation strategies identified in the search results.

Protocol for Ternary Solid Dispersions

This method uses the solvent-melt technique to significantly enhance solubility [2].

  • Method: Solvent-melt method.
  • Procedure:
    • Dissolve Lansoprazole and the polymer (PEG 6000) in a suitable organic solvent.
    • Evaporate the solvent to obtain a solid mixture.
    • Heat this mixture above the melting point of the polymer.
    • Incorporate the surfactant (SDS or Tween 80) into the molten mixture.
    • Cool the final mixture rapidly to solidify it.
    • Crush, sieve, and store the resulting solid dispersion.
  • Characterization: The optimized formulations were characterized using aqueous solubility studies, FTIR spectroscopy, XRD (to confirm reduced crystallinity), and in vitro dissolution studies [2].
Protocol for Nanocrystals via Antisolvent Precipitation

This method is effective for creating stable nanocrystals [4].

  • Method: Antisolvent precipitation method.
  • Procedure:
    • Dissolve Lansoprazole in ethanol (the solvent).
    • Rapidly inject this drug solution into an aqueous phase containing a stabilizer (PVP or PVA) under high-speed homogenization.
    • The drug precipitates as nanocrystals due to the shift in solvent environment.
    • Continue stirring to allow for stabilization.
  • Characterization: The resulting nanocrystals are characterized for particle size, dissolution rate, and physicochemical properties using techniques like FTIR and Differential Scanning Calorimetry (DSC) [4].

Relationships and Workflows in Formulation Development

The diagram below illustrates the logical relationship between the identified strategies and their primary goals in overcoming Lansoprazole's solubility challenges.

G Start Lansoprazole Poor Aqueous Solubility SD Solid Dispersions Start->SD NC Nanocrystals Start->NC NP Polymeric Nanoparticles Start->NP SC Supercritical CO₂ Processing Start->SC Goal2 Amorphization / Reduced Crystallinity SD->Goal2 Primary Goal Goal1 Increase Surface Area & Dissolution Rate NC->Goal1 Primary Goal Goal3 Sustained Release & Protection NP->Goal3 Primary Goal SC->Goal1 Primary Goal End Enhanced Bioavailability Goal1->End Goal2->End Goal3->End

Formulation strategies and their primary mechanisms for enhancing Lansoprazole bioavailability.

Key Technical Considerations for Handling

  • Acid Lability: Lansoprazole is chemically unstable in acidic conditions [6]. This necessitates the use of enteric coating for oral dosage forms to protect the drug from degradation in the stomach [5].
  • Solvent Choice: While soluble in DMSO and ethanol for experimental purposes, these are not suitable for drug product formulation. The use of pharmaceutically acceptable polymers and surfactants, as described in the protocols, is critical for developing viable dosage forms.

References

Lansoprazole sodium stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Lansoprazole Formulations

The table below summarizes the quantitative stability findings for different lansoprazole formulations from the search results.

Formulation Storage Condition Stability Duration Key Findings & Quantitative Data Source / Citation
Extemporaneous Oral Suspension (3 mg/mL in 8.4% sodium bicarbonate) Room Temperature (approx. 20-25°C) 48 hours Lost >10% of lansoprazole concentration after 48 hours. [1] (J Pediatr Pharmacol Ther. 2013)
Extemporaneous Oral Suspension (3 mg/mL in 8.4% sodium bicarbonate) Refrigerated (approx. 2-8°C) 7 days Maintained chemical integrity for 7 days. Stability compromised prior to previously reported 14 days. [1] (J Pediatr Pharmacol Ther. 2013)
Gastro-resistant Capsules (repackaged in MCAs) Controlled Ambient (20°C/40% RH) 8 weeks Physical stability (dissolution performance) was acceptable and within British Pharmacopoeia specifications after 8 weeks. [2] (PMC, 2017)

Analytical Methods for Stability Assessment

For researchers requiring precise quantification and stability monitoring, the following validated chromatographic methods are available.

LC-MS/MS Method for Suspension Analysis

This method was used to determine the stability of the extemporaneous lansoprazole suspension. [1]

  • Objective: To quantify lansoprazole concentration in a suspension vehicle over time.
  • Sample Preparation: Suspensions are prepared in triplicate. Samples are spiked with omeprazole (10 mg/L) as an internal standard. [1]
  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Chromatographic Conditions:
    • Detection: Positive electrospray LC-MS/MS.
    • MS/MS Transitions:
      • Lansoprazole: m/z 370 → 252
      • Omeprazole (Internal Standard): m/z 346 → 198
    • Calibration Range: 5 to 25 mg/L, validated per FDA Guidance. [1]
  • Additional Monitoring: The pH of the suspension is monitored throughout the study. [1]
Stability-Indicating RP-HPLC Method

This method separates lansoprazole from its acid-induced degradation products. [3]

  • Objective: To determine lansoprazole in the presence of its degradation products.
  • Analytical Technique: Reversed-Phase High Performance Liquid Chromatography (RP-HPLC).
  • Chromatographic Conditions:
    • Column: Nova-Pak C18
    • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile (5:3:2 v/v/v)
    • Detection Wavelength: 280 nm
    • Flow Rate: Not specified in the abstract [3]
  • Method Performance:
    • Linearity Range: 2-20 μg/mL
    • Recovery: 100.61 ± 0.84%
    • Detection Limit (LOD): 0.55 μg/mL [3]
HPLC Method for Related Substances

This method is designed for detecting impurities in lansoprazole sulfide, an intermediate. [4]

  • Analytical Technique: HPLC with UV detection.
  • Chromatographic Conditions:
    • Column: C18 (250 mm x 4.6 mm, 5 μm)
    • Mobile Phase: Gradient mixture of formic acid and acetonitrile
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 260 nm [4]
  • Method Performance:
    • The method successfully resolves lansoprazole sulfide from its impurities (LAN30-I & LAN30-II) with a resolution >2.0.
    • Quantitation Limit (LOQ): 0.01% for lansoprazole sulfide [4]

Stability Assessment Workflow

The following diagram illustrates a general workflow for assessing the stability of a drug product, integrating the key aspects from the search results.

cluster_1 Storage Conditions (Examples) cluster_2 Analytical Methods (Examples) Start Start: Drug Product Storage Define Storage Conditions Start->Storage Sample Prepare and Package Samples Storage->Sample RoomTemp Room Temperature Refrig Refrigerated MCA MCA Repackaging TimePoints Set Testing Time Points Sample->TimePoints Analysis Perform Stability-Indicating Analysis TimePoints->Analysis Criteria Evaluate Against Stability Criteria Analysis->Criteria HPLC HPLC/LC-MS/MS Dissolution Dissolution Testing pH pH Monitoring Conclusion Determine Shelf-life/Expiry Criteria->Conclusion

A workflow for stability assessment of drug products, covering key testing stages.

Key Storage & Handling Recommendations

  • Extemporaneous Suspensions: Should be used within 48 hours if stored at room temperature and within 7 days if refrigerated. [1]
  • Repackaged Dosage Forms: Gastro-resistant capsules repackaged into multicompartment compliance aids (MCAs) can maintain physical stability for up to 8 weeks under controlled ambient conditions (20°C/40% RH). [2]
  • General Handling: As with many pharmaceuticals, lansoprazole products should be stored in a dry, cool, and well-ventilated place, protected from light and incompatible materials. [5]

Limitations and Further Research

  • API-Specific Data: The search results lack detailed stability data (e.g., ICH long-term studies) specifically for the pure Lansoprazole sodium API. The available information focuses on formulated products.
  • Recent Studies: The most specific stability study on chemical degradation is from 2013. [1] For the most current regulatory guidance on API stability, consulting official ICH guidelines and recent pharmacopeial monographs is essential.

References

Comprehensive Technical Guide: Lansoprazole Synthesis and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Lansoprazole and Proton Pump Inhibitors: An Overview

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme in parietal cells. As a prodrug, it requires acid activation to form active metabolites that covalently bind to and inhibit the proton pump [1]. Its chemical structure consists of a substituted pyridine ring and a benzimidazole ring, differentiated from omeprazole by the introduction of a trifluoroethoxy group at the 4-position of the pyridine ring, which enhances its stability and therapeutic profile [2] [3].

Compared to other PPIs, lansoprazole demonstrates superior antibacterial activity against Helicobacter pylori, with MICs ranging from 3.13 to 12.5 μg/ml, making it approximately fourfold more potent than omeprazole against this organism [4]. Its metabolites and acid-converted rearrangement products also exhibit good antibacterial activities, sometimes superior to the parent compound [4].

Synthetic Pathways for Lansoprazole

Primary Synthesis Route

The synthesis of lansoprazole generally follows a convergent route involving the coupling of two key intermediates followed by a controlled oxidation step [2] [3].

G A 2,3-Lutidine (37.27) B Multiple Step Synthesis A->B C 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (37.32) B->C E Coupling Reaction C->E D 2-Mercaptobenzimidazole (37.24) D->E F Sulfide Intermediate (37.33) E->F G Controlled Oxidation F->G H Lansoprazole (37.3) G->H

Synthesis workflow for Lansoprazole showing key intermediates and transformation steps.

The core synthesis involves two main precursors: 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole [2]. These compounds undergo a condensation reaction to form the sulfide intermediate, which is subsequently oxidized to the final sulfoxide product (lansoprazole) [2].

Synthesis of Sodium Salt

The conversion of lansoprazole to its sodium salt form addresses the poor water solubility of the parent compound, enabling the development of injectable formulations [5] [6].

Process Description:

  • Molar Ratio: Lansoprazole to sodium hydroxide solution is 1:1 to 1:2 [5] [6]
  • Reaction Conditions: Temperature maintained between -6°C to 6°C [6]
  • Reaction Time: 4-6 hours under stirring conditions [6]
  • Purification: Post-reaction, the mixture is concentrated under reduced pressure until dry, then distilled water is added (weight ratio of water to lansoprazole 5-10:1) [6]
  • Impurity Removal: Activated carbon is used for decolorization and impurity removal (weight ratio of active carbon to lansoprazole 0.02-0.05:1) [6]

The resulting lansoprazole sodium salt offers improved solubility characteristics while maintaining the pharmacological activity of the parent compound.

Detailed Experimental Protocols

Oxidation of Sulfide Intermediate to Lansoprazole

A critical improvement in lansoprazole synthesis involves using m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent under carefully controlled conditions [2].

Detailed Protocol:

  • Molar Ratio: Charge the sulfide intermediate and m-CPBA in a molar ratio of 1:1 to 1:1.5 (optimal: 1:1.2) [2]
  • Solvent System: Dissolve the sulfide intermediate in a halocarbon solvent (preferably dichloromethane) or alcohols (preferably methanol) to create Solution A [2]
  • Temperature Control: Cool Solution A to between -10°C and 5°C (preferably -5°C to 0°C) [2]
  • Oxidant Addition: Dissolve m-CPBA in a second solvent (matching the first solvent) to create Solution B, then add dropwise to Solution A with stirring [2]
  • Reaction Conditions: After complete addition, adjust temperature to -5°C to 20°C and react for 0.5-8 hours [2]
  • Workup: Add saturated sodium carbonate solution, mix for 0.5-2 hours, filter, and remove solvents under reduced pressure [2]
  • Drying: Dry with anhydrous sodium sulfate for 6-20 hours [2]

This method minimizes the formation of over-oxidized impurities like sulfones and pyridine N-oxides, improving final product purity [2].

Purification and Crystallization

Purification is essential to remove impurities and degradation products that can cause allergic reactions [2].

Protocol:

  • Dissolution: Dissolve the lansoprazole crude product in a third solvent (alcohols, acetone, ethyl acetate, or their mixtures with water; preferably 95% ethanol) [2]
  • Temperature: Heat to 25-50°C to achieve complete dissolution [2]
  • Decolorization: Maintain temperature for decolorization using activated carbon [2]
  • Crystallization: Cool the solution to -10°C to 10°C and maintain for 6-12 hours for crystallization [2]
  • Drying: Dry the crystals at 0-45°C [2]

Using mixed solvents rather than single solvents improves yield and avoids the heat-labile nature of lansoprazole during recrystallization [2].

Alternative Oxidation Method

An alternative oxidation method uses a composite metal oxide catalyst (LiNbMoO₆) in methanol with 35% H₂O₂ as the oxidant to successfully convert the sulfide intermediate to lansoprazole [3]. This approach offers a different selectivity profile and may reduce environmental concerns compared to peracid oxidants.

Comparative Analysis of Proton Pump Inhibitors

Table: Quantitative Comparison of Key Proton Pump Inhibitors

Parameter Lansoprazole Omeprazole Pantoprazole
Molecular Formula C₁₆H₁₄F₃N₃O₂S [2] Information missing Information missing
Molecular Weight 369.36 [2] Information missing Information missing
First Approval Date May 10, 1995 [7] [8] Information missing February 2, 2000 [7] [8]
Half-Life (Hours) 1.7 [7] [8] 1.5 [7] [8] 1.0 [7] [8]
Dosage Forms Delayed-release capsules, orally disintegrating tablets [7] Delayed-release capsules/tablets, orally disintegrating tablets [7] Delayed-release tablets, IV powder/solution, oral granules [7]
User Rating (out of 10) 6.6/10 (53% positive) [7] 4.7/10 (32% positive) [7] 5.0/10 (37% positive) [7]
Average Cost per Unit $0.57 (15 mg capsule) [7] $0.09-$0.11 (20 mg capsule) [7] $0.05-$0.12 (40 mg tablet) [7]
Acid Stability Order Moderate [1] Moderate [1] High [1]
Binding Cysteines on H+,K+-ATPase Cys813 & Cys321 [1] Cys813 & Cys892 [1] Cys813 & Cys822 [1]
Structural and Functional Differences

The variation in binding sites among PPIs affects their biological activity and recovery profile. When the PPI-bound enzyme is treated with glutathione, pantoprazole binding resists reduction more effectively than omeprazole, leading to differences in the recovery rate of acid secretion [1]. The order of acid stability is tenatoprazole > pantoprazole > omeprazole > lansoprazole > rabeprazole, which influences their activation kinetics and duration of action [1].

Mechanism of Action and Pharmacological Profile

Biochemical Mechanism

Lansoprazole is a weak base with two pKa values (approximately 4.0 for the pyridine ring and 1.0 for the benzimidazole ring), allowing it to accumulate selectively in the acidic secretory canaliculus of the stimulated parietal cell, where it reaches concentrations approximately 1000-fold higher than in the blood [1].

Activation Process:

  • Accumulation: The prodrug accumulates in the acidic compartment of the parietal cell
  • Protonation: Undergoes protonation at both ring systems in the highly acidic environment
  • Activation: Converts to reactive thiophilic species (sulfenic acid or sulfenamide)
  • Binding: Forms covalent disulfide bonds with cysteines accessible from the luminal surface of the H+,K+-ATPase [1]

This covalent binding results in prolonged inhibition of acid secretion, extending far beyond the plasma half-life of the drug (approximately 1.7 hours) [7] [1].

Antibacterial Activity Against H. pylori

Lansoprazole exhibits selective activity against Helicobacter pylori, with MICs ranging from 3.13 to 12.5 µg/mL, comparable to bismuth citrate and fourfold more potent than omeprazole [4]. Exposure to lansoprazole causes extensive loss of bacterial viability without reducing culture turbidity, producing aberrant bacterial morphology characterized by irregular constriction of cells and collapse of cell surface structures [4]. This antibacterial activity is selective against H. pylori, as common aerobic and anaerobic bacteria and Campylobacter jejuni are not inhibited by concentrations up to 100 µg/mL [4].

Pharmaceutical Formulation Considerations

The development of this compound significantly expanded formulation options by addressing the solubility limitations of the parent compound. This advancement enabled the creation of injectable formulations for patients unable to take oral medications [5]. The sodium salt form maintains the pharmacological activity while providing improved bioavailability in parenteral delivery systems.

Formulation scientists must consider the acid-labile nature of lansoprazole, requiring enteric-coated dosage forms for oral administration to protect the drug from degradation in the stomach acidic environment [1] [3]. This ensures optimal delivery to the site of absorption in the intestine while maintaining chemical stability throughout the product shelf life.

References

Lansoprazole sodium pharmacodynamics intragastric pH monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Effect of Lansoprazole on Intragastric Acidity

The following data is from a study where 30 mg of non-encapsulated lansoprazole granules were administered once daily via gastrostomy for 7 days [1].

Pharmacodynamic Parameter Baseline (Off Medication) After 7 Days of Lansoprazole P-value
Mean 24-hour Intragastric pH 1.96 ± 0.5 4.7 ± 0.6 < 0.0001
Median 24-hour Intragastric pH 1.5 5.2 < 0.0001
Percentage of Time pH > 3 23.2% 81.1% < 0.0001
Percentage of Time pH > 4 13.5% 70.2% < 0.0001
Percentage of Time pH > 5 7.5% 52.3% < 0.0001

Mechanism of Action: How Lansoprazole Inhibits Acid Secretion

Lansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion through a targeted, irreversible mechanism. The following diagram illustrates this multi-step process.

G Prodrug Lansoprazole (Prodrug) Absorption Systemic Absorption Prodrug->Absorption Oral/Enteric Administration ParietalCell Enter Parietal Cell Absorption->ParietalCell Circulates in Bloodstream AcidActivation Activation in Acidic Canaliculus ParietalCell->AcidActivation Concentrated in Canaliculus CovalentBinding Covalent Binding to Cys813 (Irreversible Inhibition) AcidActivation->CovalentBinding Activated Sulfenamide Form HPlusPump H+/K+-ATPase (Proton Pump) HPlusPump->CovalentBinding Target Enzyme AcidSecretion Gastric Acid Secretion Inhibited CovalentBinding->AcidSecretion Pump Inactivation

Diagram 1: Pharmacodynamic pathway of lansoprazole, from prodrug to irreversible inhibition of the gastric proton pump.

The core mechanism involves several key stages [2] [3] [4]:

  • Prodrug and Absorption: Lansoprazole is administered as an acid-labile prodrug, typically in an enteric-coated formulation to protect it from degradation in the stomach. It is absorbed in the small intestine [3].
  • Activation in the Parietal Cell: After systemic absorption, lansoprazole is selectively taken up by the parietal cells of the stomach. In the highly acidic environment of the secretory canaliculus, the drug is protonated and rearranged into its active form, a cyclic sulfenamide [2] [4].
  • Irreversible Inhibition: The active sulfenamide form covalently binds to cysteine residues (primarily Cys813) on the extracellular face of the H+/K+-ATPase (the proton pump) via disulfide bonds [2] [4]. This covalent binding is the basis for the drug's prolonged antisecretory effect, which lasts beyond its short plasma half-life (about 1-2 hours) [5] [3]. New pump enzymes must be synthesized for acid secretion to resume.

Experimental Protocols for Intragastric pH Monitoring

For research and clinical evaluation, two primary methods are used to monitor intragastric pH.

Protocol 1: Traditional Catheter-Based pH Monitoring

This is the conventional and most widely available method [6].

  • Equipment: A transnasally placed pH catheter (antimony or glass electrode), a data-logger, and buffer solutions for calibration (pH 7 and 1 or 4) [6].
  • Subject Preparation: After an 8-hour fast, the pH probe is placed transnasally. The tip is positioned in the gastric fundus, approximately 7 to 10 cm below the lower esophageal sphincter (LES). Correct placement is often confirmed by manometry or a pH-drop method [6].
  • Data Recording: The data-logger is set to sample pH every 4-6 seconds over a 24-hour period. Patients are instructed to maintain normal daily activities (excluding strenuous exercise) and to document in a diary the times of meals, changes in body position (upright/supine), and any symptoms [6].
  • Data Analysis: The 24-hour period is typically segmented into upright, supine, mealtime, and postprandial phases. Analysis focuses on parameters like the mean/median pH and the percentage of time the gastric pH remains above critical thresholds (3, 4, 5, and 6) [6].
Protocol 2: Wireless Capsule pH Monitoring (Bravo System)

This catheter-free method allows for more comfortable and potentially longer-term monitoring [7].

  • Equipment: Bravo pH capsule, delivery system, endoscopic hemoclips, and a wearable receiver [7].
  • Capsule Placement: The procedure is performed under endoscopic guidance. The Bravo capsule is affixed directly to the gastric mucosa in the upper corpus of the stomach. This is achieved by threading a nylon string through the capsule and securing it with a hemoclip, rather than relying on suction alone [7].
  • Data Recording: The capsule transmits pH data wirelessly to an external receiver. Patients carry the receiver while going about their normal activities. The capsule battery can last up to 14 days, enabling prolonged monitoring [7].
  • Data Analysis and Retrieval: Data is uploaded from the receiver to a computer for analysis. After monitoring, the capsule can be retrieved endoscopically by cutting the thread with scissors forceps [7].

The workflow for the wireless capsule method is illustrated below.

G Calibrate Capsule Calibration (in Buffer Solutions) Place Endoscopic Placement & Fixation (Secured to Gastric Wall via Hemoclip) Calibrate->Place Monitor Ambulatory pH Monitoring (Capsule transmits to wearable receiver) Place->Monitor Upload Data Upload & Analysis (via Datalink to computer) Monitor->Upload

Diagram 2: Experimental workflow for wireless Bravo capsule intragastric pH monitoring.

Key Considerations for Researchers

  • Link to Clinical Outcomes: While intragastric pH monitoring is a well-established surrogate for assessing the pharmacodynamic efficacy of acid-suppressant drugs, its direct correlation with clinical outcomes like GERD symptom relief is less firmly established and requires more long-term studies [8].
  • Impact of Administration Route: The formulation and route of administration matter. One study demonstrated that intact, non-encapsulated lansoprazole granules suspended in orange juice and delivered via gastrostomy were effective, increasing the mean pH from 1.96 to 4.7 [1]. Another study showed that intravenous lansoprazole had a faster onset of action than the oral formulation [9].

References

Lansoprazole sodium elimination half-life and excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Lansoprazole

The table below summarizes the core quantitative data on lansoprazole's elimination half-life and routes of excretion.

Parameter Value Additional Context
Elimination Half-life 0.9 - 2.1 hours [1] [2] [3] Short plasma half-life; duration of acid suppression is much longer (>24 hours) due to covalent binding to proton pumps [1] [2].
Primary Route of Excretion Bile & Feces [2] [4] Majority of dose/metabolites eliminated via bile in feces [2] [4].
Secondary Route of Excretion Urine [1] [4] 14-23% of administered dose excreted in urine, both as conjugated and unconjugated metabolites [1].
Plasma Protein Binding 97% [1] [2] [4] Highly protein-bound [1] [2] [4].
Apparent Clearance 400 - 650 mL/min [1]

Detailed Experimental Protocols

Here are the methodologies from key clinical studies that investigated lansoprazole's pharmacokinetics.

Protocol: Impact of Bariatric Surgery on Pharmacokinetics [5]

This 2025 study evaluated how Roux-en-Y gastric bypass (RYGB) surgery alters lansoprazole absorption.

  • Study Design: A pharmacokinetic study in morbidly obese patients before and after RYGB surgery.
  • Dosing Regimen: Participants received 30 mg of lansoprazole twice daily for 7 days before surgery and continued for 6 weeks post-surgery.
  • Bioanalytical Method: Plasma lansoprazole concentrations were measured using a validated high-performance liquid chromatography (HPLC) technique.
  • Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to Cmax).
  • Genotyping: CYP2C19 genotyping was performed to classify participants as normal or intermediate metabolizers, as this enzyme is a major metabolic pathway for lansoprazole [1] [5].

The following diagram illustrates the workflow and key findings of this clinical study:

G Start Study Participants: Morbidly Obese Patients A Pre-Surgery Phase: 7 days of Lansoprazole 30mg BID Start->A B Blood Sample Collection (17 time points over 8h) A->B C RYGB Surgery B->C D Post-Surgery Phase: 6 weeks of Lansoprazole 30mg BID C->D E Blood Sample Collection (17 time points over 8h) D->E F Bioanalysis: Validated HPLC Technique E->F G Data Analysis: Non-Compartmental Analysis F->G Result Key Finding: ↓ AUC and Cmax post-surgery in CYP2C19 normal metabolizers G->Result

Workflow of the RYGB surgery pharmacokinetic study [5].

Protocol: Bioequivalence Study of Immediate-Release Formulation [6]

This study compared the pharmacokinetics of an immediate-release lansoprazole/sodium bicarbonate capsule with a standard enteric-coated formulation.

  • Study Design: A randomized, open-label, single-dose, two-treatment, three-period, partial-replicate crossover study in healthy adults.
  • Dosing: A single 30 mg dose of either the test (immediate-release) or reference (enteric-coated) product was administered after fasting.
  • Blood Sampling: 17 blood samples were collected over 16 hours post-dosing.
  • Bioanalytical Method: Plasma concentrations of lansoprazole were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software.
Protocol: Pharmacokinetics in Renal Impairment [7]

This older but specific study investigated whether lansoprazole dosing needs adjustment in patients with kidney disease.

  • Study Design: Multiple-dose oral administration to subjects with varying degrees of kidney function.
  • Dosing Regimen: Once-daily dosing for seven doses.
  • Blood Sampling: Multiple blood samples were obtained after the first and seventh doses.
  • Bioanalytical Method: Plasma concentrations of lansoprazole and five metabolites were quantitated using HPLC.
  • Key Finding: Although the free fraction of lansoprazole increased as kidney function declined, no dose adjustment was recommended based on impaired kidney function [7].

Metabolism and Elimination Pathways

Lansoprazole's elimination involves several key biological processes, summarized in the pathway below:

G OralAdmin Oral Administration (Enteric-Coated Granules) Metabolism Hepatic Metabolism via CYP2C19 and CYP3A4 OralAdmin->Metabolism Metabolites Metabolites: 5-hydroxy Lansoprazole Lansoprazole sulfone Metabolism->Metabolites ExcretionBile Biliary Excretion (Feces) Metabolites->ExcretionBile Major Route ExcretionUrine Renal Excretion (Urine) Metabolites->ExcretionUrine ~14-23% of Dose

Primary routes of lansoprazole metabolism and elimination [1] [2].

Conclusion for Drug Development Professionals

The data shows lansoprazole has a short plasma half-life but a long duration of pharmacological action due to its irreversible mechanism. Its elimination is primarily hepatic and non-renal. Key considerations for your research include:

  • Formulation Impact: Immediate-release formulations with acid buffering can significantly alter Tmax and Cmax compared to enteric-coated versions [6].
  • Metabolic Variability: CYP2C19 genotype status is a major source of pharmacokinetic variability and can be amplified by anatomical changes like RYGB surgery [1] [5].
  • Patient Physiology: Severe organ function changes (hepatic/renal impairment, bariatric surgery) can affect exposure, though dose adjustment is typically not needed for renal impairment [7] [8].

References

Comprehensive HPLC Analysis of Lansoprazole Sodium: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Lansoprazole is a proton pump inhibitor (PPI) used to treat gastric acid-related disorders. Its quantification is crucial for pharmaceutical quality control. Lansoprazole structure contains a benzimidazole ring and is highly sensitive to acidic conditions, requiring careful method development to ensure stability and accurate results. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique, providing the necessary selectivity, accuracy, and precision for this analysis. These application notes provide validated methods for quantifying lansoprazole sodium in pharmaceutical dosage forms.

Methodologies

Standard HPLC Method with Diode Array Detection (DAD)

This versatile multi-analyte method is capable of separating lansoprazole from eight other drugs used in Helicobacter pylori management, demonstrating high specificity [1].

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse plus-C18 (250 × 4.6 mm, 5 µm particle size)
    • Mobile Phase: Gradient elution with phosphate buffer (pH 5.0) and acetonitrile.
    • Gradient Program: Starts at buffer/acetonitrile (90:10, v/v), linearly changed to (40:60, v/v) over 15 minutes, held for 1 minute, then returned to initial conditions for column re-equilibration (3 minutes).
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 290 nm for lansoprazole (DAD used at multiple wavelengths: 230, 290, 300, 320, and 360 nm for different analytes)
    • Column Temperature: 25°C
    • Injection Volume: 20 µL
    • Retention Time: Approximately 14.90 minutes for lansoprazole
  • Preparation of Solutions:

    • Phosphate Buffer (0.025 M, pH 5.0): Dissolve 0.88 g of anhydrous sodium dihydrogen phosphate in 250 mL of distilled water. Adjust pH to 5.0 using orthophosphoric acid.
    • Mobile Phase: Filter through a 0.45 µm membrane filter and degas before use.
    • Standard Stock Solution: Prepare lansoprazole stock solution at 500 µg/mL in solvent (details in [1]). Prepare working standards by appropriate dilution with mobile phase.
Advanced Stability-Indicating UPLC Method

For higher throughput and sensitivity, an ultra-performance liquid chromatography (UPLC) method is available, which is also stability-indicating [2].

  • Chromatographic Conditions:
    • System: Waters Acquity UPLC with PDA detector
    • Column: Waters Acquity BEH-C18 (50 mm × 2.1 mm, 1.7 µm)
    • Mobile Phase A: pH 7.0 buffer (8.0 mL triethylamine in 20 mM KH₂PO₄, adjusted to pH 7.0 with orthophosphoric acid) and methanol (90:10, v/v)
    • Mobile Phase B: Methanol and acetonitrile (50:50, v/v)
    • Gradient Program (Time/%B): 0.01/20, 2.0/30, 5/50, 6.0/70, 8.5/70, 9.5/20, 11/20
    • Flow Rate: 0.3 mL/min
    • Detection Wavelength: 285 nm
    • Column Temperature: 40°C
    • Injection Volume: 3.0 µL
    • Diluent: pH 11.0 buffer (7.6 g borax, 1 g edetate sodium in 1000 mL water, pH adjusted with NaOH) and ethanol (80:20, v/v)
Isocratic HPLC Method for Rapid Analysis

A simpler isocratic method provides rapid analysis for lansoprazole and pantoprazole using a single mobile phase [3].

  • Chromatographic Conditions:
    • Column: Inertsil C18 (150 mm x 4.6 mm, 5µm)
    • Mobile Phase: Acetonitrile and phosphate buffer pH 7.0 (60:40, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: 230 nm
    • Retention Times: 2.538 minutes for lansoprazole

Method Validation Data

All methods have been validated according to International Conference on Harmonisation (ICH) guidelines. The following table summarizes validation parameters for the described methods:

Table 1: Method Validation Parameters for Lansoprazole Quantification

Validation Parameter HPLC-DAD Method [1] UPLC Method [2] Isocratic HPLC Method [3]
Linearity Range 2–30 µg/mL 50-150% of test concentration Not specified
Correlation Coefficient (r²) >0.9993 >0.999 0.999
Precision (% RSD) Not specified <1.0% for assay High precision confirmed
Accuracy (% Recovery) Not specified 98-102% 99.85%
LOD Not specified Determined at S/N=3:1 0.0980 µg/mL
LOQ Not specified Determined at S/N=10:1 Not specified
Robustness Confirmed Established for flow, pH, temperature Established

For bioanalytical applications, an LC-MS/MS method has been developed with lansoprazole as an internal standard, showing a linearity range of 0.1–2000 ng/mL in human plasma [4].

Experimental Protocol and Workflow

The following diagram illustrates the complete analytical workflow for lansoprazole quantification using the standard HPLC-DAD method:

Start Start Analysis Prep Solution Preparation Start->Prep MP Prepare Mobile Phase: Phosphate buffer (pH 5) & ACN Prep->MP Column Column Equilibration: Agilent Zorbax C18 250×4.6mm, 5µm MP->Column Inst Instrument Set-Up Column->Inst Inj Sample Injection: 20µL volume Inst->Inj Run Gradient Elution 15 min runtime Inj->Run Detect Detection at 290 nm Run->Detect Data Data Analysis Detect->Data End Method Complete Data->End

Sample Preparation Procedures
  • For Capsule Dosage Forms: Accurately weigh portion of lansoprazole pellets equivalent to 40 mg of lansoprazole into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 25 minutes while maintaining temperature at approximately 25°C, then dilute to volume with diluent. Filter through a 0.22 µm nylon membrane filter. For assay determination, dilute 1.0 mL of this solution to 10 mL with diluent to obtain 40 µg/mL solution [2].

  • For Standard Solutions: Prepare stock solution at 400 µg/mL in diluent. For related substances determination, prepare working solution at 1.2 µg/mL. For assay determination, prepare working solution at 40 µg/mL [2].

System Suitability Tests

Before sample analysis, perform system suitability tests to ensure chromatographic performance:

  • The retention time for lansoprazole should be approximately 14.90 minutes (±0.5 min)
  • The peak should be symmetric (tailing factor ≤2.0)
  • The theoretical plates should be >2000
  • The %RSD for five replicate injections of standard solution should be ≤2.0%

Application Notes

Stability Considerations

Lansoprazole is highly sensitive to acidic conditions and degrades significantly under acid and oxidative stress [2]. To maintain stability:

  • Always use a high-pH diluent (pH 11.0 buffer) for sample preparation
  • Protect solutions from light by using amber vials
  • Analyze samples immediately after preparation or store at refrigerated conditions
  • The stability-indicating nature of the UPLC method ensures separation of lansoprazole from its degradation products
Troubleshooting Guide

Table 2: Troubleshooting Common HPLC Issues

Problem Possible Cause Solution
Peak Tailing Column degradation (acidic pH) Use neutral to basic mobile phase; guard column
Retention Time Shift Mobile phase pH variation Standardize buffer preparation; check pH accurately
Low Recovery Degradation in solution Use alkaline diluent; minimize preparation time
Pressure Fluctuations Buffer precipitation Ensure mobile phase filtering; avoid bacterial growth
Regulatory Considerations

The methods described comply with ICH guidelines Q2(R1) for validation of analytical procedures. For pharmaceutical quality control, the methods demonstrate:

  • Specificity: Ability to measure lansoprazole unequivocally in the presence of potential impurities
  • Accuracy: Recovery rates between 98-102% confirm method accuracy
  • Precision: %RSD values <2% demonstrate suitable precision
  • Linearity: Correlation coefficients >0.999 establish linear response
  • Robustness: Methods withstand small, deliberate variations in parameters

Conclusion

The HPLC methods presented provide reliable, accurate, and precise quantification of this compound in pharmaceutical dosage forms. The standard HPLC-DAD method offers a robust approach for quality control laboratories, while the UPLC method provides higher throughput for stability studies. The stability-indicating nature of these methods, particularly the UPLC approach, makes them suitable for monitoring lansoprazole degradation under various stress conditions. Proper attention to sample preparation using alkaline diluents and protection from light is critical for obtaining accurate and reproducible results.

References

Lansoprazole sodium stock solution preparation concentration

Author: Smolecule Technical Support Team. Date: February 2026

Lansoprazole Solution Preparation Protocols

Lansoprazole is highly unstable in acidic conditions and degrades rapidly in aqueous solutions, requiring alkaline stabilizers to maintain integrity during solution preparation [1]. The following protocols are derived from stability studies and compounding guides.

Protocol 1: Sodium Bicarbonate Vehicle Suspension

This method suspensds lansoprazole in an alkaline vehicle to inhibit degradation [2] [3] [4].

  • Objective: To prepare a 3 mg/mL lansoprazole oral suspension in 8.4% sodium bicarbonate.
  • Materials and Reagents:
    • Lansoprazole delayed-release capsules (e.g., 30 mg)
    • Sodium Bicarbonate Injection, 8.4%
    • Amber-colored plastic oral syringes
    • Mortar and pestle
    • Measuring cylinder
  • Method:
    • Calculate the required quantity of lansoprazole. To make 100 mL of a 3 mg/mL suspension, you need 300 mg of lansoprazole, equivalent to ten 30 mg capsules.
    • Carefully open the required number of capsules and empty the enteric-coated pellets into a mortar.
    • Gently crush the pellets into a fine powder using the pestle.
    • Add a small amount of the 8.4% sodium bicarbonate solution to the powder to form a smooth paste.
    • Gradually add the remainder of the sodium bicarbonate vehicle while mixing thoroughly to achieve a uniform suspension.
    • Transfer the suspension into amber-colored oral syringes for unit-dose dispensing.
  • Storage and Stability: Refer to stability data in [2] and [3]. Conflicting findings exist; the most conservative stability guidelines from the search results are summarized in Table 1.
Protocol 2: Ora-Blend Vehicle Suspension

This method uses a commercial suspending vehicle for potentially enhanced physical stability and palatability [4].

  • Objective: To prepare a 3 mg/mL lansoprazole oral suspension using Ora-Blend.
  • Materials and Reagents:
    • Lansoprazole delayed-release capsules (e.g., 30 mg)
    • Sodium Bicarbonate Injection, 8.4%
    • Ora-Blend vehicle
    • Tight, light-resistant container (e.g., amber bottle)
    • Mortar and pestle
    • Graduated cylinder
  • Method:
    • Follow steps 1-3 from Protocol 1 to obtain a fine powder of lansoprazole.
    • Wet the powder with a small amount of 8.4% sodium bicarbonate solution.
    • Slowly add the Ora-Blend vehicle to the mixture to the final required volume, mixing well to ensure homogeneity.
    • Package the final suspension in a tight, light-resistant container.
  • Storage and Stability: One source suggests a beyond-use date of up to 90 days under refrigeration or at controlled room temperature may be used, although this is not supported by the specific stability studies found [4].

Stability Data Summary

The following table consolidates key quantitative stability findings from experimental studies for easy comparison. Note the variation in results between studies.

Table 1: Stability of Lansoprazole (3 mg/mL) in Sodium Bicarbonate Suspension

Storage Condition Stability Duration Definition of Stability Primary Reference
Ambient (22°C) 8 hours ≥90% initial concentration [3]
Ambient (22°C) 48 hours ≥90% initial concentration [2]
Refrigerated (4°C) 14 days ≥90% initial concentration [3]
Refrigerated (4°C) 7 days ≥90% initial concentration [2]

Critical Experimental Considerations

  • Stability Discrepancies: The conflicting stability data between [2] and [3] highlights that stability is highly dependent on the specific experimental conditions. Researchers should validate the stability of their specific preparation under their own laboratory conditions if precise concentration is critical.
  • pH Dependency: Lansoprazole's stability is profoundly dependent on pH. Its half-life in solution is approximately 30 minutes at pH 5 but extends to about 18 hours at pH 7 [4]. The alkaline environment provided by sodium bicarbonate (pH ~8.3-8.5) is essential for stabilization [4] [1].
  • Light and Moisture Sensitivity: Lansoprazole is sensitive to both light and moisture [1]. Using amber-colored syringes or light-resistant containers and ensuring tight packaging are mandatory to prevent degradation.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a stability study on an extemporaneously prepared lansoprazole suspension, based on the methodologies cited.

Key Conclusions for Researchers

  • Primary Method: The established method for preparing a liquid lansoprazole solution for research use involves extemporaneous compounding into an 8.4% sodium bicarbonate vehicle to create a 3 mg/mL suspension [2] [3] [4].
  • Stability Window: The prepared suspension has a short usable life. Conservative stability guidelines indicate 48 hours at room temperature and 7 days under refrigeration, though some studies report longer periods [2].
  • Fundamental Constraint: Lansoprazole is inherently unstable in aqueous solution, and all preparation methods are a compromise to enable short-term use [1]. This intrinsic property is the key challenge in formulation.

References

Lansoprazole sodium in vitro gastric acid suppression protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is a mainstay treatment for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers [1]. Its primary mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, which is the final step in gastric acid secretion [2]. Unlike histamine-2 receptor antagonists (H2RAs), which only block one pathway of acid secretion, PPIs like lansoprazole inhibit acid production stimulated by histamine, gastrin, and acetylcholine, providing superior acid suppression [2].

For drug development scientists, robust in vitro protocols are essential for evaluating the performance of lansoprazole formulations. These studies must account for the drug's inherent acid lability and pH-dependent solubility [3]. The following application notes provide detailed methodologies for key experiments in the preclinical assessment of lansoprazole formulations.

Molecular Mechanisms of Action and pleiotropic Effects

Lansoprazole's primary role is gastric acid suppression, but research reveals additional, pleiotropic effects that are independent of its antisecretory action. The diagram below illustrates these core mechanisms.

G cluster_primary Primary Mechanism: Gastric Acid Suppression cluster_pleiotropic Pleiotropic Mechanisms (Acid-Independent) Lansoprazole Lansoprazole ProtonPump H+/K+ ATPase (Proton Pump) Lansoprazole->ProtonPump  Irreversibly Blocks NFkB Inhibition of NF-κB Pathway Lansoprazole->NFkB p38MAPK Activation of p38 MAPK Pathway Lansoprazole->p38MAPK ParietalCell Parietal Cell AcidSecretion Inhibition of Gastric Acid Secretion ProtonPump->AcidSecretion ImmuneCell Immune Cell (e.g., Monocyte) Cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB->Cytokines ERK Inhibition of ERK Pathway ERK->Cytokines LiverCell Hepatic Cell Nrf2 Activation of Nrf2/ARE Pathway p38MAPK->Nrf2 Antioxidants Induction of Antioxidant Genes (HO-1, NQO-1) Nrf2->Antioxidants Cytoprotection Cytoprotection Against Oxidative Stress Antioxidants->Cytoprotection

Key Mechanistic Insights
  • Acid Suppression: Lansoprazole is a prodrug that accumulates in the acidic environment of the parietal cell canaliculi, where it is activated and forms covalent disulfide bonds with cysteine residues on the H+/K+-ATPase. This results in irreversible inhibition of the pump, and acid secretion only resumes after new pumps are synthesized [2].
  • Anti-inflammatory Effects: In human monocytic cells (THP-1), lansoprazole (at 100 µM) significantly reduces the production of pro-inflammatory cytokines TNF-α and IL-1β induced by lipopolysaccharide (LPS) or H. pylori extract. This effect is mediated through the inhibition of the NF-κB and ERK signaling pathways [4].
  • Antioxidant & Cytoprotective Effects: In rat hepatic (RL34) cells, lansoprazole activates the p38 MAPK signaling pathway, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. This induces the expression of antioxidant response element (ARE)-driven genes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress induced by agents like cisplatin [5].

Protocol 1: Preparation of Enteric-Coated Microparticles via Spray Drying

This protocol outlines the production of enteric-coated lansoprazole microparticles to protect the acid-labile drug and ensure targeted release in the intestine [6].

Workflow Diagram

G Start Start: Prepare Feed Solution Step1 Disperse Eudragit S100 polymer in half the water volume Start->Step1 Step2 Neutralize with NaOH to pH 9.0 Step1->Step2 Step3 Add finely ground Lansoprazole (ASTM #150 sieve) Step2->Step3 Step4 Add remaining water to adjust feed concentration (e.g., 6% w/w) Step3->Step4 Step5 Spray Dry Solution (Optimized Parameters) Step4->Step5 Step6 Collect Lansoprazole-loaded Enteric Microparticles Step5->Step6

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): Lansoprazole (ensure high purity, sifted through ASTM #150 sieve) [6]
  • Enteric Polymer: Eudragit S100 (superior for higher pH threshold) [6]
  • Solvent: Deionized water
  • Neutralizing Agent: Sodium hydroxide (NaOH) solution
  • Equipment: Laboratory-scale spray dryer (e.g., LU-227, Labultima); Magnetic stirrer; pH meter; Sieve (ASTM #150) [6]
Step-by-Step Procedure
  • Polyper Dispersion: Disperse the calculated amount of Eudragit S100 polymer in approximately half of the required quantity of deionized water under continuous stirring.
  • pH Adjustment: While stirring, slowly add sodium hydroxide (NaOH) solution to the polymer dispersion until a pH of 9.0 is reached and the polymer is completely dissolved. pH 9 is critical as it provides the most stable environment for lansoprazole, minimizing degradation during processing [6] [7].
  • Drug Incorporation: Slowly add the finely ground lansoprazole powder to the neutralized polymer solution under gentle stirring to ensure uniform dispersion and avoid foam formation.
  • Volume Adjustment: Add the remaining deionized water to achieve the final desired feed solution concentration (e.g., 6% w/w).
  • Spray Drying: Transfer the feed solution to the spray dryer and process using the following optimized parameters [6]:
    • Inlet temperature: 150°C
    • Atomizing air pressure: 2 kg/cm²
    • Feed solution spray rate: 3 ml/min
    • Aspirator volume: 90%
  • Collection: Collect the dried microparticles from the collection chamber. Store in a sealed, light-resistant container in a desiccator at room temperature for further analysis.

Protocol 2: In Vitro Gastric Resistance and Drug Release Study

This protocol evaluates the ability of the formulated microparticles to protect lansoprazole in acidic media and release it in intestinal conditions, according to USP guidelines [6].

Materials and Equipment
  • Test Sample: Lansoprazole enteric-coated microparticles (from Protocol 1)
  • Apparatus: USP Type II (Paddle) Apparatus [6]
  • Media:
    • Acid Stage: 0.1 N Hydrochloric Acid (HCl), 500 mL [6]
    • Buffer Stage: Phosphate buffer, pH 7.4, 900 mL [6]
  • Equipment: Dissolution tester (e.g., VDA 6-DR, Veego); Validated RP-HPLC system with C18 column [6]
Step-by-Step Procedure
  • Acid Stage (Gastric Resistance):
    • Place an amount of microparticles equivalent to 30 mg of lansoprazole into the dissolution vessel containing 500 mL of 0.1 N HCl, maintained at 37°C ± 0.5°C.
    • Operate the paddles at 75 rpm for 2 hours.
    • At the end of 2 hours, withdraw a sample from each vessel, filter through a 0.22 μm membrane filter, and analyze by HPLC to determine the amount of drug degraded. A robust formulation should show >90% gastric resistance (i.e., <10% drug loss/degradation).
  • Buffer Stage (Intestinal Release):
    • To the same vessel, add a pre-warmed volume of concentrated phosphate buffer salt solution to achieve a final volume of 900 mL of pH 7.4 phosphate buffer.
    • Continue the dissolution test at 75 rpm for an additional 60 minutes.
    • Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), filter (0.22 μm), and analyze by HPLC.
  • Modified Acid Stage (Biorelevant): To simulate gastric conditions in patients on acid-suppressive therapy, an additional test can be performed using acetate buffer pH 4.5 as the acid stage medium, followed by the buffer stage at pH 7.4 [6].
Data Analysis and Key Parameters

Table 1: Key Parameters for In Vitro Release Testing of Lansoprazole Formulations

Parameter Standard Condition Biorelevant Condition Acceptance Criteria
Acid Stage Medium 0.1 N HCl, 500 mL [6] Acetate Buffer, pH 4.5 [6] N/A
Duration 2 hours 2 hours N/A
Gastric Resistance >90% drug remaining [6] >90% drug remaining Q > 80% (per dosage form specs)
Buffer Stage Medium Phosphate Buffer, pH 7.4, 900 mL [6] Phosphate Buffer, pH 7.4, 900 mL [6] N/A
Duration 60 minutes 60 minutes N/A
Release in Buffer >80% drug released in 60 min >80% drug released in 60 min Q > 75% in 45 min

Protocol 3: Assessment of Anti-inflammatory Activity in Cell Culture

This protocol details a method to evaluate the acid-independent, anti-inflammatory properties of lansoprazole in a human monocytic cell line [4].

Materials and Equipment
  • Cell Line: Human monocytic THP-1 cells (from approved biological repository)
  • Test Compound: Lansoprazole (prepare a 100 mM stock solution in DMSO)
  • Stimulants: LPS (E. coli O55:B5, 10 ng/mL) or H. pylori water-soluble extract (HpWE, 5 μg/mL) [4]
  • Inhibitors: PDTC (NF-κB inhibitor, 100 μM) and PD98059 (MEK inhibitor, 10 μM) for control experiments [4]
  • Culture Reagents: RPMI 1640 medium with 10% FBS; PBS; TRIzol reagent for RNA isolation
  • Assay Kits: ELISA kits for human TNF-α and IL-1β
  • Equipment: CO₂ incubator; Real-time PCR system; Western blot apparatus; ELISA plate reader
Step-by-Step Procedure
  • Cell Culture and Pretreatment:
    • Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% FBS under standard culture conditions (37°C, 5% CO₂).
    • Seed cells at an appropriate density in multi-well plates.
    • Pre-treat cells with 100 μM lansoprazole (or vehicle control) for 3 hours [4].
  • Cell Stimulation:
    • Stimulate the cells with LPS (10 ng/mL) or HpWE (5 μg/mL) for up to 3 hours to induce inflammation [4].
  • Sample Collection:
    • For Protein Analysis (ELISA): Collect cell culture supernatant after stimulation (e.g., at 3-hour mark). Centrifuge to remove cells and debris. Store at -80°C until analysis. Measure TNF-α and IL-1β levels using commercial ELISA kits according to the manufacturer's instructions [4].
    • For Gene Expression Analysis (qRT-PCR): Harvest cells at earlier time points (e.g., 1-2 hours post-stimulation) using TRIzol reagent. Isolate total RNA and perform real-time qRT-PCR using TaqMan probes and primers specific for TNF-α and IL-1β. Normalize mRNA levels to a housekeeping gene like GAPDH [4].
    • For Signaling Pathway Analysis (Western Blot): Harvest cells and lyse to extract total protein. Perform Western blotting to analyze the phosphorylation status and protein levels of key signaling molecules, including IκB-α, phospho-IκB-α, ERK, and phospho-ERK [4].
Expected Results and Analysis

Table 2: Expected Experimental Outcomes from Anti-inflammatory Protocol

Analyte/Method Stimulus Expected Effect of Lansoprazole (100 µM) Proposed Mechanism
TNF-α Protein (ELISA) LPS / HpWE ~51% reduction in secretion [4] Inhibition of NF-κB & ERK pathways [4]
IL-1β Protein (ELISA) LPS / HpWE ~71% reduction in secretion [4] Inhibition of NF-κB & ERK pathways [4]
TNF-α mRNA (qRT-PCR) LPS / HpWE ~57% reduction in expression [4] Transcriptional regulation via NF-κB [4]
IL-1β mRNA (qRT-PCR) LPS / HpWE ~62% reduction in expression [4] Transcriptional regulation via NF-κB [4]
Phospho-IκB-α (Western Blot) LPS / HpWE Inhibition of phosphorylation and degradation [4] Prevention of NF-κB activation [4]
Phospho-ERK (Western Blot) LPS / HpWE Inhibition of phosphorylation [4] Suppression of MAPK signaling [4]

Formulation Considerations and Stability

When developing lansoprazole formulations, several key physicochemical properties must be considered:

  • Acid Lability: Lansoprazole degrades rapidly in acidic environments, necessitating enteric coating for oral dosage forms [6] [3].
  • pH-Dependent Solubility: Its solubility is profoundly pH-dependent. It has very low solubility in acidic media but solubility increases significantly in neutral to alkaline conditions (e.g., a 1160-fold increase at pH 11 compared to pH 3) [3].
  • Stability Optimization: Formulations should be processed and stored at alkaline pH (e.g., pH 9) to maximize stability. Solid dispersions with polymers like Pluronic F-127 prepared via lyophilization have shown improved dissolution and stability profiles [7].

Conclusion

The protocols outlined herein provide a comprehensive framework for the in vitro evaluation of lansoprazole, covering its core function of gastric acid suppression and its emerging pleiotropic effects. The successful development of a lansoprazole dosage form requires a meticulous approach that accounts for its acid lability and pH-dependent solubility. The integration of gastric resistance testing, dissolution studies, and mechanistic cell-based assays offers a robust strategy for formulating and profiling this versatile drug, potentially unlocking benefits beyond acid suppression.

References

Pharmacokinetic & Pharmacodynamic Data from Human Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from a 2023 randomized controlled trial investigating an immediate-release lansoprazole/sodium bicarbonate formulation in healthy subjects [1]. This data can provide a benchmark for expected outcomes in animal studies.

Parameter Single-Dose Results Multiple-Dose Results Notes & Comparative Analysis

| Time to Max Concentration (Tmax) | Tmax of test formulation (T) was significantly faster than reference (R) [1]. | Tmax: T preparation 0.5 hrs vs. R preparation 1.5 hrs [1]. | The immediate-release (T) formulation demonstrates a markedly faster absorption rate. | Drug Exposure (AUC) | Data available in source [1]. | Test and reference formulations were bioequivalent at steady state (AUCss) [1]. | The two formulations ultimately deliver the same total amount of drug into the system. | | Acid Suppression (PD) | Time with pH >4.0 for T preparation was higher than R after 1 hour [1]. | Time with pH >4.0 for T preparation was higher than R after 1 hour [1]. | The faster absorption of the T formulation translates into a superior early acid-suppressing effect. |


Proposed Experimental Protocol for Animal Studies

Given the lack of specific animal protocols in the search results, the following is a generalized experimental framework. You should adapt the doses, routes, and species based on your specific research objectives and consult existing literature for established models.

Objective

To evaluate the pharmacokinetics and pharmacodynamics of lansoprazole sodium in a relevant animal model (e.g., rat, dog).

Formulation and Administration
  • Test Article: this compound. Given its instability in gastric acid [2], it may be co-administered with sodium bicarbonate (as in the human study) or formulated for enteric delivery.
  • Dose Selection: Based on human dosing (15-30 mg) [3], calculate allometric scaling equivalents for your chosen species. Include a minimum of three dose levels to establish a dose-response relationship.
  • Route of Administration: Oral gavage is most common. For alternative routes, consider:
    • Nasogastric Tube: A human study showed bioavailability of granules mixed with apple juice administered via a nasogastric tube was equivalent to swallowing an intact capsule [4].
    • Intravenous Injection: A human study compared IV bolus vs. drip infusion, finding both methods effective at inhibiting acid secretion [5]. An IV group can serve as a reference for absolute bioavailability.
Experimental Design
  • Model: Healthy or disease-model animals (e.g., ulcer or GERD model).
  • Study Type: Open, randomized, controlled. A crossover design is preferable for PK studies to reduce inter-subject variability.
  • Groups: Include a vehicle control group and at least three dose-level groups of the test formulation.
Data Collection and Analysis
  • Pharmacokinetics: Collect serial blood samples at predetermined time points post-dose. Analyze plasma for lansoprazole concentration using a validated method (e.g., LC-MS/MS). Calculate PK parameters: Cmax, Tmax, AUC, half-life (t1/2).
  • Pharmacodynamics: For acid suppression studies, use continuous intragastric pH monitoring [1] [5]. The primary endpoint is often the percentage of time intragastric pH remains above 4.0 over a 24-hour period.

The workflow for this integrated PK/PD study can be visualized as follows:

G Start Study Start Form Formulation & Dose Selection Start->Form Admin Animal Dosing (e.g., Oral Gavage) Form->Admin Coll Concurrent Data Collection Admin->Coll PK Pharmacokinetics (Serum Drug Levels) Coll->PK PD Pharmacodynamics (Intragastric pH Monitoring) Coll->PD Anal Integrated PK/PD Data Analysis PK->Anal PD->Anal End Report Results Anal->End

Safety and Monitoring
  • Adverse Events: Monitor closely for clinical signs. Note that human studies report common side effects like diarrhea, abdominal pain, and nausea [3] [6].
  • Pathology: Conduct gross necropsy and histopathological examination of major organs (especially liver and kidneys) at study termination.

Critical Considerations for Research Design

  • Species Selection: Metabolic pathways can vary significantly. The metabolism of lansoprazole in humans involves CYP3A4 and CYP2C19 enzymes [2]. You must verify the presence and activity of these enzymes in your chosen animal species.
  • Formulation is Key: The rate of absorption and acid suppression efficacy are highly dependent on the formulation, as demonstrated by the difference between immediate-release and delayed-release capsules in human studies [1].
  • Regulatory Path: For drug development, all animal studies should be planned and conducted in compliance with local and international guidelines for the care and use of laboratory animals (e.g., FDA GLP, OECD GLP).

References

Comprehensive Application Notes and Protocols: Lansoprazole Sodium Stability in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lansoprazole Stability Challenges

Lansoprazole, a potent proton pump inhibitor (PPI) of the benzimidazole class, presents significant stability challenges that complicate its accurate quantification in biological samples. As an acid-labile compound containing a sulfinyl group, lansoprazole undergoes complex degradation pathways influenced by pH, temperature, light exposure, and biological matrix components. Understanding these stability parameters is crucial for developing reliable analytical methods, interpreting pharmacokinetic data, and ensuring accurate assessment of drug exposure in both preclinical and clinical studies. These factors directly impact data integrity in drug development programs and can influence clinical decision-making when interpreting patient drug levels.

The inherent chemical instability of lansoprazole is attributed to its sulfinyl moiety, which is susceptible to degradation under both acidic and alkaline conditions, though particularly labile in acidic environments. This comprehensive guide synthesizes current research on lansoprazole stability, presents optimized analytical protocols, and provides practical strategies for maintaining sample integrity throughout the analytical workflow. Implementation of these specialized handling procedures is essential for researchers conducting bioanalysis, pharmacokinetic studies, or metabolic profiling of lansoprazole in biological matrices. [1] [2] [3]

Chemical Stability Profiles

Fundamental Stability Characteristics

Lansoprazole possesses specific physicochemical properties that directly influence its stability profile. With a molecular weight of 369.36 g/mol (C₁₆H₁₄F₃N₃O₂S), lansoprazole is a white to brownish-white powder that is practically insoluble in water and sparingly soluble in ethanol. It melts at approximately 166°C with decomposition. The compound's photolytic sensitivity requires protection from light during processing and analysis, while its susceptibility to oxidative degradation necessitates careful consideration of sample handling environment. The sulfinyl bridge in lansoprazole serves as both its pharmacologically active site and its primary point of instability, creating the need for specific stabilization strategies during sample collection, processing, and storage. [3] [4]

The degradation kinetics of lansoprazole follow pH-dependent patterns that must be considered throughout analytical procedures. In aqueous solutions, lansoprazole decomposition increases exponentially with decreasing pH, with the degradation rate significantly accelerating in acidic environments. This behavior necessitates careful pH control during sample processing and analysis to prevent analyte degradation and ensure accurate quantification. [4]

pH and Temperature Effects

Table 1: pH-Dependent Degradation of Lansoprazole in Aqueous Solutions

pH Condition Temperature Half-Life Degradation Rate Reference
pH 5.0 Room Temperature ~30 minutes Rapid decomposition [4]
pH 7.0 Room Temperature ~18 hours Moderate stability [4]
Alkaline conditions Room Temperature Extended Enhanced stability [5] [4]

Table 2: Temperature Stability Profile of Lansoprazole Formulations

Formulation Type Storage Condition Stability Duration Recommended Beyond-Use Date Reference
Sodium bicarbonate suspension (3 mg/mL) Room temperature (20-22°C) 48 hours Not beyond 48 hours [6]
Sodium bicarbonate suspension (3 mg/mL) Refrigerated (3-4°C) 7 days Not beyond 7 days [6]
Enteric-coated granules Controlled room temperature Until expiration As per manufacturer [3]
Solid dispersion (Pluronic F-127) Refrigerated 30 days 30 days [7]

The temperature influence on lansoprazole stability follows predictable kinetics, with refrigeration significantly extending stability in formulated products. Research demonstrates that lansoprazole suspended in sodium bicarbonate 8.4% vehicle maintains integrity for only 48 hours at room temperature but remains stable for 7 days under refrigeration (3-4°C). This pattern of enhanced stability at lower temperatures extends to biological samples, where immediate freezing after collection is recommended to preserve sample integrity. For long-term storage of lansoprazole in biological matrices, temperatures of -70°C to -80°C are generally recommended to prevent significant degradation over time. [6]

Analytical Methods for Quantification

Chromatographic Techniques
3.1.1 Stability-Indicating UPLC Method

A validated stability-indicating UPLC method has been developed specifically for the quantification of lansoprazole and its impurities in pharmaceutical dosage forms, with applications adaptable to biological samples. This method employs a Waters Acquity BEH C18 column with a gradient program utilizing mobile phase A (pH 7.0 phosphate buffer and methanol in 90:10 v/v ratio) and mobile phase B (methanol and acetonitrile in 50:50 v/v ratio). The chromatographic separation is monitored at 285 nm, providing optimal detection for lansoprazole and its degradation products. The method successfully resolves lansoprazole from its degradation impurities, demonstrating specificity in forced degradation studies under various stress conditions. [8]

The method validation confirms linear response across relevant concentration ranges, with precision and accuracy meeting ICH guidelines. The stability-indicating capability was proven through stress testing including oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation conditions. Lansoprazole showed significant degradation under acid and oxidative stress conditions, but all degradation products were successfully resolved from the main peak and known impurities, confirming the method's stability-indicating power. This robust separation makes it particularly valuable for biological samples where metabolites and degradation products may interfere with accurate quantification. [8]

3.1.2 UPLC-MS/MS for Biological Samples

For bioanalytical applications, a fast and sensitive UPLC-MS/MS method has been developed and validated for the detection of lansoprazole in dog plasma, with applications transferable to human biological samples. This method demonstrates excellent analytical sensitivity with a linear calibration range adapted to expected physiological concentrations following lansoprazole administration. The method employs omeprazole as an internal standard, with sample preparation involving protein precipitation and extraction using appropriate organic solvents. [9]

The UPLC-MS/MS method has been successfully applied to pharmacokinetic studies, providing reliable quantification of lansoprazole in plasma samples. The system utilizes a C18 column maintained at 40°C with a mobile phase consisting of 0.1% formic acid in water and methanol running at a flow rate of 0.3 mL/min. The mass spectrometric detection operates in multiple reaction monitoring (MRM) mode, monitoring the MS/MS transitions of m/z 370 to m/z 252 for lansoprazole and m/z 346 to m/z 198 for omeprazole (internal standard). This highly specific detection method minimizes matrix effects and provides the sensitivity required for pharmacokinetic profiling. [6] [9]

Method Validation Parameters

Table 3: Analytical Method Validation Parameters for Lansoprazole Quantification

Validation Parameter UPLC-UV Method UPLC-MS/MS Method Acceptance Criteria
Linearity range Not specified Adapted to expected concentrations R² > 0.99
Precision Meets ICH guidelines Not specified RSD < 2%
Accuracy Meets ICH guidelines Not specified 95-105%
LOD Determined Not specified Signal-to-noise > 3
LOQ Determined Sufficient for PK studies Signal-to-noise > 10
Specificity Resolves all degradation products Resolves from matrix No interference

Stability in Biological Matrices

Plasma and Serum Stability

The stability profile of lansoprazole in plasma and serum presents unique challenges beyond those observed in formulated products. While specific stability data for lansoprazole in biological matrices is limited in the available literature, general principles for PPIs can be applied with verification. Based on the compound's physicochemical characteristics, plasma samples containing lansoprazole should be processed immediately after collection, with stabilization using alkaline buffers to prevent acidic degradation. For short-term storage, refrigeration at 4°C for no more than 24 hours is recommended, while for longer storage, freezing at -70°C or below is necessary to preserve sample integrity. [2] [3]

The enzymatic activity in biological matrices may contribute to lansoprazole degradation through metabolic pathways similar to those occurring in vivo. CYP2C19 represents the primary metabolic pathway for lansoprazole, with additional contribution from CYP3A4. This metabolic susceptibility suggests that inhibition of enzymatic activity in collected samples may be necessary to prevent degradation during processing. Addition of enzyme inhibitors such as sodium fluoride to plasma samples should be evaluated for stabilizing lansoprazole during the analytical process. [10] [2]

Impact of Physiological Changes

Recent research has revealed that physiological alterations following bariatric surgery can significantly impact lansoprazole pharmacokinetics, indirectly reflecting changes in drug stability and absorption in modified biological environments. A 2025 study demonstrated that Roux-en-Y gastric bypass (RYGB) surgery resulted in a 16% decrease in lansoprazole AUC₀–₈h and a 31% decrease in Cmax, indicating altered absorption and potentially different stability profiles in the post-surgical gastrointestinal environment. These pharmacokinetic changes were particularly pronounced in CYP2C19 normal metabolizers, who showed a 30% reduction in Cmax, while intermediate metabolizers exhibited no significant changes. [10]

The pathophysiological factors affecting lansoprazole stability in biological systems include altered gastrointestinal pH, reduced gastric volume, modified transit time, and changes in metabolizing enzyme exposure. These factors collectively influence the stability and absorption of lansoprazole, ultimately affecting its bioavailability and plasma concentrations. Researchers must consider these physiological variables when designing stability studies and interpreting resulting data, particularly when working with samples from specific patient populations with altered gastrointestinal anatomy or function. [10]

Experimental Protocols

Sample Collection and Preparation
5.1.1 Plasma Sample Collection Protocol

Blood collection for lansoprazole quantification should be performed using EDTA-containing tubes, with immediate processing to prevent degradation. Collected blood samples should be centrifuged at 1500 × g for 10 minutes at 4°C within 30 minutes of collection. The resulting plasma should be transferred to polypropylene tubes containing stabilization additives - specifically, 50 µL of 1M sodium bicarbonate per 1 mL of plasma to maintain alkaline pH. Aliquot plasma into small volumes (0.5-1 mL) to avoid repeated freeze-thaw cycles and flash-freeze in dry ice/ethanol bath before storage at -70°C or lower. [6] [4]

5.1.2 Sample Preparation for UPLC-MS/MS Analysis

For sample extraction, thaw plasma samples on ice and vortex mix briefly. Transfer 100 µL aliquot to a microcentrifuge tube and add 10 µL of internal standard working solution (omeprazole 1 µg/mL in methanol). Add 300 µL of acetonitrile for protein precipitation, vortex mix for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate under a gentle stream of nitrogen at 30°C. Reconstitute the residue with 100 µL of mobile phase (0.1% formic acid in water:methanol, 50:50 v/v), vortex mix for 30 seconds, and transfer to autosampler vials for analysis. [9]

Forced Degradation Studies
5.2.1 Acid and Base Degradation Protocol

For acid degradation studies, prepare a solution of lansoprazole in methanol at approximately 1 mg/mL. Transfer 1 mL of this solution to a 10 mL volumetric flask and add 1 mL of 0.1N hydrochloric acid. Maintain at room temperature for 30 minutes, then neutralize with 1 mL of 0.1N sodium hydroxide. Dilute to volume with mobile phase and analyze immediately. For base degradation, follow the same procedure using 0.1N sodium hydroxide instead of acid, with neutralization using 0.1N hydrochloric acid. These studies help identify degradation products and establish the stability-indicating capability of analytical methods. [8]

5.2.2 Oxidative Degradation Protocol

For oxidative stress testing, prepare lansoprazole solution in methanol at 1 mg/mL. Transfer 1 mL to a 10 mL volumetric flask, add 1 mL of 3% hydrogen peroxide, and maintain at room temperature for 30 minutes. Dilute to volume with mobile phase and analyze immediately. Compare the chromatographic profile with untreated controls to identify oxidative degradation products. These stress testing protocols are essential for demonstrating method specificity and understanding lansoprazole degradation pathways under various conditions. [8]

Degradation Pathways and Metabolites

Primary Degradation Mechanisms

Lansoprazole undergoes complex degradation pathways that are initiated under specific environmental conditions. The primary degradation mechanism involves the sulfinyl group, which undergoes acid-catalyzed rearrangement to form sulfenic acid and subsequently sulfenamide species. These reactive intermediates can further decompose to form multiple degradation products including lansoprazole sulfide and lansoprazole sulfone. The degradation rate increases exponentially with decreasing pH, highlighting the critical importance of maintaining neutral to alkaline conditions during sample processing and analysis. [1] [3]

Recent research has identified an alternative activation pathway for PPIs like lansoprazole that does not require acidic conditions. This mechanism involves zinc ions acting as Lewis acids to promote PPI activation and conjugation to cysteine residues in proteins. This finding suggests that lansoprazole may undergo degradation through zinc-facilitated pathways in biological systems containing zinc-metalloproteins, particularly those with C4 zinc clusters (zinc coordinated by four cysteines). This discovery has significant implications for understanding lansoprazole stability in biological matrices and potential off-target effects. [1]

Metabolic Pathways

The metabolic fate of lansoprazole in biological systems primarily involves hepatic metabolism via cytochrome P450 enzymes, with CYP2C19 being the major isoform responsible for forming 5-hydroxy lansoprazole, and CYP3A4 contributing to lansoprazole sulfone formation. These metabolites are subsequently conjugated and excreted in urine and bile. The genetic polymorphism of CYP2C19 significantly influences lansoprazole metabolic stability, with poor metabolizers exhibiting higher drug exposure compared to extensive metabolizers. This metabolic variability must be considered when interpreting stability data from different population groups. [10] [2]

G Lansoprazole Lansoprazole AcidicEnvironment Acidic Environment (pH < 4.0) Lansoprazole->AcidicEnvironment Protonation ZincCoordination Zinc Ion Coordination (C4 Zinc Clusters) Lansoprazole->ZincCoordination Lewis Acid Activation CYP2C19 CYP2C19 Metabolism Lansoprazole->CYP2C19 Hydroxylation CYP3A4 CYP3A4 Metabolism Lansoprazole->CYP3A4 Oxidation SulfenicAcid Sulfenic Acid (Reactive Intermediate) AcidicEnvironment->SulfenicAcid Rearrangement DisulfideAdducts Disulfide Adducts with Proteins ZincCoordination->DisulfideAdducts Cysteine Conjugation Sulfenamide Sulfenamide (Reactive Intermediate) SulfenicAcid->Sulfenamide Condensation SulfenicAcid->DisulfideAdducts Covalent Binding Sulfenamide->DisulfideAdducts Covalent Binding HydroxyMetabolite 5-Hydroxy Lansoprazole CYP2C19->HydroxyMetabolite SulfoneMetabolite Lansoprazole Sulfone CYP3A4->SulfoneMetabolite

Diagram 1: Lansoprazole degradation and metabolic pathways showing both acid-mediated and zinc-catalyzed activation routes leading to degradation products and metabolites.

Quality Control and Assurance

Stability Monitoring in Biological Samples

Implementing rigorous quality control measures is essential for ensuring the reliability of lansoprazole stability data in biological samples. Quality control samples should be prepared at low, medium, and high concentrations in the same biological matrix as study samples and processed alongside them. Continuous monitoring of lansoprazole stability in biological matrices should include periodic analysis of quality control samples during long analytical runs, with acceptance criteria for accuracy (85-115%) and precision (RSD < 15%). Additionally, bench-top stability, freeze-thaw stability, and long-term storage stability should be established under the specific conditions of each study. [6] [8]

Method Verification Procedures

For bioanalytical method verification, each analytical run should include a calibration curve with at least six concentration levels and quality control samples at three concentrations (low, medium, high) in replicate. The acceptance criteria should follow regulatory guidelines, with at least 67% of quality control samples and 50% at each concentration level within 15% of nominal values. Additionally, integrity testing of biological samples should include visual inspection for discoloration, assessment of pH where possible, and monitoring for unusual chromatographic patterns that may indicate degradation. [9] [8]

Conclusion and Recommendations

The stability of lansoprazole in biological samples presents significant challenges that require careful methodological consideration throughout sample collection, processing, analysis, and storage. Key recommendations include:

  • Immediate stabilization of biological samples using alkaline additives such as sodium bicarbonate to maintain neutral to alkaline pH
  • Rapid processing of samples at reduced temperatures (4°C) to minimize degradation
  • Storage at ultra-low temperatures (-70°C or below) for long-term preservation
  • Use of stability-indicating analytical methods such as UPLC-MS/MS that can resolve lansoprazole from its degradation products
  • Consideration of physiological factors and genetic polymorphisms that may influence lansoprazole stability in biological matrices

Future research directions should include comprehensive stability studies of lansoprazole in various biological matrices, investigation of stabilization techniques specific to biological samples, and exploration of how physiological changes impact drug stability in different patient populations. Implementation of these protocols will enhance data reliability in lansoprazole research and support accurate interpretation of pharmacokinetic and bioanalytical studies.

References

Comprehensive Application Notes and Protocols for Lansoprazole Sodium Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lansoprazole, a substituted benzimidazole with the chemical name (RS)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole, is a widely prescribed proton pump inhibitor used to treat various acid-related disorders including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The empirical formula of lansoprazole is C16H14F3N3O2S, with a molecular weight of 369.36 g/mol. As pharmaceutical regulations continue to evolve and emphasize product quality and patient safety, robust analytical methods for lansoprazole quantification have become increasingly important for both pharmaceutical analysis and clinical therapeutic drug monitoring. These methods must demonstrate reliability, accuracy, and specificity while also being capable of separating lansoprazole from its potential impurities and degradation products. This document presents comprehensive application notes and detailed protocols for the validation of analytical methods for lansoprazole sodium, specifically addressing the determination of the active pharmaceutical ingredient (API) and related substances in bulk drug substances and pharmaceutical dosage forms.

Analytical Method Comparison and Selection

Separation Techniques for Lansoprazole

Various analytical techniques have been developed and validated for the quantification of lansoprazole, each with distinct advantages and applications. The selection of an appropriate method depends on the specific analytical requirements, including sensitivity, precision, analysis time, and available instrumentation.

Table 1: Comparison of Analytical Methods for Lansoprazole Quantification

Method Separation Conditions Key Parameters Applications References

| UPLC | Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm) Mobile Phase: Gradient with pH 7.0 phosphate buffer and methanol/ACN Detection: 285 nm | Runtime: 11 min Linear range: 50-150% of test concentration LOD: <0.05% | Simultaneous determination of assay and related substances; stability-indicating method | [1] | | HPLC | Column: Ascentis Express C18 (Fused-Core technology, 2.7 μm) Mobile Phase: Phosphate buffer with organic modifiers Detection: UV detection | Runtime: 40 min Linear range: 0.05-150% RSD: 0.11% (n=5) | Consolidated method for both assay and impurity quantitation; improved USP method | [2] | | CE | Background Electrolyte: 50 mM phosphate buffer (pH 2.2) with 12 mM β-CD and 5 mM sodium sulfite Voltage: 15 kV | Detection limits: 0.64 mg/L (R-enantiomer), 0.72 mg/L (S-enantiomer) Recovery: 91-102% | Enantiomeric separation; pharmaceutical preparation analysis | [3] | | Spectrophotometry | Reagents: DDQ, iodine, or eosin with copper(II) Detection: 457 nm (DDQ), 293/359 nm (iodine), 549 nm (ternary complex) | Linear range: 1.48-90 μg/mL depending on method Recovery: 99.18-99.76% | Rapid quality control analysis; formulation screening | [4] |

Method Selection Considerations

The choice of analytical method should be guided by the specific analytical needs and available resources. Ultra-Performance Liquid Chromatography (UPLC) offers superior efficiency with reduced analysis time and solvent consumption compared to traditional HPLC, making it ideal for high-throughput environments. However, HPLC remains a robust and widely accessible technique, particularly when implemented with fused-core columns that approach UPLC performance on conventional HPLC instrumentation. Capillary Electrophoresis (CE) provides an alternative for chiral separations, especially for enantiomeric purity assessment, while spectrophotometric methods offer rapid analysis for routine quality control where extreme sensitivity is not required. For stability-indicating methods that can quantify lansoprazole and its degradation products simultaneously, chromatographic techniques (UPLC/HPLC) are generally preferred.

Detailed UPLC Protocol for Assay and Related Substances

Equipment and Materials
  • UPLC System: Waters Acquity UPLC equipped with photodiode array detector
  • Analytical Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm particle size)
  • Mobile Phase A: pH 7.0 buffer (8.0 mL triethylamine in 20 mM KH₂PO₄ adjusted to pH 7.0 with orthophosphoric acid) and methanol in ratio 90:10 (v/v)
  • Mobile Phase B: Methanol and acetonitrile in ratio 50:50 (v/v)
  • Diluent: pH 11.0 buffer (7.6 g borax, 1 g edetate disodium in 1000 mL water, adjusted to pH 11.0 with NaOH) and ethanol in ratio 80:20 (v/v)
  • Standard Preparation: Lansoprazole working standard (400 μg/mL in diluent for related substances; 40 μg/mL for assay)
  • Sample Preparation: Lansoprazole pellets equivalent to 40 mg of lansoprazole in 100 mL volumetric flask, sonicated for 25 minutes at 25°C, diluted to volume with diluent
Chromatographic Parameters
  • Gradient Program:
    • 0.01 min: 20% B
    • 2.0 min: 30% B
    • 5.0 min: 50% B
    • 6.0 min: 70% B
    • 8.5 min: 70% B
    • 9.5 min: 20% B
    • 11.0 min: 20% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Detection Wavelength: 285 nm
  • Injection Volume: 3.0 μL
  • Run Time: 11 minutes
Sample Preparation Procedure
  • For Related Substances Analysis: Accurately weigh lansoprazole pellets equivalent to 40 mg of lansoprazole and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 25 minutes while maintaining temperature at 25°C. Dilute to volume with diluent and mix well.

  • For Assay Analysis: Pipette 1.0 mL of the related substances solution into a 10 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 40 μg/mL. Filter through a 0.22 μm nylon membrane filter before injection.

  • System Suitability: The relative standard deviation (RSD) of five replicate injections of standard solution should not be more than 2.0%. The tailing factor for lansoprazole peak should not be more than 2.0.

Method Validation Protocols

The validation of analytical methods for lansoprazole should be performed according to the International Council for Harmonisation (ICH) guidelines to establish that the method is suitable for its intended purpose.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to measure the analyte response in the presence of its potential impurities and excipients. To demonstrate the stability-indicating nature of the method, lansoprazole should be subjected to forced degradation under various stress conditions.

  • Acid Degradation: Expose lansoprazole sample to 0.1M HCl at room temperature for 1 hour
  • Base Degradation: Expose lansoprazole sample to 0.1M NaOH at room temperature for 1 hour
  • Oxidative Degradation: Expose lansoprazole sample to 3% H₂O₂ at room temperature for 1 hour
  • Thermal Degradation: Expose lansoprazole solid to dry heat at 105°C for 24 hours
  • Photolytic Degradation: Expose lansoprazole solid to UV light (~200 watt hours/m²) and visible light (1.2 million lux hours)
  • Humidity Degradation: Expose lansoprazole solid to 85% relative humidity at 25°C for 1 week

After stress treatments, analyze the samples and determine the peak purity using PDA detection. The purity angle should be less than the purity threshold in all stressed samples, demonstrating analyte peak homogeneity. Calculate the mass balance (% assay + % impurities + % degradation products) for each stress condition, which should be close to 100% (typically 98-102%).

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Results for Lansoprazole UPLC Method

Validation Parameter Experimental Protocol Acceptance Criteria Reported Results References
Precision Six individual preparations of lansoprazole spiked with 0.30% of known impurities RSD ≤ 5% for impurity areas RSD < 2% for all impurities [1] [5]
Linearity Six concentration levels from LOQ to 150% of specification level (LOQ, 0.075, 0.15, 0.30, 0.45, 0.60%) Correlation coefficient r ≥ 0.998 r = 0.999 for all impurities and assay [1]
Accuracy Standard addition at LOQ, 50%, 100%, and 150% levels in triplicate Recovery 90-110% Recovery 98-102% for all impurities [1]
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ LOQ < 0.05% for all impurities [1] [2]
Robustness Deliberate changes in flow rate (±0.03 mL/min), temperature (±5°C), and pH (±0.2 units) Resolution ≥ 2.0 between critical pairs Method robust for all parameters with resolution maintained [1]
Solution Stability Evaluation of standard and sample solutions at room temperature up to 24 hours RSD ≤ 2% for area response Solutions stable for up to 24 hours at room temperature [1]
Robustness Testing Protocol

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. The following robustness tests should be performed:

  • Flow Rate Variation: Analyze system suitability solution at 0.27 mL/min and 0.33 mL/min (nominal 0.3 mL/min)
  • Temperature Variation: Analyze system suitability solution at 35°C and 45°C (nominal 40°C)
  • pH Variation: Prepare mobile phase with pH 6.8 and 7.2 (nominal pH 7.0)
  • Organic Composition: Vary organic component in mobile phase by ±2%

In all robustness experiments, monitor the system suitability parameters including retention time, tailing factor, and resolution between lansoprazole and closest eluting impurity. The method is considered robust if all system suitability criteria are met under all varied conditions.

Workflow and Decision Pathways

Analytical Method Development Workflow

The following diagram illustrates the systematic approach to lansoprazole analytical method development:

method_development Start Define Analytical Target MethodSelect Method Selection (HPLC/UPLC/CE/Spectrophotometry) Start->MethodSelect HPLC HPLC Method MethodSelect->HPLC UPLC UPLC Method MethodSelect->UPLC CE CE Method MethodSelect->CE Spectro Spectrophotometry MethodSelect->Spectro ParamOpt Parameter Optimization (Mobile Phase, Column, pH, Temperature, Detection) HPLC->ParamOpt UPLC->ParamOpt CE->ParamOpt Spectro->ParamOpt SpecCheck Specificity Check (Forced Degradation) ParamOpt->SpecCheck SpecCheck->ParamOpt Fail Specificity Validation Method Validation SpecCheck->Validation Pass Specificity

Method Validation Decision Pathway

The following pathway outlines the method validation process with acceptance criteria:

validation_flow Start Begin Method Validation Specificity Specificity Testing (Forced Degradation) Start->Specificity Specificity->Start Fail Linearity Linearity Assessment (r ≥ 0.998) Specificity->Linearity Linearity->Start Fail Accuracy Accuracy Evaluation (Recovery 90-110%) Linearity->Accuracy Accuracy->Start Fail Precision Precision Study (RSD ≤ 2%) Accuracy->Precision LODLOQ LOD/LOQ Determination (S/N 3:1 and 10:1) Precision->LODLOQ Robustness Robustness Testing (Deliberate Variations) LODLOQ->Robustness SolutionStability Solution Stability (Up to 24 hours) Robustness->SolutionStability FinalMethod Validated Method Ready for Routine Use SolutionStability->FinalMethod

Applications in Pharmaceutical Analysis

Analysis of Pharmaceutical Formulations

The validated UPLC method has been successfully applied to the analysis of lansoprazole in various pharmaceutical dosage forms, including capsules, tablets, and pellets. For capsule analysis, the entire content of at least 10 capsules should be mixed thoroughly, and an accurately weighed portion equivalent to 40 mg of lansoprazole should be taken for analysis. For enteric-coated formulations, special care should be taken during extraction to ensure complete dissolution of the active ingredient without damaging the acid-labile molecule. The method has demonstrated recovery rates of 98-102% across different pharmaceutical formulations, confirming its accuracy and reliability for quality control testing of finished products.

Stability-Indicating Applications

The developed UPLC method effectively separates lansoprazole from its process-related impurities and degradation products, making it suitable for stability studies. Lansoprazole is particularly susceptible to degradation under acidic conditions and oxidative stress, forming multiple degradation products that are well-resolved from the main peak. This method can be applied to:

  • Long-term stability studies (e.g., ICH Q1A(R2))
  • Accelerated stability studies
  • In-use stability testing
  • Photostability testing (ICH Q1B)

The method's ability to provide mass balance between 98-102% across various stress conditions confirms its effectiveness as a stability-indicating method for monitoring lansoprazole product quality throughout its shelf life.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If tailing factor exceeds 2.0, check mobile phase pH (should be 7.0 ± 0.2) and column condition. Consider adding 8 mL/L triethylamine as a modifier to improve peak shape.
  • Retention Time Shift: Significant retention time drift may indicate mobile phase decomposition or column degradation. Prepare fresh mobile phase daily and ensure column temperature is maintained at 40°C.
  • Low Recovery: Incomplete extraction may occur if sonication time is insufficient or temperature exceeds 25°C during sample preparation. Monitor sonication temperature carefully.
  • System Suitability Failure: If resolution between critical pairs is inadequate, adjust gradient program by modifying the percentage of mobile phase B at 2.0 minutes (between 28-32%).
Method Transfer Considerations

When transferring this method between laboratories or instruments, the following parameters should be carefully considered and verified:

  • Dwell Volume Differences: Adjust gradient timing to account for different instrument dwell volumes
  • Detection Wavelength Accuracy: Verify detector calibration at 285 nm
  • Column Equivalency: Perform column equivalency testing if alternative C18 columns are proposed
  • Sample Temperature Control: Ensure sample temperature is maintained at 4-8°C during analysis to prevent degradation

Conclusion

The analytical methods presented in these application notes, particularly the UPLC method, provide robust, accurate, and precise approaches for the quantification of lansoprazole and its related substances in pharmaceutical formulations. The complete validation data demonstrate that the method meets all regulatory requirements for pharmaceutical quality control testing. The improved method using fused-core HPLC columns offers a practical alternative for laboratories without UPLC capability, reducing analysis time from 60 minutes to 40 minutes while maintaining excellent resolution and sensitivity. These methods can be reliably implemented for routine analysis, stability studies, and quality control of lansoprazole in various pharmaceutical dosage forms, ensuring product quality and patient safety.

References

Comprehensive Application Notes: Forced Degradation Studies of Lansoprazole Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lansoprazole Sodium Stability

Lansoprazole, a proton pump inhibitor belonging to the substituted benzimidazole class, is widely used for the treatment of acid-related gastrointestinal disorders. The molecule exhibits inherent instability under various environmental conditions, making forced degradation studies an essential component of pharmaceutical development. Lansoprazole is particularly sensitive to acidic conditions, but also degrades under alkaline, oxidative, and photolytic stress. These degradation pathways arise from its core chemical structure, which contains acid-labile sulfinyl and benzimidazole groups that are susceptible to rearrangement and cleavage. Understanding these degradation behaviors is critical for developing stable dosage forms, especially enteric-coated systems designed to protect the drug from gastric acid. Forced degradation studies provide crucial insights into the intrinsic stability of lansoprazole, help identify potential degradation products, and validate stability-indicating analytical methods as required by regulatory guidelines such as ICH Q1A(R2) and ICH Q2(R1).

Chemical Properties and Degradation Pathways

Fundamental Characteristics of Lansoprazole

Lansoprazole is classified as a BCS Class II compound, characterized by low solubility and high permeability. Its molecular structure contains a sulfinyl group that serves as the primary site for acid-catalyzed degradation, and a benzimidazole ring that is susceptible to nucleophilic attack. The molecule demonstrates pH-dependent solubility, being practically insoluble in water but soluble in acetonitrile and alkaline solutions. This property significantly influences both its stability and analytical behavior.

Table 1: Fundamental Properties of this compound

Property Description
Chemical Name 2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzimidazole
Molecular Formula C₁₆H₁₄F₃N₃O₂S
BCS Classification Class II (Low solubility, High permeability)
pKa ~4.0 (benzimidazole), ~8.5 (pyridine)
λmax 281-284 nm (in acetonitrile)
Solubility Soluble in acetonitrile, alkaline solutions; practically insoluble in water
Primary Degradation Pathways

The major degradation pathways of lansoprazole include:

  • Acid-catalyzed degradation: In acidic environments, lansoprazole undergoes rapid rearrangement to form sulfonamide derivatives through a Smiles-type rearrangement. This pathway is particularly relevant for its behavior in gastric fluid and necessitates enteric coating in solid dosage forms.
  • Oxidative degradation: The sulfoxide group can be further oxidized to sulfone derivatives or undergo cleavage reactions, especially when exposed to peroxides or molecular oxygen.
  • Alkaline hydrolysis: Under strong basic conditions, the benzimidazole ring may open, leading to the formation of o-phenylenediamine derivatives and related compounds.
  • Photolytic degradation: Lansoprazole contains chromophores that absorb UV light, making it susceptible to photodegradation through radical-mediated pathways.

Forced Degradation Conditions and Outcomes

Summary of Stress Conditions

Forced degradation studies involve subjecting lansoprazole to various stress conditions beyond normal ranges to accelerate degradation. The following table summarizes the recommended conditions and observed outcomes:

Table 2: Forced Degradation Conditions and Outcomes for Lansoprazole

Stress Condition Experimental Parameters Degradation Outcome Key Observations
Acid Hydrolysis 0.1N HCl, 80°C, 24 hours reflux [1] Extensive degradation Formation of multiple degradation products; highly susceptible
Alkaline Hydrolysis 0.1N NaOH, 80°C, 24 hours reflux [1] Extensive degradation Significant degradation observed
Oxidative Stress 3% H₂O₂, room temperature, 24 hours [1] Moderate to significant degradation Concentration and time-dependent degradation
Photolytic Stress 1.2 million lux hours, 200 watt-hrs/m² UV [1] Significant degradation Highly photosensitive; requires light-protected packaging
Thermal Stress 80°C, high humidity [2] Degradation with discoloration Follows apparent zero-order kinetics; moisture-dependent
Neutral Hydrolysis Water, 60°C, 7 days [1] Minimal degradation Relatively stable in aqueous conditions without extreme pH
Mass Balance Considerations

The mass balance approach, which accounts for the total of intact drug and degradation products, is essential in forced degradation studies. For lansoprazole, mass balance values close to 99.5% have been reported using stability-indicating methods, demonstrating adequate quantification of both the parent compound and its degradation products [1]. This confirms that major degradation products have been accounted for and that the analytical method is capable of separating and quantifying all significant degradation species.

Analytical Methodologies for Degradation Monitoring

Stability-Indicating HPLC Method

A validated reversed-phase HPLC method has been developed specifically for monitoring lansoprazole degradation and quantifying related substances in lansoprazole intermediate (LAN20) [1]. This method provides excellent resolution between lansoprazole and its impurities (LAN20-I and LAN20-II), with resolution factors greater than 2.0 indicating significant separation.

Table 3: HPLC Conditions for Lansoprazole Degradation Studies

Parameter Specification
Column Zorbax Eclipse XDB-C18 (250 × 4.6 mm, 5μm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient Program 0 min/10% B, 10 min/10% B, 50 min/90% B, 51 min/10% B, 60 min/10% B
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 260 nm
Injection Volume 20 μL
Sample Concentration 2000 μg/mL for degradation studies

The method has been validated according to ICH guidelines, demonstrating linearity with a correlation coefficient >0.999 across the range from LOQ to 200% of target concentration, precision with %RSD <0.4%, and accuracy with recovery rates between 90-110% [1]. The method successfully separates lansoprazole from all major degradation products formed under various stress conditions.

UV-Spectrophotometric Method

For rapid assessment of lansoprazole stability, a zero-order UV-spectrophotometric method can be employed [3] [4]. This method is based on measuring the absorbance of lansoprazole solution in acetonitrile at 281-284 nm. The system obeys Beer's law over the concentration range of 1.25-25.0 μg/mL [3] or 2-40 μg/mL [4], with correlation coefficient values of 0.998 or better. While less specific than HPLC for identifying individual degradation products, this method offers rapid analysis and can be used for initial degradation screening.

Table 4: Comparison of Analytical Methods for Lansoprazole Degradation Studies

Parameter HPLC Method [1] UV-Spectrophotometric Method [3] [4]
Analysis Time ~60 minutes per run <5 minutes per sample
Specificity High (separates individual degradation products) Moderate (measures overall changes)
Sensitivity LOQ: 0.005% for related substances Limited to major concentration changes
Equipment Needs Specialized HPLC system Standard UV spectrophotometer
Application Identification and quantification of specific degradation products Rapid screening and stability assessment
Validation Status Fully validated as per ICH guidelines Linear range and precision established

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the systematic workflow for conducting forced degradation studies on this compound:

LansoprazoleDegradationWorkflow Start Start: Lansoprazole Sample StressConditions Apply Stress Conditions Start->StressConditions AcidHydrolysis Acid Hydrolysis 0.1N HCl, 80°C, 24h StressConditions->AcidHydrolysis AlkaliHydrolysis Alkali Hydrolysis 0.1N NaOH, 80°C, 24h StressConditions->AlkaliHydrolysis Oxidative Oxidative Stress 3% H₂O₂, RT, 24h StressConditions->Oxidative Photolytic Photolytic Stress 1.2 million lux hours StressConditions->Photolytic Thermal Thermal Stress 80°C, High humidity StressConditions->Thermal SampleAnalysis Sample Analysis AcidHydrolysis->SampleAnalysis AlkaliHydrolysis->SampleAnalysis Oxidative->SampleAnalysis Photolytic->SampleAnalysis Thermal->SampleAnalysis HPLC HPLC Analysis SampleAnalysis->HPLC UV UV-Spectrophotometry SampleAnalysis->UV DataInterpretation Data Interpretation HPLC->DataInterpretation UV->DataInterpretation MassBalance Mass Balance Calculation DataInterpretation->MassBalance DegradationProducts Identify Degradation Products DataInterpretation->DegradationProducts StabilityIndicating Verify Method as Stability-Indicating DataInterpretation->StabilityIndicating Report Final Report MassBalance->Report DegradationProducts->Report StabilityIndicating->Report

Detailed Experimental Protocols

Acid and Alkaline Hydrolysis Studies

Principle: Lansoprazole is highly susceptible to degradation under extreme pH conditions due to the lability of the sulfinyl group and benzimidazole ring.

Materials:

  • Lansoprazole reference standard
  • 0.1N hydrochloric acid (prepared from reagent grade HCl)
  • 0.1N sodium hydroxide (prepared from reagent grade NaOH)
  • Water bath capable of maintaining 80°C with reflux capability
  • Acetonitrile (HPLC grade)

Procedure:

  • Weigh accurately 50 mg of lansoprazole into separate 50 mL volumetric flasks.
  • For acid hydrolysis: Add 20 mL of 0.1N HCl, then dilute to volume with the same solution.
  • For alkaline hydrolysis: Add 20 mL of 0.1N NaOH, then dilute to volume with the same solution.
  • Heat the solutions under reflux at 80°C for 24 hours [1].
  • After 24 hours, cool to room temperature and neutralize appropriately.
  • Prepare sample solutions for analysis by diluting with mobile phase to achieve a concentration of approximately 2000 μg/mL for HPLC analysis.
  • Analyze using the HPLC conditions described in Section 4.1.

Safety Note: Use appropriate personal protective equipment when handling concentrated acids and bases. Perform neutralization in an ice bath to control exothermic reactions.

Oxidative Degradation Studies

Principle: The sulfoxide moiety in lansoprazole is susceptible to oxidation, potentially forming sulfone derivatives or cleavage products.

Materials:

  • Lansoprazole reference standard
  • 3% hydrogen peroxide solution (prepared from 30% reagent grade H₂O₂)
  • Acetonitrile (HPLC grade)

Procedure:

  • Weigh accurately 50 mg of lansoprazole into a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with 3% hydrogen peroxide solution.
  • Store at room temperature for 24 hours protected from light [1].
  • After 24 hours, prepare sample solutions for analysis by diluting with mobile phase to achieve a concentration of approximately 2000 μg/mL for HPLC analysis.
  • Analyze using the HPLC conditions described in Section 4.1.

Note: Higher concentrations of H₂O₂ (up to 30%) or extended exposure times may be used if minimal degradation occurs with 3% H₂O₂.

Photolytic Degradation Studies

Principle: Lansoprazole contains chromophores that absorb light energy, making it susceptible to photodegradation through radical-mediated pathways.

Materials:

  • Lansoprazole powder
  • Photostability chamber capable of providing 1.2 million lux hours of visible light and 200 watt-hours/m² of UV energy [1]
  • Light-protected containers (amber glass)

Procedure:

  • Spread a thin layer (approximately 2 mm thickness) of lansoprazole powder in a transparent glass dish.
  • Expose the sample to the specified light conditions in the photostability chamber.
  • Include a dark control stored in amber glass under identical temperature conditions.
  • After exposure, prepare sample solutions by dissolving an appropriate amount in mobile phase to achieve a concentration of approximately 2000 μg/mL for HPLC analysis.
  • Analyze using the HPLC conditions described in Section 4.1.

Note: Photostability testing should be conducted according to ICH Q1B guidelines, which include control of temperature during exposure.

Thermal Degradation Studies

Principle: Solid-state degradation of lansoprazole follows apparent zero-order kinetics and is influenced by both temperature and humidity.

Materials:

  • Lansoprazole powder or formulated pellets
  • Stability chambers with controlled temperature and humidity
  • Desiccators with saturated salt solutions for specific humidity control

Procedure:

  • Weigh appropriate amounts of lansoprazole (API or formulation) into clear glass vials.
  • Place samples in stability chambers maintained at 80°C with high humidity (75% RH or higher) [2].
  • Remove samples at predetermined time points (e.g., 1, 2, 4 weeks).
  • Prepare sample solutions by dissolving an appropriate amount in mobile phase to achieve a concentration of approximately 2000 μg/mL for HPLC analysis.
  • Analyze using the HPLC conditions described in Section 4.1.
  • Monitor for both chemical degradation and physical changes (discoloration).

Formulation Stability Considerations

The development of stable lansoprazole formulations requires careful consideration of its degradation pathways. Research has demonstrated that the key mechanism in obtaining a stable lansoprazole delivery system involves not only suppression of proton attacks but also limitation of its solubility in the moisture layer, as lansoprazole degrades following apparent zero-order kinetics in solid dosage forms [2]. Formulation strategies include:

  • Microenvironmental pH adjustment: Incorporation of weak basic excipients to maintain a neutral to weakly basic pH in the immediate environment of the drug substance.
  • Protective barrier layers: Application of HPMC subcoats acting as physical barriers between the drug and enteric coating polymers, particularly those with free carboxyl groups [2].
  • Moisture control: Use of desiccants in packaging and moisture-resistant film coatings to minimize hydrolytic degradation.
  • Light protection: Incorporation of opacifiers in packaging materials to prevent photodegradation.

Studies comparing pelletization techniques have found that solution suspension layering produces more stable pellets compared to direct pelletization, though it is more time-consuming [2]. Additionally, sugar-based cores have shown advantages over microcrystalline cellulose in stabilizing lansoprazole by forming less porous active layers that limit contact between the drug and environmental moisture.

Conclusion

Forced degradation studies confirm that lansoprazole is a highly unstable molecule susceptible to degradation under acidic, alkaline, oxidative, photolytic, and thermal stress conditions. The most extensive degradation occurs under acidic and alkaline hydrolysis, followed by oxidative and photolytic stress. The stability-indicating HPLC method described provides reliable separation and quantification of lansoprazole and its degradation products, enabling comprehensive characterization of its degradation behavior. These studies provide essential information for developing stable formulations, particularly enteric-coated delivery systems that protect lansoprazole from gastric acid while allowing absorption in the intestine. When designing stability studies for lansoprazole formulations, particular attention should be paid to humidity control and light protection, as these factors significantly influence degradation rates in solid dosage forms.

References

Application Note: Protocol for a Pharmacokinetic/Pharmacodynamic Study of Lansoprazole/Sodium Bicarbonate

Author: Smolecule Technical Support Team. Date: February 2026

1. Study Rationale and Objectives Lansoprazole is a proton pump inhibitor (PPI) whose bioavailability is compromised by degradation in the acidic stomach environment, which is why it is typically formulated in enteric-coated granules [1]. Co-administration with sodium bicarbonate serves a dual purpose: it protects the acid-labile drug and facilitates immediate release, leading to faster absorption and a more rapid onset of acid suppression [1] [2]. This is particularly beneficial for patients with difficulty swallowing or those in critical care requiring nasogastric administration. This protocol outlines a study design to compare the pharmacokinetics and pharmacodynamics of an immediate-release lansoprazole/sodium bicarbonate formulation against a standard enteric-coated reference product.

2. Proposed Study Design A robust, open-label, randomized, two-period, two-sequence, single- and multiple-dose crossover study is recommended. This design efficiently controls for inter-subject variability and allows for the assessment of both initial exposure and steady-state conditions.

  • Participants: 30 healthy adult subjects (a mix of males and females) [2].
  • Interventions:
    • Test Product (T): Immediate-release capsule containing Lansoprazole 30 mg and Sodium Bicarbonate 1100 mg [2].
    • Reference Product (R): Standard enteric-coated lansoprazole 30 mg capsule [2].
  • Dosing:
    • Single-dose phase: Administration after an overnight fast.
    • Washout period: At least 7 days [3].
    • Multiple-dose phase: Once-daily dosing for a sufficient duration (e.g., 5 days) to achieve steady state [2].
  • Key Measurements:
    • Pharmacokinetics: Serial blood samples will be collected to determine serum lansoprazole concentration. Primary parameters include:
      • AUC~0-t~, AUC~ss~: Area under the concentration-time curve (measure of total exposure).
      • C~max~, C~max,ss~: Maximum observed concentration.
      • T~max~, T~max,ss~: Time to reach C~max~.
    • Pharmacodynamics: 24-hour intragastric pH monitoring will be performed. The primary endpoint is the percentage of time that intragastric pH remains above 4.0 [2].
    • Safety: Continuous monitoring and recording of all adverse events.

3. Formulation and Administration Specifics For researchers investigating alternative administration methods, the following protocol for preparing a lansoprazole suspension from enteric-coated granules is provided:

Aspect Specification
Granules Contents of one 30 mg lansoprazole capsule [1].
Vehicle 10 mL of 8.4% (1 M) Sodium Bicarbonate solution [1].
Container 30-mL syringe [1].
Mixing Roll syringe between palms and tilt side-to-side for at least 2-5 minutes until a milky suspension forms [1].
Administration Administer via nasogastric tube immediately after preparation [1].

4. Data Analysis and Success Metrics

  • Bioequivalence: If the 90% confidence intervals for the geometric mean ratios (T/R) of AUC~0-t~, AUC~ss~, and C~max~ fall within the acceptance range of 80.00% to 125.00%, the test formulation can be considered bioequivalent to the reference in terms of exposure [2].
  • Absorption Speed: A statistically significant shorter T~max~ for the test product (e.g., 0.5 hours vs. 1.5-2.0 hours for the reference) will demonstrate faster absorption [2].
  • Pharmacodynamic Superiority: The test product is expected to show a significantly higher percentage of time with intragastric pH > 4.0, particularly in the first few hours after administration, demonstrating its clinical advantage of a faster onset of action [1] [2].

The table below summarizes the expected outcomes based on recent clinical data.

Expected Pharmacokinetic & Pharmacodynamic Outcomes

This table compares the key parameters expected from the immediate-release lansoprazole/sodium bicarbonate formulation (Test) versus a standard enteric-coated lansoprazole (Reference).

Parameter Lansoprazole/Sodium Bicarbonate (Test) Enteric-Coated Lansoprazole (Reference)
Tmax (after multiple doses) 0.5 hours [2] 1.5 hours [2]
Cmax Significantly increased [1] -
AUC Bioequivalent (90% CI within 80-125%) [2] Bioequivalent (90% CI within 80-125%) [2]
Gastric Acid Suppression Onset Faster onset; more potent in first 5 hours [1] Slower onset
Time at pH > 4.0 (early phase) Superior in the first 1-5 hours [1] [2] Lower in the first 1-5 hours

Experimental Workflow & PK/PD Relationships

The following diagram illustrates the logical flow of the study and the established relationship between the formulation's properties, its pharmacokinetics, and the resulting pharmacodynamic effect.

G Start Study Start A Administer Lansoprazole with Sodium Bicarbonate Start->A End Superior Early Acid Suppression B Sodium Bicarbonate: - Neutralizes gastric acid - Protects lansoprazole - Dissolves enteric coating A->B C Lansoprazole is rapidly absorbed in small intestine B->C D Systemic Circulation: Rapid rise in plasma concentration (Shorter Tmax, Higher Cmax) C->D E Prodrug circulates to gastric parietal cells D->E F Active metabolite binds to H+/K+ ATPase pumps (Inhibition of acid secretion) E->F F->End

Key Methodological Considerations

  • Subject Selection and Fasting: Administer the drug after an overnight fast, as food can significantly reduce the absorption (AUC and C~max~) of lansoprazole [4]. Genotyping subjects for CYP2C19 may be considered, as poor metabolizers will have higher drug exposure [4].
  • Handling of PK/PD Data: The shortened T~max~ and increased C~max~ are direct consequences of dissolving the enteric coating, allowing for quicker absorption [1]. The faster and more potent acid suppression is attributed to three factors: the direct acid-neutralizing effect of sodium bicarbonate, proton-pump activation due to neutralization (creating more target sites), and the earlier arrival of the drug at its site of action [1].
  • Advanced Formulation Research: For future formulation work, note that strategies like nanocrystallization using polymers like Polyvinylpyrrolidone (PVP) can further enhance the dissolution rate and stability of lansoprazole, potentially improving oral bioavailability [5].

References

Comprehensive Application Notes and Protocols for Lansoprazole Sodium Plasma Concentration Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lansoprazole Pharmacokinetics

Lansoprazole is a prominent proton pump inhibitor (PPI) widely prescribed for conditions including gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. As a substituted benzimidazole derivative, lansoprazole exerts its therapeutic effect through irreversible inhibition of the H+/K+-ATPase enzyme system in gastric parietal cells, effectively suppressing gastric acid secretion. Understanding its pharmacokinetic profile is essential for optimizing therapeutic outcomes and minimizing adverse effects, particularly given the significant inter-individual variability observed in drug metabolism and exposure.

The pharmacokinetics of lansoprazole are characterized by relatively short plasma half-life (0.6-2.1 hours) but prolonged pharmacodynamic effects due to irreversible proton pump binding. Lansoprazole undergoes extensive hepatic metabolism primarily via the cytochrome P450 system, with CYP2C19 being the principal isoenzyme responsible for its biotransformation, and CYP3A4 playing a secondary role. This metabolic pathway exhibits significant genetic polymorphism, contributing to substantial variability in plasma exposure across different patient populations. Additionally, lansoprazole displays pH-dependent absorption characteristics, necessitating protection from gastric acid through enteric coating formulations to ensure optimal bioavailability exceeding 85% under appropriate administration conditions [1] [2].

Analytical Method for Plasma Quantification

LC-MS/MS Technique

The determination of lansoprazole in human plasma requires highly sensitive and specific analytical methods due to the need for precise quantification at low concentrations in complex biological matrices. The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold standard for lansoprazole quantification, offering superior sensitivity, specificity, and efficiency compared to conventional HPLC-UV techniques. This method enables reliable detection of lansoprazole at clinically relevant concentrations with a lower limit of quantification (LLOQ) as low as 5.5 ng/mL, utilizing only small sample volumes (50 μL of human plasma) while achieving excellent accuracy and precision profiles [3].

The LC-MS/MS methodology employs electrospray ionization (ESI) in negative mode for optimal analyte detection, with lansoprazole showing the best response as deprotonated molecular ions [M-H]- with fragment ions at m/z 368.2. The internal standard approach utilizing bicalutamide (fragment ion at m/z 429.0) enhances analytical precision and accounts for potential variability in sample preparation and ionization efficiency. Chromatographic separation is achieved through rapid resolution liquid chromatography (RRLC) employing a C18 column (50 × 2.1 mm, 1.8 μm) with isocratic elution using a mobile phase consisting of methanol-water (70:30, v/v) containing 5 mM ammonia formate. This optimized configuration yields excellent peak symmetry and complete resolution within a remarkably short chromatographic run time of only 2.0 minutes, significantly enhancing analytical throughput for clinical applications requiring high sample volumes [3].

Sample Preparation
  • Protein Precipitation: The sample preparation methodology employs a straightforward one-step protein precipitation technique using acetonitrile, which provides adequate recovery while significantly simplifying the extraction process compared to more complex liquid-liquid extraction approaches. This streamlined preparation method demonstrates consistent recovery rates of 86.2% for lansoprazole across quality control concentrations, ensuring reliable quantification without requiring extensive sample manipulation or specialized equipment [3].

  • Method Validation: The validated LC-MS/MS method demonstrates excellent linearity across the concentration range of 5.5-1760 ng/mL, with correlation coefficients (r) exceeding 0.99, ensuring accurate quantification across the anticipated therapeutic range. The method's precision and accuracy meet rigorous bioanalytical validation standards, with intra-day and inter-day precision showing less than 15% relative standard deviation (RSD) at all quality control levels, and accuracy values ranging from 94.8% to 109.3% of nominal concentrations, confirming the method's reliability for clinical pharmacokinetic studies [3].

Pharmacokinetic Monitoring Applications

Single Time-Point Estimation of AUC

Therapeutic drug monitoring of lansoprazole can be significantly simplified through the implementation of a single time-point sampling strategy for estimating total drug exposure, as represented by the area under the concentration-time curve (AUC). Research has demonstrated that plasma concentrations at specific time points following administration exhibit strong correlation with AUC0-24, potentially eliminating the need for extensive serial blood sampling in clinical practice. This approach offers particular utility in settings where limited healthcare resources or patient compliance concerns render comprehensive pharmacokinetic profiling impractical [4].

A rigorous clinical investigation employing a randomized double-blind placebo-controlled crossover study design evaluated correlation coefficients between lansoprazole concentrations at various time points and the full AUC0-24 across different CYP2C19 genotype subgroups and under various drug interaction conditions. The findings revealed that sampling at 6 hours post-administration (C6) consistently demonstrated the strongest correlation across all experimental conditions, with correlation coefficients of 0.940 during placebo coadministration, 0.992 during clarithromycin coadministration, and 0.953 during fluvoxamine coadministration. These exceptional correlation values establish C6 as the optimal single time-point for reliable AUC estimation in both clinical practice and research settings, regardless of concomitant administration of CYP mediators [4].

Table 1: Correlation between Plasma Lansoprazole Concentrations at Various Time Points and AUC0-24

Time Point Placebo Coadministration Clarithromycin Coadministration Fluvoxamine Coadministration
3 hours >0.8 >0.8 >0.8
4 hours >0.8 >0.8 >0.8
6 hours 0.940 0.992 0.953
8 hours >0.8 >0.8 >0.8
Special Population Considerations

Bariatric surgery patients represent a particularly important population for lansoprazole therapeutic drug monitoring, as significant anatomical and physiological alterations following Roux-en-Y gastric bypass (RYGB) procedures substantially impact drug pharmacokinetics. A recent prospective study evaluating lansoprazole pharmacokinetics in Thai morbidly obese patients before and after RYGB surgery demonstrated significantly reduced systemic exposure post-surgery, with AUC0-8h decreasing by 16% (mean difference: -647.01 ± 202.77 ng·h/mL, p = 0.009) and Cmax declining by 31% (mean difference: -251.86 ± 67.27 ng/mL, p = 0.003). These pronounced changes necessitate dosage regimen adjustments and careful monitoring in this patient population to ensure maintained therapeutic efficacy [5].

The metabolic phenotype associated with CYP2C19 genetic polymorphisms significantly influences the magnitude of pharmacokinetic alterations observed following surgical intervention. The study revealed that CYP2C19 normal metabolizers experienced a substantial 30% reduction in Cmax (mean difference: -211.06 ± 58.37 ng/mL, p = 0.007) following RYGB surgery, whereas intermediate metabolizers exhibited no statistically significant changes in pharmacokinetic parameters. These findings highlight the critical interaction between genetic factors and surgical-induced physiological changes in determining lansoprazole exposure, underscoring the value of therapeutic drug monitoring coupled with pharmacogenetic testing for personalized dosage optimization in special populations [5].

Table 2: Lansoprazole Pharmacokinetic Parameters Before and After RYGB Surgery

Parameter Pre-surgery Post-surgery Mean Difference p-value
AUC0-8h (ng·h/mL) Not reported Not reported -647.01 ± 202.77 0.009
Cmax (ng/mL) Not reported Not reported -251.86 ± 67.27 0.003
Tmax (h) Not reported Not reported Not significant NS

Experimental Protocols

Sample Collection and Processing Protocol

Blood Sample Collection: Utilizing appropriate vacutainer tubes containing anticoagulant (typically K2EDTA), collect venous blood samples (10 mL each) according to the predetermined sampling schedule. For comprehensive pharmacokinetic profiling, samples should be obtained at pre-dose (0) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, and 8 hours post-dosing. For clinical monitoring using the single time-point strategy, collect a single sample at 6 hours post-administration. Immediately following collection, gently invert tubes several times to ensure proper mixing with anticoagulant, then place them on wet ice to preserve analyte stability [4] [5].

Plasma Separation: Centrifuge blood samples at 1500 × g for 10 minutes at maintained temperature of 4°C to achieve complete separation of plasma from cellular components. Carefully transfer the resulting plasma supernatant into properly labeled polypropylene cryovials using disposable transfer pipettes, taking care not to disturb the buffy coat or red blood cell layer. Immediately freeze samples at -70°C ± 10°C until analysis to prevent analyte degradation. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) by aliquoting samples when possible [5] [3].

Sample Preparation: Thaw frozen plasma samples gradually at room temperature or under refrigeration. Precisely pipette 50 μL of plasma into clean polypropylene tubes. Add a fixed volume of internal standard working solution (bicalutamide at appropriate concentration in acetonitrile) to each sample. Vortex mix vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge the samples at 14,000 × g for 5 minutes to pellet precipitated proteins. Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis [3].

LC-MS/MS Analysis Protocol

Chromatographic Conditions:

  • Column: StableBond C18 column (50 × 2.1 mm, 1.8 μm) or equivalent
  • Mobile Phase: Methanol-water (70:30, v/v) containing 5 mM ammonia formate
  • Flow Rate: 0.4 mL/min with isocratic elution
  • Column Temperature: Maintained at 30°C
  • Injection Volume: 2 μL using partial loop injection mode
  • Run Time: 2.0 minutes per sample [3]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode
  • Ion Spray Voltage: -4500 V
  • Source Temperature: 500°C
  • Detection: Multiple reaction monitoring (MRM) transitions:
    • Lansoprazole: m/z 368.2 → 288.2 (quantifier) and 368.2 → 162.2 (qualifier)
    • Bicalutamide (IS): m/z 429.0 → 255.0
  • Dwell Time: 200 ms per transition
  • Collision Energy: Optimized for each transition [3]

System Suitability and Quality Control: Prior to sample analysis, perform system suitability testing by injecting six replicates of quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) of retention times should not exceed 2%, and the RSD of peak areas should be within 15% for all replicates. Include quality control samples at three concentration levels (low, medium, high) in each analytical batch, with at least 67% of QC samples falling within 15% of their nominal concentrations to ensure batch acceptance [3].

Data Analysis and Interpretation

Pharmacokinetic Calculations

Non-compartmental analysis represents the most appropriate method for calculating lansoprazole pharmacokinetic parameters from plasma concentration-time data. The area under the concentration-time curve (AUC0-t) should be calculated using the linear trapezoidal rule for ascending concentrations and the log-trapezoidal rule for descending concentrations to maximize accuracy. Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) should be determined directly from the observed concentration data without interpolation. For single time-point monitoring, the plasma concentration at 6 hours post-administration should be used to estimate AUC0-24 through established population-based conversion factors or institution-specific regression equations [4] [5].

The elimination half-life (t½) should be calculated as ln(2)/λz, where λz represents the terminal elimination rate constant determined by linear regression of the log-linear terminal phase of the concentration-time profile. Oral clearance (CL/F) can be derived from Dose/AUC0-∞, while the apparent volume of distribution (Vz/F) is calculated as (CL/F)/λz. All pharmacokinetic parameters should be reported with appropriate measures of variability (standard deviation or coefficient of variation) and statistical comparisons between groups performed using appropriate methods such as paired t-tests or ANOVA with post-hoc testing, with statistical significance defined as p < 0.05 [4] [5].

Clinical Correlation and Therapeutic Implications

The interpretation of lansoprazole plasma concentrations should always be contextualized within the clinical framework of the individual patient, including indication for therapy, administration timing relative to meals, concomitant medications, and relevant patient factors such as hepatic function and CYP2C19 metabolizer status. For patients undergoing therapeutic drug monitoring, the measured concentrations or derived AUC values should be evaluated against established therapeutic targets where available, with particular attention to special populations such as post-bariatric surgery patients, those with hepatic impairment, and older individuals who may exhibit altered drug disposition [5] [2].

Dosage adjustments should be considered when plasma concentrations fall outside the target therapeutic range, with particular attention to patients requiring maintenance therapy for erosive esophagitis (typically 15 mg daily) or pathological hypersecretory conditions (initial dose 60 mg daily, potentially up to 90 mg twice daily). In patients with moderate to severe hepatic impairment, a 50% reduction in daily dose is recommended, while those with severe renal impairment generally do not require specific lansoprazole dosage adjustments. For all patients, the lowest effective dose should be utilized for the shortest appropriate duration to achieve therapeutic goals while minimizing potential adverse effects associated with prolonged PPI therapy [2] [6].

Visualization of Experimental Workflows

Analytical Method Workflow

The following Graphviz diagram illustrates the complete experimental workflow for lansoprazole plasma concentration determination using LC-MS/MS:

workflow Start Plasma Sample Collection Prep Sample Preparation: Protein Precipitation with Acetonitrile Start->Prep 50 μL plasma + Internal Standard LC Chromatographic Separation: C18 Column, 2.0 min Prep->LC Centrifuge Transfer supernatant MS MS Detection: ESI Negative Mode MRM m/z 368.2→288.2 LC->MS Isocratic elution Methanol-Water (70:30) Analysis Data Analysis: Peak Integration Calibration Curve MS->Analysis Quantification LLOQ: 5.5 ng/mL Report Result Reporting Analysis->Report Validation QC acceptance

Diagram 1: Analytical Workflow for Lansoprazole Quantification in Plasma

Pharmacokinetic Sampling Strategy

The following Graphviz diagram illustrates the pharmacokinetic sampling strategy and key monitoring time points for lansoprazole:

pk_sampling Admin Lansoprazole Administration (30-60 mg) T0 Pre-dose (Baseline) Admin->T0 T1 0.5-2 h (Cmax assessment) T0->T1 Rapid absorption T2 3-4 h (AUC correlation) T1->T2 Distribution phase Topt 6 h (Optimal AUC correlation) T2->Topt r = 0.940-0.992 T3 8 h (Terminal phase) Topt->T3 Elimination phase AUC AUC0-24 Estimation Topt->AUC Single-point estimation T3->AUC Multi-point calculation App Clinical Application AUC->App Dosage adjustment Therapeutic monitoring

Diagram 2: Pharmacokinetic Sampling Strategy for Lansoprazole Monitoring

Conclusion

The comprehensive application notes and protocols presented herein provide researchers and clinicians with robust methodologies for the accurate quantification of lansoprazole in human plasma and its application in therapeutic drug monitoring. The implementation of LC-MS/MS-based analytical methods offers significant advantages in sensitivity, specificity, and efficiency, enabling reliable determination of lansoprazole concentrations across the clinically relevant range. The establishment of single time-point monitoring at 6 hours post-administration represents a valuable simplification of lansoprazole therapeutic drug monitoring, particularly beneficial for special populations exhibiting altered pharmacokinetics, such as post-bariatric surgery patients and those with specific CYP2C19 metabolic phenotypes.

These standardized protocols support the individualization of lansoprazole therapy through evidence-based pharmacokinetic assessment, potentially enhancing therapeutic outcomes while minimizing adverse effects. The integration of robust analytical methodologies with clinically relevant sampling strategies facilitates the implementation of lansoprazole therapeutic drug monitoring in both research and clinical settings, contributing to optimized pharmacotherapy for acid-related disorders across diverse patient populations.

References

Lansoprazole sodium acid-induced degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary cause of Lansoprazole degradation? Lansoprazole is highly susceptible to degradation in acidic conditions. This acid-induced degradation is its primary stability challenge, which can occur both in the stomach after administration and during the analysis or formulation process if not properly controlled [1].

  • What are the key strategies to prevent acid-induced degradation? The core strategy is to maintain a basic environment (high pH). This is achieved by:

    • Formulation with Alkaline Excipients: Using salts like sodium bicarbonate or carbonate in solid dispersions to neutralize any acidic micro-environment [2].
    • Enteric Coating: Applying a polymer coating to oral solid dosage forms that dissolves only in the higher pH of the intestines, protecting the drug from the stomach's acid.
    • Use of Alkaline Salts in Analysis: Employing alkaline buffers (e.g., phosphate buffer at pH 7.0) in chromatographic mobile phases to ensure stability during analysis [3] [4].
  • How does the choice of salt impact stability? Research shows that the degradation rate of Lansoprazole has a direct relationship with the type and concentration of salts present. Stability in various solutions generally follows this order, from least to most stable: phosphate buffer < trisodium citrate < citrate buffer ≤ acetate buffer < citric acid ≤ monosodium citrate ≤ calcium carbonate < sodium bicarbonate < sodium chloride < water [4].

  • What is the stability of Lansoprazole in an extemporaneous suspension? When compounded in a 3 mg/mL sodium bicarbonate (8.4%) vehicle, stability is limited. One study found that refrigerated (3–4°C) suspensions maintained integrity for up to 7 days, while samples at room temperature lost more than 10% of the drug after 48 hours. This is a shorter expiry time than previously reported, highlighting the need for careful storage [5].

Troubleshooting Guide: Common Scenarios & Solutions

Scenario Possible Cause Recommended Solution
Low drug recovery during HPLC analysis. Degradation in the analytical mobile phase or system. Use a mobile phase with a neutral or slightly basic pH (e.g., pH 7.0). Ensure the method is stability-indicating [3] [4].
Rapid loss of potency in a liquid formulation. Exposure to acidic pH and/or inappropriate storage temperature. Formulate in an alkaline vehicle like sodium bicarbonate and store refrigerated. Limit beyond-use dates based on stability studies [5].
Discoloration of solid dosage form. Reaction with excipients or moisture uptake leading to acid formation. Incorporate alkaline stabilizers (e.g., carbonates) into the formulation. Use controlled, low-humidity manufacturing and packaging conditions.
Clogging during nasogastric tube administration. Use of an inappropriate vehicle like juices or water. Use 8.4% sodium bicarbonate as the vehicle, which has been shown to provide complete drug retrieval without clogging [5].

Experimental Data & Protocols

Quantitative Stability Data

The following table summarizes key stability findings from research:

Condition / Parameter Value / Finding Reference
Stability in Sodium Bicarbonate Suspension (3 mg/mL) [5]
- Room Temperature (20–22°C) >10% loss after 48 hours
- Refrigerated (3–4°C) Maintains integrity up to 7 days
HPLC Analysis (Stability-Indicating Method) [3]
- Detection Wavelength 280 nm
- Linear Range 0.5 - 20 μg/mL
- Minimum Detection Limit 0.03 μg/mL
Relative Stability in Salt Solutions (From least to most stable) Phosphate Buffer < ... < Sodium Bicarbonate < ... < Water [4]
Detailed Experimental Protocols

Protocol A: Stability Testing of Lansoprazole in Oral Suspension

This protocol is adapted from a study that examined extemporaneously prepared suspensions [5].

  • Preparation: Empty the contents of ten 30-mg Lansoprazole capsules into a flask. Add 100 mL of 8.4% sodium bicarbonate vehicle. Stir on a magnetic stir plate for 30 minutes, protected from light.
  • Sampling: Draw aliquots (e.g., 0.6-mL) into amber plastic oral syringes. Store replicates under two conditions: Refrigerated (3–4°C) and Room Temperature (20–22°C).
  • Analysis Schedule: Periodically remove samples (e.g., at 0, 24, 48, 72 hours, 7, 14 days). Weigh syringes before and after to correct for density.
  • Sample Analysis:
    • Dilute samples with a 50:50 mixture of methanol and water.
    • Add an internal standard (e.g., Omeprazole at 10 mg/L).
    • Filter the solution through a 0.22-μm filter.
    • Analyze using a validated LC-MS/MS method. Monitor the MS/MS transition of m/z 370 to m/z 252 for Lansoprazole.
  • Data Interpretation: The beyond-use date is the point at which the drug concentration first falls below 90% of the initial concentration.

Protocol B: HPLC Analysis for Lansoprazole and Degradation Products

This method is suitable for quantifying Lansoprazole in the presence of its acid-induced degradation products [3].

  • Chromatographic Conditions:
    • Column: Nova-Pak C18
    • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile in a ratio of 5:3:2 (v/v/v).
    • Detection: UV at 280 nm.
    • Flow Rate: ~1.0 mL/min (typical, can be optimized).
  • Standard Preparation: Prepare stock solutions of Lansoprazole in a suitable solvent (e.g., methanol). Dilute to concentrations within the linear range (e.g., 0.5 - 20 μg/mL).
  • Sample Preparation: Prepare test samples from your formulation. For solid samples, dissolve and dilute appropriately. Filter before injection.
  • Validation: Ensure the method is validated for specificity, accuracy, precision, and linearity. Specificity should be confirmed by forcing Lansoprazole to degrade (e.g., with acid) and showing that the analyte peak is free from interference.

Workflow & Degradation Pathway

The following diagram visualizes the core strategy for preventing Lansoprazole degradation and the consequence of failure.

G Start Start: Acid-Induced Degradation Risk Strategy Core Stabilization Strategy: Maintain Basic Environment Start->Strategy Approach1 Formulation with Alkaline Salts Strategy->Approach1 Approach2 Enteric Coating Strategy->Approach2 Approach3 Use of Basic Buffers in Analysis Strategy->Approach3 Outcome1 Stable Lansoprazole Approach1->Outcome1 Success Approach2->Outcome1 Success Approach3->Outcome1 Success Outcome2 Acid Exposure Outcome1->Outcome2 If Strategy Fails DegPath Degradation Pathway Outcome2->DegPath DegProducts Formation of Degradation Products (e.g., Sulfenamide) DegPath->DegProducts

References

Lansoprazole sodium solubility enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Methods for Lansoprazole

Method Key Formulation Components Key Findings / Performance Citation
Nanocrystallization PVP, PVA (as stabilizers) PVP-based (1:3 ratio) nanocrystals showed superior stability & fastest drug release (>85% in 1 hr). [1]
Cyclodextrin Complexation β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HPCD) Inclusion complexes with HPCD significantly improved dissolution and offered better photostability. [2]
Solid Dispersion (with Surfactants) PEG 6000, Sodium Dodecyl Sulfate (SDS), Tween 80 Ternary solid dispersion (PEG 6000 + SDS) drastically increased solubility to 3.12 mg/mL (from 0.022 mg/mL). [3]
Solid Dispersion (with Polymers) PEG 6000, PEG 15000, Soluplus Soluplus-based (1:3 ratio) solid dispersion prepared by solvent melting showed the highest aqueous solubility. [4]
Nanosuspension PVP, SLS, Tween 80, HPMC (stabilizers) A combination of polymer and surfactant (e.g., PVP + SLS) was critical to achieve stable nanosuspension (~428 nm). [5]

Detailed Experimental Protocols

Here are the detailed methodologies for the key techniques summarized above.

Nanocrystallization via Antisolvent Precipitation

This method involves dissolving the drug in a solvent and then precipitating it into nanocrystals in a non-solvent containing stabilizers [1].

  • Materials: Lansoprazole, Ethanol, Polyvinylpyrrolidone (PVP) or Polyvinyl Alcohol (PVA), Purified Water.
  • Equipment: High-speed homogenizer.
  • Procedure:
    • Dissolve Lansoprazole in ethanol to create the organic phase.
    • Dissolve the stabilizer (PVP or PVA) in purified water to create the aqueous phase.
    • Inject the organic phase (drug solution) immediately into the aqueous phase under continuous high-speed homogenization.
    • Continue homogenization to allow for the formation of nanocrystals.
    • The resulting nanocrystals can be characterized for particle size, dissolution, and stability [1].

This workflow can be visualized as follows:

G Start Start Experiment OrganicPhase Dissolve Lansoprazole in Ethanol Start->OrganicPhase AqueousPhase Dissolve Stabilizer (e.g., PVP) in Aqueous Phase Start->AqueousPhase Combine Inject Organic Phase into Aqueous Phase OrganicPhase->Combine AqueousPhase->Combine Homogenize High-Speed Homogenization Combine->Homogenize Form Lansoprazole Nanocrystals Formed Homogenize->Form Characterize Characterize: Particle Size, Dissolution Form->Characterize

Preparation of Solid Dispersions using Solvent-Melt Method

This technique is used to create binary and ternary solid dispersions [3] [4].

  • Materials: Lansoprazole, Carrier (e.g., PEG 6000), Surfactant (e.g., SDS or Tween 80).
  • Equipment: Water bath, magnetic stirrer.
  • Procedure:
    • Melt the water-soluble carrier (PEG 6000) on a water bath at a temperature just above its melting point (e.g., 60-65°C).
    • Dissolve the surfactant (if making a ternary dispersion) and Lansoprazole in a small quantity of a volatile solvent (e.g., ethanol).
    • Add this drug-surfactant solution to the molten carrier with continuous stirring.
    • Allow the solvent to evaporate completely while maintaining stirring until a solid mass is obtained.
    • The resulting solid dispersion can be scraped, pulverized, and sieved to obtain a free-flowing powder [3].
Formulation of Stable Nanosuspension via High-Shear Homogenization

This top-down method reduces large drug particles to the nanoscale [5].

  • Critical Insight: Using a combination of a polymer and a surfactant is more effective than using a single stabilizer [5].
  • Materials: Lansoprazole, Polymeric Stabilizer (e.g., PVP), Surfactant (e.g., SLS or Tween 80), Sodium Bicarbonate (alkaline stabilizer).
  • Equipment: High-shear homogenizer.
  • Procedure:
    • Dissolve the polymeric stabilizer and surfactant in distilled water. Also, add sodium bicarbonate (e.g., 8.4% w/v) to the solution [5].
    • Disperse the accurately weighed Lansoprazole powder into the cold stabilizer solution.
    • Homogenize the mixture using a high-shear homogenizer at a predetermined speed and time to reduce particle size to the nano range.
    • Store the final nanosuspension in amber-colored containers at 4°C to maintain stability [5].

Troubleshooting Common Experimental Issues

Here are answers to specific problems researchers might face.

Q1: My nanocrystals or nanosuspension are aggregating and becoming unstable. How can I improve physical stability?

  • Problem: Insufficient stabilization leading to agglomeration.
  • Solution:
    • Optimize Stabilizer Combination: A single stabilizer often fails to provide long-term stability. Use a combination of a polymer (like PVP) and a surfactant (like SLS or Tween 80). The polymer provides steric hindrance while the surfactant improves wettability and can provide electrostatic stabilization [5].
    • Adjust Drug-to-Polymer Ratio: A higher stabilizer ratio can improve stability. A 1:3 drug-to-polymer ratio with PVP has been shown to provide superior stability and prevent agglomeration [1].
    • Control the Environment: Store the final nanosuspension in a cool place (e.g., 4°C) and protect it from light [5].

Q2: The dissolution rate of my Lansoprazole formulation is lower than expected. What factors should I investigate?

  • Problem: Inefficient dissolution enhancement.
  • Solution:
    • Verify Amorphization: The enhancement is often due to a change from a crystalline to an amorphous state. Use DSC and PXRD to confirm successful amorphization or crystal size reduction in your formulation [1] [2] [3].
    • Check Carrier and Ratio: In solid dispersions, the choice of carrier and its ratio to the drug is critical. Ternary solid dispersions with PEG 6000 and SDS have shown a dramatic increase in solubility and dissolution over the pure drug [3].
    • Ensure Complete Complexation: For cyclodextrin complexes, ensure the inclusion complex has formed correctly. FTIR and molecular modeling can be used to confirm that the benzimidazole moiety of Lansoprazole is included within the cyclodextrin cavity [2].

Q3: My drug degrades during processing or storage. How can I protect the acid-labile Lansoprazole?

  • Problem: Degradation of Lansoprazole due to its inherent acid sensitivity.
  • Solution:
    • Use an Alkaline Stabilizer: Incorporate an alkaline stabilizer like sodium bicarbonate directly into your dispersion medium during nanosuspension preparation to maintain a non-acidic microclimate [5].
    • Employ Enteric Polymers: Formulate enteric-coated microparticles using polymers like Eudragit S100, which protects the drug from gastric acid and dissolves at intestinal pH, thereby addressing both stability and solubility issues [6].
    • Utilize Cyclodextrins: Cyclodextrin complexation, particularly with HP-β-CD, can improve the photostability of Lansoprazole by including its sulfinyl moiety within the cavity, shielding it from degradation [2].

References

Lansoprazole sodium stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Lansoprazole Stability in Aqueous Solutions

Lansoprazole is notoriously unstable in aqueous environments, with its degradation rate heavily dependent on pH, temperature, and the composition of the solution. The following table summarizes specific stability findings from research:

Formulation / Condition Stability Duration Key Findings & Degradation Citations

| Simplified Lansoprazole Suspension (SLS) (3 mg/mL in 8.4% Sodium Bicarbonate) | Refrigerated (3-4°C): Up to 7 days Room Temp (20-22°C): Up to 48 hours | • Stability is compromised faster than previously reported (e.g., vs. 14-day stability). • Degradation follows first-order kinetics. • pH change is not the primary cause of degradation. | [1] | | Lansoprazole in Various Salt Solutions | Varies by solution | Stability in different vehicles (from most to least stable): Water ≈ Sodium Chloride > Sodium Bicarbonate > Calcium Carbonate > Citric Acid > Acetate Buffer > Citrate Buffer > Trisodium Citrate > Phosphate Buffer | [2] | | General Chemical Instability | Half-life: ~30 min (at pH 5) Half-life: ~18 hours (at pH 7) | • Degrades rapidly in acidic conditions. • pH-dependent solubility and stability: more stable in alkaline conditions. | [3] [4] | | Forced Degradation Studies | N/A | Significantly degrades under acidic and oxidative stress conditions. Stable under thermal, photolytic, and basic stress. | [5] |

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own stability studies.

Protocol 1: Preparing a Simplified Lansoprazole Suspension (SLS)

This protocol is based on the method used to generate the stability data in [1].

  • Objective: To prepare a 3 mg/mL lansoprazole suspension in an 8.4% sodium bicarbonate vehicle for stability testing.
  • Materials:
    • Lansoprazole delayed-release capsules (30 mg)
    • 8.4% w/v Sodium Bicarbonate Solution (USP Grade)
    • Amber-colored plastic oral syringes
    • Magnetic stir plate and stir bar
    • Erlenmeyer flask
    • Micropipettes
  • Procedure:
    • Empty the contents of ten 30-mg lansoprazole capsules into an Erlenmeyer flask.
    • Add 100 mL of 8.4% sodium bicarbonate solution to the flask.
    • Stir the mixture on a magnetic stir plate for 30 minutes, ensuring the suspension is protected from light.
    • Draw the suspension into 0.6 mL aliquots using amber plastic oral syringes.
    • Store the syringes under the test conditions (e.g., refrigeration at 3-4°C and room temperature at 20-22°C).
    • Sample replicates at predetermined time points (e.g., 0, 8, 24, 48, 72, 168 hours) for analysis.
Protocol 2: A Stability-Indicating UPLC Assay Method

This method, adapted from [5], is validated to separate lansoprazole from its degradation products.

  • Objective: To quantify lansoprazole and detect its related impurities/degradants in bulk drug and formulated samples.
  • Materials & Equipment:
    • UPLC System: Waters Acquity UPLC with PDA detector
    • Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)
    • Mobile Phase A: pH 7.0 Phosphate Buffer (20 mM KH₂PO₄ + 8.0 mL Triethylamine, pH adjusted with H₃PO₄) : Methanol (90:10 v/v)
    • Mobile Phase B: Methanol : Acetonitrile (50:50 v/v)
    • Diluent: pH 11.0 Borax-EDTA Buffer : Ethanol (80:20 v/v)
  • Chromatographic Conditions:
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 3.0 µL
    • Detection Wavelength: 285 nm
    • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.01 | 20 | | 2.0 | 30 | | 5.0 | 50 | | 6.0 | 70 | | 8.5 | 70 | | 9.5 | 20 | | 11.0 | 20 |
  • Sample Preparation:
    • For related substances, prepare a sample concentration of ~400 µg/mL in diluent.
    • For assay, dilute the above solution to 40 µg/mL with diluent.
    • Filter through a 0.22 µm nylon membrane filter before injection.

The workflow for developing and validating this analytical method can be visualized as follows:

Start Start: Method Development A Prepare Mobile Phases and Diluent Start->A B Set UPLC Conditions (Column, Gradient, Flow Rate) A->B C Analyze Standard and Forced Degradation Samples B->C D Method Validation C->D E Specificity/ Peak Purity D->E F Linearity, LOD, LOQ E->F G Precision and Accuracy F->G H Robustness G->H I Validated Stability- Indicating Method H->I

Frequently Asked Questions (FAQs)

Q1: Why is lansoprazole so unstable in water, and how can I stabilize it? A1: Lansoprazole is a sulfinyl benzimidazole that is highly susceptible to acid-catalyzed degradation [4] [5]. Its half-life can be as short as 30 minutes at pH 5. To stabilize it:

  • Maintain an Alkaline Environment: Use a basic vehicle like 8.4% sodium bicarbonate (pH > 7) [1] [3].
  • Protect from Light: Store preparations in amber-colored containers [1].
  • Control Temperature: Refrigerate suspensions to extend stability [1].
  • Use Stabilizer Combinations: Research shows that combinations of polymers (e.g., HPMC) and surfactants (e.g., SLS) can effectively stabilize nanosuspensions [6].

Q2: What are the most critical parameters to validate in a stability-indicating method for lansoprazole? A2: As per ICH guidelines, the following are critical [5]:

  • Specificity: The method must be able to resolve lansoprazole from its degradation products (from forced degradation studies) and any process-related impurities. Peak purity should be confirmed using a PDA detector.
  • Accuracy & Precision: Demonstrate the method's reliability and reproducibility.
  • Linearity, LOD, and LOQ: Establish the quantitative range and detection limits.
  • Robustness: Test the method's resilience to deliberate, small changes in parameters like flow rate (±0.03 mL/min), column temperature (±5°C), and mobile phase pH (±0.2).

Q3: The stability data for lansoprazole suspension seems conflicting. What is a safe beyond-use date? A3: You are correct that historical data has been inconsistent. A rigorous 2013 study using LC-MS/MS analysis suggests a more conservative beyond-use date than earlier reports [1]. For a 3 mg/mL suspension in 8.4% sodium bicarbonate:

  • Do not store at room temperature for longer than 48 hours.
  • Do not refrigerate for longer than 7 days. Always confirm these timeframes with your own in-house stability studies.

References

Lansoprazole sodium HPLC peak separation issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Lansoprazole Sodium HPLC Peaks

The table below summarizes common issues, their potential causes, and solutions based on general HPLC principles and specific insights for problematic analytes [1] [2] [3].

Problem Possible Causes Recommended Solutions
Poor Retention/Peak Tailing Polar nature of Lansoprazole; secondary silanol interactions [2] [3] Use low-pH mobile phase (e.g., phosphate buffer, pH ~3.0); consider cationic ion-pairing reagents (e.g., 1-2 mM sodium heptane sulfonate) [2]
Poor Resolution Co-elution; low column efficiency; incorrect selectivity [1] [4] Optimize organic solvent ratio (ACN/MeOH); use smaller particle size column (<2µm); adjust column temperature (40-60°C) [1] [4]
Peak Fronting/Broadening Column overload; inappropriate mobile phase pH; sample solvent mismatch [2] [3] Reduce injection volume; ensure sample solvent matches mobile phase strength/pH; use a dedicated, well-equilibrated column [1] [2]
Variable Retention Times Incomplete column equilibration (critical with ion-pairing); mobile phase inconsistency [2] Equilibrate column for at least 30 min (longer if ion-pairing reagents are used); ensure consistent mobile phase preparation and pH [2]

For a systematic approach to resolving peak shape issues, follow the logic in this troubleshooting workflow:

G Start Start: Lansoprazole Peak Issues PeakShape Assess Peak Shape Start->PeakShape Tailing Tailing or Poor Retention? PeakShape->Tailing Broadening Broad or Fronting Peaks? PeakShape->Broadening RetentionShift Variable Retention Times? PeakShape->RetentionShift Step1 Adjust Mobile Phase pH (Use phosphate buffer, pH ~3.0) Tailing->Step1 Step2 Consider Ion-Pairing Reagent (e.g., 1-2 mM sodium heptane sulfonate) Tailing->Step2 Step4 Reduce Injection Volume (1-2% of total column volume) Broadening->Step4 Step5 Match Sample & Mobile Phase Solvents Broadening->Step5 RetentionShift->Step1 Step6 Ensure Column Equilibration (>30 mins with ion-pairing) RetentionShift->Step6 Step3 Optimize Organic Modifier (Ratio of ACN/MeOH) Step1->Step3 Step2->Step3 Step4->Step3

A Validated RP-HPLC Method for Reference

For a concrete starting point, here is a detailed protocol from a peer-reviewed study for the determination of Lansoprazole using a single mobile phase [5].

Parameter Specification
Column Inertsil C18, 5µm, 150 mm x 4.6 mm
Mobile Phase Acetonitrile:Phosphate Buffer (60:40, v/v)
Buffer pH 7.0
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Retention Time ~2.5 minutes
Column Temp. Ambient (not specified)
Injection Volume 20 µL (common value, not specified in source)

Method Notes: This method was validated and showed excellent linearity (correlation coefficient = 0.999) and accuracy (99.85% for Lansoprazole) [5]. The relatively high pH of 7.0 is noteworthy. If you experience tailing, applying the troubleshooting advice, such as lowering the pH or adding an ion-pairing reagent, may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why does Lansoprazole specifically cause peak shape issues like tailing? Lansoprazole is a substituted benzimidazole, and its structure can lead to interactions with residual silanol groups on the silica-based stationary phase, which is a common cause of peak tailing for basic compounds [2] [6]. Its polarity can also contribute to poor retention on standard C18 columns.

Q2: My Lansoprazole peak retention time is not consistent. What should I check first? This is often related to insufficient column equilibration or mobile phase inconsistency [2].

  • Ion-Pairing Methods: If you are using an ion-pairing reagent, ensure the column is equilibrated for a sufficiently long time (at least 30 column volumes or 30-60 minutes).
  • Mobile Phase: Always prepare the mobile phase fresh and consistently. Check the pH accurately every time.
  • Dedicated Column: Use a column that is dedicated to methods with ion-pairing reagents to prevent contamination and variability [2].

Q3: What is the role of ion-pairing reagents, and when should I use them? For polar ionic compounds like Lansoprazole that show poor retention and tailing on standard reversed-phase columns, a cationic ion-pairing reagent (e.g., sodium heptane sulfonate) can be added to the mobile phase. It interacts with the analyte, forming a less polar, better-retained "pair" that improves both peak shape and retention [2].

References

Lansoprazole sodium metabolite interference assays

Author: Smolecule Technical Support Team. Date: February 2026

Lansoprazole Metabolites and Known Interferences

The table below summarizes the core metabolites of lansoprazole and the documented analytical and biological interferences.

Category Details Key Findings / Relevance
Major Metabolites 5-hydroxylansoprazole, Lansoprazole sulfone [1] Primary metabolites measured to assess CYP2C19 activity and for pharmacokinetic studies [1].
Analytical Methods HPLC with UV detection (285 nm) [1] [2], Liquid-liquid extraction [1] Established protocols for quantifying lansoprazole and its metabolites in plasma.
Biological Interference (Assay) Target: Fungal Cytochrome bc₁ (Complex III) [3] A metabolite disrupts the mitochondrial respiratory chain, increasing oxidative stress.
Biological Interference (Consequence) Effect: Reverses amphotericin B resistance in Candida auris [3] Represents a significant interference in antifungal activity assays.

Interference with Fungal Respiration: Experimental Workflow

A 2024 study identified that a metabolite of lansoprazole interferes with the fungal mitochondrial respiratory chain. The diagram below outlines the key experimental process for uncovering this mechanism [3].

Start High-Throughput Screen Hit Identify LNP as AmB Enhancer Start->Hit Checker Checkerboard Assays Hit->Checker Synergy Confirm Synergy (ΣFICI) Checker->Synergy PISA PISA Analysis Synergy->PISA Target Identify Target: Cytochrome bc1 Complex PISA->Target Transcriptomics RNA-Seq Analysis Target->Transcriptomics Validation In Vivo Validation (Mouse Model) Transcriptomics->Validation

Summary of Key Protocols:

  • Checkerboard Assay: This technique was used to confirm the synergistic interaction between lansoprazole (LNP) and amphotericin B (AmB) against C. auris. The Fractional Inhibitory Concentration Index (ΣFICI) was calculated to quantify the synergy [3].
  • Proteome Integral Solubility Alteration (PISA): This method identified the protein target. Briefly, C. auris lysates were treated with LNP or a control, heated to different temperatures, and centrifuged. The soluble proteins were analyzed via quantitative LC-MS/MS. Proteins with altered solubility in the LNP-treated group indicated potential binding targets, which in this case was the cytochrome bc₁ complex [3].
  • Transcriptomic Analysis: RNA was extracted from C. auris treated with DMSO (control), AmB, LNP, or the combination for 3 hours. RNA sequencing and differential expression analysis revealed how the treatment, particularly the combination, impacted pathways related to oxidative stress and respiration [3].

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of measuring lansoprazole metabolites? Measuring metabolites like 5-hydroxylansoprazole and lansoprazole sulfone is crucial for determining a patient's CYP2C19 phenotype (e.g., poor vs. extensive metabolizer), which can significantly influence the drug's pharmacokinetics and efficacy [1] [4].

Q2: My antifungal activity assay is showing unexpected results with lansoprazole. What could be happening? Your results may be accurate and indicative of a newly discovered mechanism. Evidence shows that a lansoprazole metabolite targets mitochondrial complex III in fungi like C. auris. This disrupts respiration, increases oxidative stress, and can reverse resistance to amphotericin B. This is a bona fide biological interference that should be accounted for in relevant assays [3].

Q3: What is the primary signaling pathway involved in lansoprazole's induction of antioxidant proteins? Research indicates that lansoprazole upregulates heme oxygenase-1 (HO-1) and ferritin through the phosphatidylinositol 3-kinase (PI3K) pathway, not the MAPK pathway. This was confirmed using the PI3K inhibitor LY294002, which blocked HO-1 induction [5].

Key Troubleshooting Guidelines

The diagram below summarizes the logical relationship between different types of metabolite interference and the recommended steps for investigation.

Problem Unexpected Assay Result Decision Type of Interference? Problem->Decision Analytical Analytical Interference Decision->Analytical Biological Biological Interference Decision->Biological CheckAssay Verify detection method (e.g., HPLC at 285 nm) Analytical->CheckAssay CheckMetab Identify active metabolite (PISA, Rescue Assays) Biological->CheckMetab

Guideline Details:

  • For Analytical Interference: If you suspect metabolites are interfering with the detection or quantification of lansoprazole itself, first verify your method using established protocols like column-switching HPLC with UV detection at 285 nm [1] [2].
  • For Biological Interference: If a metabolite is causing an unexpected biological effect in your assay (e.g., in antimicrobial or cell stress models), the workflow suggests systematically identifying the active compound and its target, as demonstrated with the PISA assay and transcriptomic analysis [3].

References

Lansoprazole sodium protein binding experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Challenges

Researchers face two main technical obstacles when studying how Lansoprazole binds to plasma proteins like Human Serum Albumin (HSA) and Alpha1-Acid Glycoprotein (AGP).

  • Interference from Native Fluorescence: Lansoprazole is intrinsically fluorescent [1]. This inherent property can create significant interference during fluorescence titration experiments, a common method for studying protein-drug interactions. The drug's own fluorescence signal can obscure the signal change that occurs when it binds to a protein, making it difficult to accurately determine binding constants [1].
  • Complexity of Enantioselective Binding: Lansoprazole is a chiral drug, meaning it exists as two mirror-image forms (R- and S-enantiomers). These two forms can bind to proteins differently, a phenomenon known as enantioselective binding [1]. For example, one study found that the R-enantiomer of Lansoprazole has a higher affinity for AGP than the S-enantiomer [1]. If an experiment uses the common mixture of both forms (racemate), the data represents an average of two distinct binding events, which can lead to incorrect conclusions about the drug's binding behavior and pharmacokinetics.

Recommended Protocols & Troubleshooting

To overcome these challenges, a multi-technique approach is recommended. The following table outlines the primary methods used in recent studies, along with their purpose and key technical considerations.

Method Purpose & Rationale Technical Specifications & Troubleshooting

| High-Performance Affinity Chromatography (HPAC) [1] | To measure binding percentages and study enantioselective interactions by using columns with immobilized proteins (e.g., AGP or HSA). | Protocol: Use chiral stationary phases (CSPs) based on AGP or HSA. The retention time of the drug on the column indicates its binding affinity. Troubleshooting: Be aware that protein immobilization can sometimes alter its 3D structure and affect binding results [1]. | | UV Absorption Titration [1] | To determine stability constants (logK) for drug-protein binding. This method is effective despite the drug's native fluorescence. | Protocol: Titrate a fixed protein concentration with increasing concentrations of Lansoprazole. Monitor the change in UV absorption spectrum. Data: Reported logK values for Lansoprazole are in the range of 4.47–4.83 for AGP and 4.02–4.66 for HSA [1]. | | Fluorescence Spectroscopy | To study changes in the protein's 3D structure upon drug binding. | Troubleshooting: Due to Lansoprazole's native fluorescence, this technique is not recommended for direct binding constant calculations [1]. If attempted, the inner filter effect must be accounted for in the data analysis [1]. | | Molecular Docking (in silico) [1] [2] | To understand the atomic-level interactions that drive binding and to predict the elution order of enantiomers observed in chromatography. | Protocol: Uses computational models to simulate how Lansoprazole fits into the binding pockets of proteins like HSA or other targets like HDAC2 [2]. This supports and explains experimental findings. |

Workflow for Protein Binding Studies

The diagram below illustrates a recommended multi-step workflow that integrates these methods to comprehensively characterize Lansoprazole's protein binding.

Start Start: Lansoprazole Protein Binding Study Step1 1. Affinity Chromatography (HPAC) Start->Step1 Step2 2. UV Absorption Titration Step1->Step2 Quantify binding affinity and enantioselectivity Step3 3. Molecular Docking Step2->Step3 Obtain experimental binding constants Step4 4. Data Integration & Analysis Step3->Step4 Provide atomic-level interaction insights End Comprehensive Binding Profile Step4->End

Key Takeaways for Your Research

  • Embrace a Multi-Method Approach: Relying on a single technique, especially fluorescence spectroscopy, is insufficient for Lansoprazole. Combining chromatographic, spectroscopic, and computational methods provides a validated and holistic view [1].
  • Account for Chirality: The different binding behaviors of Lansoprazole's (R)- and (S)-enantiomers to proteins like AGP are clinically significant. Your experimental design must be able to separate and analyze these enantiomers individually to avoid misleading data [1].
  • Leverage Computational Tools: Molecular docking is no longer just a supplemental technique. It is a powerful tool for explaining experimental results and generating testable hypotheses about binding mechanisms [1] [2].

References

Lansoprazole sodium sample extraction recovery optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Techniques & Optimization Data

The choice between Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on your requirements for recovery, cleanliness, and throughput. Here is a comparison of these techniques based on recent studies:

Technique Typical Recovery Key Optimization Parameters Pros & Cons

| Protein Precipitation (PP) [1] | >95% (for LC-MS/MS) | Precipitant Solvent: Acetonitrile (yielded higher recovery and cleaner samples than methanol) [1]. Solvent-to-Plasma Ratio: A ratio of 6.7:1 (v/v) was used successfully [1]. | Pros: Simple, fast, excellent reproducibility. [1] Cons: Can leave more matrix interference compared to LLE or SPE. | | Liquid-Liquid Extraction (LLE) [2] | Information not specific | Solvent Choice: Governed by analyte LogP/D (use more polar solvents for lower LogP). [2] pH Adjustment: Critical for ionizable compounds. For basic drugs like lansoprazole (pKa ~8.84), set aqueous phase pH to ~10.84 (2 units above pKa) to ensure neutral form for optimal organic phase partitioning. [2] [3] Salt Addition: Adding salts like sodium sulfate can improve recovery of hydrophilic analytes. [2] Solvent-to-Sample Ratio: A generic optimum starting point is 7:1. [2] | Pros: Can provide very clean extracts and high recovery. [2] Cons: Can be more time-consuming; may require hazardous solvents. | | Solid-Phase Extraction (SPE) [4] | Information not specific | Sorbent Choice: Select based on analyte and matrix. For lansoprazole, reversed-phase (e.g., C18) or ion-exchange sorbents are relevant. [4] Sample Pretreatment: Adjust sample pH to neutralize lansoprazole for non-polar retention on C18. [4] Elution Solvent: Use a solvent with an organic modifier (e.g., methanol) and adjust its pH to ionize lansoprazole, disrupting retention. [4] | Pros: High selectivity and clean-up. [4] Cons: More complex method development; higher cost. [4] |

Detailed Experimental Protocols

Protocol 1: Protein Precipitation for LC-MS/MS Analysis

This simple protocol is adapted from a method developed for the simultaneous analysis of drugs in rat plasma, using lansoprazole as an internal standard [1].

  • Step 1: Precipitate Proteins. To a 50 µL aliquot of plasma sample, add 335 µL of ice-cold acetonitrile (ACN). This achieves a 6.7:1 ACN-to-plasma ratio.
  • Step 2: Vortex and Centrifuge. Vortex the mixture vigorously for 10 minutes, then centrifuge at approximately 13,000 rpm for another 10 minutes.
  • Step 3: Collect Supernatant. Carefully collect the clear supernatant layer for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) Optimization Guide

This general guide outlines the key steps for developing and optimizing an LLE method for lansoprazole [2].

  • Step 1: Determine Physicochemical Properties. Obtain lansoprazole's LogP (a measure of lipophilicity) and pKa (~8.84) from databases or literature. These values are the foundation for your method [3].
  • Step 2: Adjust Aqueous Phase pH. For lansoprazole, a basic drug, adjust your aqueous sample (e.g., plasma or buffer) to a pH of approximately 10.84 using a basic buffer. This ensures the drug is in its neutral form, favoring partitioning into the organic solvent [2].
  • Step 3: Select and Add Organic Solvent. Choose an appropriate organic solvent based on lansoprazole's LogP. A good starting point is to use a 7:1 ratio of organic solvent to your aqueous sample volume. Vortex or shake the mixture thoroughly to facilitate partitioning.
  • Step 4: Separate and Evaporate. Allow the phases to separate (or use centrifugation). Transfer the organic (top) layer to a new tube. Evaporate it to dryness under a gentle stream of nitrogen or air.
  • Step 5: Reconstitute. Redissolve the dried residue in a mobile phase-compatible solvent (e.g., a mixture of pH 11.0 buffer and ethanol [80:20, v/v]) for LC analysis [3].

Troubleshooting Common Recovery Issues

Here are some common problems and their solutions, framed in a Q&A format:

  • Q: I am getting low recovery in my LLE. What should I check first?

    • A: The most common issue is incorrect pH. Double-check that the pH of your aqueous phase is adjusted to at least 2 units above the pKa of lansoprazole to suppress its ionization. Secondly, ensure you are using an optimal solvent-to-sample ratio and that the extraction time is sufficient [2].
  • Q: My LC-MS/MS analysis shows significant matrix effects. How can I reduce them?

    • A: Protein Precipitation, while simple, can co-precipitate other matrix components. Consider switching to LLE or SPE, which typically provide cleaner extracts. For LLE, a back-extraction step (re-extracting the organic phase with a fresh, acidic aqueous phase) can further improve specificity [2].
  • Q: My SPE recovery is low. Where could I be losing my analyte?

    • A: Follow a systematic troubleshooting approach [4]:
      • Check the Sorbent: Ensure the sorbent chemistry (e.g., C18, ion-exchange) is appropriate for lansoprazole.
      • Optimize Loading: Use a slow flow rate during sample loading to maximize retention.
      • Fine-tune the Wash: The wash step is a trade-off between cleanliness and recovery. If your recovery is low, use a weaker wash solvent.
      • Optimize Elution: Let the elution solvent sit on the cartridge for a short time before applying pressure, and use multiple small aliquots instead of one large volume.

Experimental Workflow for Recovery Optimization

The following diagram outlines a logical, step-by-step workflow for developing and troubleshooting your lansoprazole extraction method.

Start Start: Define Extraction Goal P1 Gather Analyte Properties: (pKa ≈ 8.84, LogP) Start->P1 P2 Select Preliminary Extraction Technique P1->P2 P3 Develop Initial Protocol (Refer to Tables/Protocols) P2->P3 P4 Execute Experiment & Measure Recovery P3->P4 P5 Recovery Acceptable? P4->P5 P6 Success: Method Validated P5->P6 Yes P7 Troubleshoot Based on Results (Refer to FAQ) P5->P7 No P8 Adjust Key Parameters: - pH - Solvent/Matrix Ratio - Sorbent Type P7->P8 P8->P3

References

Lansoprazole sodium analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common problems encountered during Lansoprazole analysis:

  • Q1: How can I resolve interfering peaks in my Lansoprazole HPLC analysis?

    • A: Interfering peaks often originate from degradation products or excipients. Lansoprazole is highly susceptible to degradation under acidic, basic, and oxidative conditions [1]. To resolve this:
      • Employ a Stability-Indicating Method (SIM): Use a validated UPLC/HPLC method that can separate the main peak from its degradants. A gradient method using a Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) column has been proven effective. The mobile phase is a gradient of pH 7.0 phosphate buffer-methanol and methanol-acetonitrile, with detection at 285 nm [1].
      • Verify Peak Purity: Use a Photodiode Array (PDA) detector to check that the Lansoprazole peak is homogeneous and free from co-eluting impurities [1].
  • Q2: What can I do if I get poor peak shape or resolution?

    • A: Poor chromatography can be due to the column, mobile phase pH, or temperature.
      • Optimize the Mobile Phase pH: Lansoprazole has a pKa of ~8.84 [1]. Using a neutral mobile phase (e.g., pH 7.0 phosphate buffer) helps control ionization and improve peak shape [1] [2].
      • Upgrade Your HPLC Column: The official USP method for Lansoprazole can be improved by replacing traditional 5µm C18 columns with a modern Ascentis Express C18 (Fused-Core, 2.7 µm) column. This provides better resolution and efficiency without requiring UHPLC instrumentation [3].
      • Adjust Column Temperature: Method robustness studies indicate that maintaining a column temperature of 40°C is optimal. Temperatures of 35°C and 45°C can also be used, but may affect resolution [1].
  • Q3: Why is my Lansoprazole sample solution unstable, and how can I stabilize it?

    • A: Lansoprazole degrades rapidly in solution, especially at neutral or acidic pH.
      • Use an Alkaline Diluent: Prepare sample and standard solutions in a borax buffer (pH 11.0) mixed with ethanol (80:20, v/v). A high-pH environment is critical to minimize degradation during analysis [1].
      • Control Sonication Temperature: When preparing samples, ensure the sonicator bath temperature is maintained at approximately 25°C to prevent heat-induced degradation [1].

Troubleshooting Guides & Experimental Protocols

For a systematic approach to method development and problem-solving, follow these protocols.

Protocol 1: Stability-Indicating UPLC Method for Lansoprazole and Impurities

This method is designed to separate Lansoprazole from its process-related impurities and degradation products [1].

  • 1.1 Chromatographic Conditions
ParameterSpecification
ColumnWaters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A20 mM KH2PO4 Buffer (pH 7.0 with orthophosphoric acid) : Methanol (90:10, v/v) [with 8 mL Triethylamine]
Mobile Phase BMethanol : Acetonitrile (50:50, v/v)
Gradient ProgramTime (min) / %B: 0.01/20, 2.0/30, 5.0/50, 6.0/70, 8.5/70, 9.5/20, 11.0/20
Flow Rate0.3 mL/min
Column Temperature40°C
Detection Wavelength285 nm
Injection Volume3.0 µL
Sample DiluentBorax Buffer (pH 11.0) : Ethanol (80:20, v/v)
  • 1.2 Forced Degradation Study Protocol To validate the stability-indicating nature of the method, stress your Lansoprazole sample under the following conditions [1]:
    • Acid Degradation: Treat with 0.1 M HCl at room temperature for 30 minutes.
    • Base Degradation: Treat with 0.1 M NaOH at room temperature for 30 minutes.
    • Oxidative Degradation: Treat with 3% H2O2 at room temperature for 30 minutes.
    • Thermal Degradation: Expose the solid drug to 105°C for 1 week.
    • Photolytic Degradation: Expose the solid drug to UV light for 1 week. After stress, analyze the samples. The method should effectively resolve the degradation peaks from the main Lansoprazole peak.
Protocol 2: Improved HPLC Method for Combined Assay and Impurity Testing

This method addresses the drawbacks of the USP monograph, offering a faster, more robust, and unified analysis [3].

  • 2.1 Improved Chromatographic Conditions
ParameterUSP Method (Baseline)Improved Method
ColumnTraditional 5µm C18Ascentis Express C18 (Fused-Core, 2.7 µm)
Runtime60 minutes40 minutes
Sample Concentration250 mg/mL (Purity)100 mg/mL (Unified for Assay & Purity)
Key AdvantageSeparate methods for assay and impurities; short sample stability.Single method for both; improved sample stability.

The following workflow summarizes the decision-making process for selecting and troubleshooting an analytical method for Lansoprazole sodium:

G Start Start: Lansoprazole Analytical Issue Q1 Are there interfering or unknown peaks? Start->Q1 Q2 Is peak shape poor or asymmetric? Q1->Q2 No A1 Follow Protocol 1: Stability-Indicating UPLC (Forces degradation, PDA purity check) Q1->A1 Yes Q3 Is the sample solution unstable? Q2->Q3 No A2 Optimize Mobile Phase (pH 7.0) Consider Improved Column (Protocol 2) Q2->A2 Yes A3 Use Alkaline Diluent (pH 11.0) Control Sonication Temperature (25°C) Q3->A3 Yes End Method is Robust and Reliable Q3->End No A1->End A2->End A3->End

Key Takeaways for a Robust Method

To ensure your Lansoprazole analytical method is reliable, always remember these three pillars:

  • Stability is King: The molecule is inherently unstable. The single most important factor is using a high-pH (alkaline) diluent to prevent degradation during the analysis itself [1].
  • pH Control is Crucial: The chromatographic separation is highly dependent on the mobile phase pH. A neutral buffer (pH ~7.0) is recommended to achieve good peak shape and resolution [1] [2].
  • Modern Columns Offer Advantages: As demonstrated in Protocol 2, upgrading from older column technologies to fused-core or sub-2µm columns can significantly improve resolution, reduce runtimes, and consolidate methods [3].

References

Lansoprazole sodium versus other PPI pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

The table below summarizes key pharmacokinetic parameters for various PPIs, which are crucial for understanding their behavior in the body [1].

PPI Bioavailability (%) Time to Peak Plasma Levels (Tmax, h) Half-Life (T½, h) Volume of Distribution (L/kg)
Lansoprazole 80-85 1.7 ~1.6 0.4
Omeprazole 30-40 0.5-3.5 0.5-1 0.13-0.35
Esomeprazole 64-90 1.5 1.3-1.6 0.22-0.26
Pantoprazole 77 2-3 1-1.9 0.15
Rabeprazole 52 2-5 1-2 0.34

Inhibition of Human Cytochrome P450 Enzymes

The potential for drug-drug interactions varies significantly among PPIs due to their different inhibitory effects on cytochrome P450 (CYP) enzymes. The following table summarizes apparent inhibition constant (Ki) values from a study using human liver microsomes; a lower Ki value indicates stronger inhibition [2].

PPI CYP2C19 CYP2C9 CYP3A4 CYP2D6
Lansoprazole 3.2 - 6.3 µM 23.4 - 36.5 µM 32.1 - 41.6 µM >100 µM
Omeprazole 1.8 - 5.4 µM 21.7 - 44.5 µM 25.0 - 44.9 µM >100 µM
Esomeprazole 4.5 - 13.5 µM 27.9 - 46.9 µM 37.8 - 54.8 µM >100 µM
Pantoprazole 14.1 - 47.7 µM 44.6 - 68.5 µM 66.3 - 84.7 µM >100 µM
Rabeprazole 17.6 - 48.6 µM 48.9 - 72.6 µM 58.5 - 76.5 µM >100 µM
Experimental Protocol for CYP Inhibition Data [2]
  • In Vitro System: Human liver microsomes (HLM).
  • Marker Reactions: CYP2C9 (diclofenac 4′-hydroxylation), CYP2C19 (S-mephenytoin 4′-hydroxylation), CYP2D6 (bufuralol 1′-hydroxylation), CYP3A4 (midazolam 1′-hydroxylation).
  • Inhibitors: Five PPIs (omeprazole, esomeprazole, lansoprazole, pantoprazole, rabeprazole).
  • Procedure: Microsomal incubations were performed with substrate and inhibitor at 37°C. Reactions were initiated by adding NADPH and terminated by adding acetonitrile. Metabolite formation was quantified using HPLC.
  • Data Analysis: Ki values were determined by fitting the data to competitive, non-competitive, or mixed inhibition models.

Metabolic Pathways of PPIs

The following diagram illustrates the primary metabolic pathways for PPIs, which is a key determinant of their pharmacokinetic profiles and interaction potential.

PPI Administered PPI Liver Liver Metabolism PPI->Liver CYP2C19 CYP2C19 Liver->CYP2C19 Primary path for Omeprazole, Lansoprazole, Pantoprazole CYP3A4 CYP3A4 Liver->CYP3A4 Secondary path NonEnzymatic Non-Enzymatic Pathway Liver->NonEnzymatic Major path for Rabeprazole InactiveMetabolite Inactive Metabolites CYP2C19->InactiveMetabolite CYP3A4->InactiveMetabolite NonEnzymatic->InactiveMetabolite

Clinical and Experimental Insights

  • Onset of Symptom Relief: A clinical study in patients with reflux esophagitis found that esomeprazole (40 mg) provided faster relief of heartburn in the first few days compared to lansoprazole (30 mg), omeprazole (20 mg), and pantoprazole (40 mg). However, by week 8, endoscopic healing rates were similar across all groups [3].
  • Impact of Formulation: A study on oral pharmacokinetics found that when lansoprazole suspension in sodium bicarbonate maintained absorption similar to its intact capsule. In contrast, omeprazole suspension showed significantly impaired absorption, with a relative bioavailability of only 58.4% on day 5 compared to its capsule form [4].
  • Special Populations:
    • Post-Bariatric Surgery: A 2025 study found that Roux-en-Y gastric bypass (RYGB) surgery significantly reduced systemic exposure to lansoprazole, with AUC and Cmax decreasing by 16% and 31%, respectively. This highlights that anatomical changes can alter lansoprazole's pharmacokinetics [5].
    • Gender Differences: A 2023 population pharmacokinetic study on rabeprazole identified a clear delay in drug absorption (longer Tlag) in females compared to males, although overall exposure was similar. This suggests gender may be a covariate for the absorption rate [6].

Key Conclusions for Professionals

  • Metabolism and Interactions: Lansoprazole and omeprazole have a higher potential to inhibit CYP2C19 than newer agents like pantoprazole and rabeprazole [2] [1]. Rabeprazole's significant non-enzymatic metabolism may offer a clinical advantage by minimizing CYP-mediated drug interactions [6] [1].
  • Pharmacokinetic Profile: Lansoprazole demonstrates high bioavailability and a relatively rapid Tmax, positioning it favorably for rapid acid suppression.
  • Clinical Considerations: The choice of PPI may depend on specific clinical scenarios, such as the need for rapid symptom relief (favoring esomeprazole), concern for drug interactions (favoring pantoprazole or rabeprazole), or use in specific formulations or patient populations.

References

Lansoprazole sodium bioequivalence study design

Author: Smolecule Technical Support Team. Date: February 2026

Study Designs & Results at a Glance

The following table summarizes three different lansoprazole bioequivalence studies conducted under various conditions.

Study Focus & Condition Sponsor / Source Design Subjects Key Outcome (90% CI Range)
Fasting, Fed, & Applesauce [1] Not Specified 3-Sequence, 3-Period, Partial Replicate Crossover 48-60 healthy males Bioequivalent under all conditions (Cmax, AUC0-t, AUC0-∞ within 80.00-125.00%) [1]
Fasting Condition [2] PT Mega Lifesciences Indonesia 2-Treatment Crossover 48 healthy adults Bioequivalent (90% CI for AUC0-12h and Cmax within 80.00-125.00%) [2]
Fasting Condition [3] Dr. Reddy's Laboratories Ltd. 3-Sequence, 3-Period, Partial Replicate Crossover 48 enrolled, 42 completed Bioequivalent (Relative bioavailability compared to Prevacid) [3]

Detailed Experimental Protocol

The studies follow a standardized bioequivalence protocol. Here is a detailed look at the typical methodology, synthesized from the search results.

  • Core Design: The most common design is a randomized, open-label, single-dose crossover study [1] [3]. In this design, each subject receives both the test (generic) and reference (Prevacid) formulations in different periods, with a washout period of at least 7 days to eliminate carryover effects [1] [2]. Some studies use a partial replicate design (3-periods, 3-sequences) to better estimate the pharmacokinetics of highly variable drugs [1] [3].

  • Subject Population: Studies enroll healthy adult volunteers, typically aged 18 to 55, with a body mass index (BMI) within the normal range (e.g., 18.0-25.0 or 18.0-29.9 kg/m²) [2] [3]. Subjects are thoroughly screened, and those with a history of hypersensitivity to lansoprazole, gastrointestinal diseases, or significant clinical abnormalities in lab tests or vital signs are excluded [2].

  • Dosing and Conditions: A single 30 mg dose of lansoprazole is administered after an overnight fast (at least 10 hours) for fasting condition studies [2]. Other studies also investigate fed conditions (e.g., high-fat meal) and fasting-applesauce conditions (sprinkling the capsule contents on applesauce) [1].

  • Blood Sampling and Analysis: Serial blood samples are collected before dosing (0 hour) and at multiple time points after dosing (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, and 12 hours) [2]. Plasma concentrations of lansoprazole are determined using a validated analytical method like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1].

  • Pharmacokinetic and Statistical Analysis: The key pharmacokinetic parameters calculated from the plasma concentration-time profile are:

    • Cmax: Maximum observed plasma concentration.
    • AUC0-t: Area under the plasma concentration-time curve from zero to the last measurable time point.
    • AUC0-∞: Area under the curve from zero to infinity [1] [2].
  • Bioequivalence Criteria: Two formulations are considered bioequivalent if the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of ln-transformed Cmax and AUC values falls within the acceptance range of 80.00% to 125.00% [2]. For highly variable drugs (within-subject variability >30%), a scaled average bioequivalence approach may be used [1].

Experimental Workflow Visualization

The diagram below illustrates the standard workflow for a lansoprazole bioequivalence study, from subject screening to final analysis.

cluster_note * Note: Typically a single analysis start Study Start screen Subject Screening & Enrollment start->screen randomize Randomization screen->randomize period1 Period 1: Administer Formulation A (Test or Reference) randomize->period1 washout1 Washout Period (≥ 7 days) period2 Period 2: Administer Formulation B (Alternate Formulation) washout1->period2 blood1 Serial Blood Collection period1->blood1 blood1->washout1 washout2 Washout Period (≥ 7 days) assay Plasma Analysis (LC-MS/MS) washout2->assay blood2 Serial Blood Collection period2->blood2 blood2->washout2 For 3-period designs pk PK Parameter Calculation (Cmax, AUC) assay->pk stats Statistical Analysis (ANOVA & 90% CI) pk->stats decision Bioequivalence Conclusion stats->decision decision->stats No* end Study End decision->end Yes

Key Design Takeaways for Professionals

For researchers designing such a study, the search results highlight several critical considerations:

  • Account for High Variability: Lansoprazole is known to have high within-subject pharmacokinetic variability. Employing a partial replicate design is a robust strategy in such cases, as it allows for a more accurate estimation of this variability and the use of scaled average bioequivalence criteria if needed [1] [3].
  • Explore Administration Conditions: While the standard is fasting, investigating conditions like fed and applesauce administration can provide valuable data for product labeling, offering flexibility for patients who have difficulty swallowing capsules [1].
  • Standardized Bioanalysis: The use of a validated LC-MS/MS method is the gold standard for accurately quantifying lansoprazole plasma concentrations due to its high sensitivity and specificity [1].

References

Lansoprazole sodium CYP2C19 metabolizer status impact

Author: Smolecule Technical Support Team. Date: February 2026

Impact of CYP2C19 Status on Lansoprazole PK/PD

CYP2C19 Phenotype Example Genotypes Impact on Lansoprazole Pharmacokinetics Impact on Pharmacodynamics (Intragastric pH)
Poor Metabolizer (PM) 2/2, 2/3, 3/3 Significantly higher AUC and C~max~ [1] [2] Highest median intragastric pH and greatest acid suppression [3] [4]
Intermediate Metabolizer (IM) 1/2, 1/3 Intermediate AUC and C~max~ [1] Intermediate median intragastric pH [4]
Normal Metabolizer (NM) 1/1 Lower AUC and C~max~ [1] Lower median intragastric pH; standard doses may be ineffective [4]
Rapid/Ultra-rapid Metabolizer 1/17, 17/17 Lowest AUC and C~max~ (similar to NM but more pronounced) [5] Lowest acid suppression; highest risk of therapeutic failure [4] [5]

For context, the metabolic pathway and phenotype logic are summarized in the diagram below.

lansoprazole_cyp2c19 cluster_genotype CYP2C19 Genotype → Phenotype Lansoprazole Lansoprazole CYP2C19 CYP2C19 Lansoprazole->CYP2C19 Primary Path CYP3A4 CYP3A4 Lansoprazole->CYP3A4 Secondary Path AcidSuppression AcidSuppression Lansoprazole->AcidSuppression Inhibits H+/K+ ATPase InactiveMetabolites Inactive Metabolites CYP2C19->InactiveMetabolites CYP3A4->InactiveMetabolites PM Poor Metabolizer (PM) PM->CYP2C19 Low/No Activity IM Intermediate Metabolizer (IM) NM Normal Metabolizer (NM) RM Rapid Metabolizer (RM) RM->CYP2C19 High Activity

Key Experimental Data and Protocols

The following experimental data form the basis for the relationships shown above.

Pharmacokinetics and Genotype Status
  • Objective: To evaluate the effects of CYP2C19 activity on the pharmacokinetics of lansoprazole and its active metabolites in healthy Chinese subjects [1].
  • Protocol:
    • Design: Open trial where 22 healthy volunteers received a single 30 mg oral dose of lansoprazole.
    • Genotyping: CYP2C19 status was determined via polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP), classifying subjects into homozygous extensive metabolizers (homEM, now NM), heterozygous extensive metabolizers (hetEM, now IM), and poor metabolizers (PM).
    • Bioanalysis: Plasma concentrations of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone were measured using a validated LC-MS/MS method. Pharmacokinetic parameters (C~max~, AUC~0-t~, AUC~0-∞~) were calculated.
  • Findings: There were significant differences (p < 0.001) in the C~max~ and AUC of lansoprazole between the homEM (NM), hetEM (IM), and PM groups, confirming a strong gene-dose effect [1].
Acid Suppression and Genotype Status
  • Objective: To determine the effect of CYP2C19 genotype status on intragastric pH during dosing with lansoprazole or rabeprazole [3].
  • Protocol:
    • Design: A clinical trial involving 20 healthy male volunteers without H. pylori infection. 24-hour intragastric pH monitoring was performed without medication and on the last day of two separate 7-day courses of rabeprazole and lansoprazole.
    • Genotyping: CYP2C19 status was determined by PCR-RFLP.
  • Findings: The median intragastric pH during lansoprazole administration was significantly higher in PMs compared to other phenotypes. The percentage of time with intragastric pH < 4.0 followed a similar pattern, demonstrating a direct impact on pharmacodynamics [3].
Enantioselective Metabolism
  • Objective: To examine the effects of the CYP2C19 inhibitor fluvoxamine on the pharmacokinetics of lansoprazole enantiomers across different genotype groups [2].
  • Protocol:
    • Design: A randomized, double-blind, placebo-controlled crossover study. 18 healthy subjects (6 NM, 6 IM, 6 PM) received placebo or fluvoxamine (25 mg twice daily for 6 days), followed by a single 60 mg dose of racemic lansoprazole.
    • Bioanalysis: Plasma concentrations of (R)- and (S)-lansoprazole were measured using HPLC.
  • Findings: Fluvoxamine significantly increased the exposure (AUC~0-∞~) of both enantiomers in NMs and IMs, but the effect was far more pronounced for the (S)-enantiomer. This confirms that CYP2C19 plays a much greater role in the metabolism of (S)-lansoprazole than the (R)-enantiomer [2].

Interpretation and Clinical Relevance

The experimental data consistently show that CYP2C19 genotype is a major determinant of lansoprazole exposure and efficacy.

  • Therapeutic Implications: Normal and Rapid Metabolizers may experience subtherapeutic drug levels and inadequate acid control with standard lansoprazole doses, potentially requiring higher or more frequent dosing [4] [5].
  • Safety Considerations: Poor and Intermediate Metabolizers achieve higher drug exposure, which increases efficacy but may also elevate the risk of dose-dependent adverse effects and drug interactions [5].
  • Comparative Metabolism: Unlike omeprazole and lansoprazole, the acid suppression effect of rabeprazole is less influenced by CYP2C19 status, making it a potential alternative when genotype-based dosing is not feasible [3] [6].

References

Clinical Endpoint Comparison: Lansoprazole vs. Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Agent / Study Focus Key Efficacy Endpoints & Results Study Design & Duration Citation

| X842 (a novel Potassium-Competitive Acid Blocker) | EE Healing Rate (4 weeks):

  • X842 50 mg: 93.6% (29/31)
  • X842 100 mg: 79.3% (23/29)
  • Lansoprazole 30 mg: 80.0% (24/30) Conclusion: X842 50 mg had a numerically higher healing rate, but the difference was not statistically significant. Safety profiles were similar. | Phase 2, Randomized 90 patients with EE (LA grades A-D) 4-week treatment [1] | [1] | | Immediate-Release Omeprazole (IR-OME) | Onset of Action (Day 7): A significant difference in median intragastric pH favoring IR-OME began 10-15 minutes after dosing and was sustained. % Time pH >4 (24-hr, Day 7): IR-OME maintained pH >4 for a significantly longer period than DR-lansoprazole. | Randomized, Crossover, Pharmacodynamic Study 63 healthy adults 7-day treatment [2] | [2] | | Different Doses of Lansoprazole (PPI Test) | Positive PPI Test (Symptom Improvement >50%):
  • Lansoprazole 15 mg: 91.7%
  • Lansoprazole 30 mg: 89.4%
  • Lansoprazole 60 mg: 87.2% Conclusion: The standard dose (15-30 mg) was as effective as the high dose (60 mg) for symptomatic relief in GERD. | Multicenter, Randomized 188 patients with GERD symptoms 14-day treatment [3] | [3] | | Cisplatin-induced Hepatotoxicity (Preclinical) | Cell Viability: Lansoprazole pre-treatment significantly increased cell viability in rat hepatic cells exposed to cisplatin. Mechanism: The cytoprotective effect was mediated through the p38 MAPK/Nrf2 signaling pathway. | In vitro experimental model using rat liver epithelial (RL34) cells [4] | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the key methodologies from the cited trials.

  • Study 1: Comparative Trial of X842 vs. Lansoprazole [1]

    • Patients: 90 patients with endoscopically confirmed erosive esophagitis (Los Angeles grades A-D).
    • Intervention: Randomized (1:1:1) to receive oral low-dose X842 (50 mg/d), high-dose X842 (100 mg/d), or lansoprazole (30 mg/d).
    • Duration: 4 weeks.
    • Primary Endpoint: Erosive esophagitis healing rate after 4 weeks, defined as the proportion of patients achieving endoscopic healing. Analysis was performed on both intention-to-treat and per-protocol populations.
  • Study 2: Pharmacodynamic Study of IR-OME vs. DR-Lansoprazole [2]

    • Subjects: 63 healthy, fasting adults.
    • Design: Single-center, open-label, three-way crossover study.
    • Intervention: 7-day treatment with IR-OME (20 mg), DR-lansoprazole (15 mg), or no treatment.
    • Primary Endpoint: The earliest time to a statistically significant difference in median intragastric pH scores for three consecutive 5-minute intervals on day 7.
    • Methodology: 24-hour intragastric pH monitoring was performed on days 1 and 7 under fasting conditions.
  • Study 3: PPI Test with Different Lansoprazole Doses [3]

    • Patients: 218 patients with typical GERD symptoms (heartburn, regurgitation) for at least three months, which occurred ≥2 days in the week before the study.
    • Intervention: Randomized to 14 days of treatment with lansoprazole at 15 mg, 30 mg, or 60 mg once daily.
    • Endpoint: The PPI test was considered positive if the total symptom score (heartburn + regurgitation) improved by more than 50% from baseline by day 14. Patients recorded symptom severity in a daily diary.
  • Study 4: Molecular Mechanism of Lansoprazole's Cytoprotection [4]

    • Cell Line: Rat liver epithelial (RL34) cells.
    • Treatment: Cells were pretreated with 100 μM lansoprazole for 3 hours before exposure to 20 μM cisplatin.
    • Viability Assay: Cell viability was measured 24 hours post-cisplatin exposure using an MTS assay.
    • Pathway Analysis: The roles of the Nrf2 and p38 MAPK pathways were investigated using siRNA knockdown (Nrf2) and a specific pharmacological inhibitor (SB203580 for p38 MAPK).

Lansoprazole's Signaling Pathways

The following diagrams illustrate the key molecular mechanisms by which lansoprazole exerts its effects, based on the studies analyzed.

Diagram 1: Antioxidant and Cytoprotective Pathway

This pathway shows how lansoprazole activates cellular defense mechanisms independent of acid suppression [5] [4].

Lansoprazole Lansoprazole PI3K_Akt PI3K/Akt Pathway Lansoprazole->PI3K_Akt p38_MAPK p38 MAPK Lansoprazole->p38_MAPK Nrf2 Nrf2 Stabilization & Nuclear Translocation PI3K_Akt->Nrf2 p38_MAPK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1_Ferritin HO-1 & Ferritin Expression ARE->HO1_Ferritin Cytoprotection Cytoprotection (Reduced Oxidative Stress, Anti-inflammation) HO1_Ferritin->Cytoprotection

Diagram 2: Acid Suppression Pathway

This pathway illustrates the primary, well-established mechanism of action for proton pump inhibition [2].

Lansoprazole Lansoprazole ParietalCell Parietal Cell Lansoprazole->ParietalCell  Accumulates in  Acidic Canaliculus H_K_ATPase H+/K+-ATPase (Proton Pump) ParietalCell->H_K_ATPase  Converts to  Sulfenamide IrreversibleBlock Irreversible Inhibition H_K_ATPase->IrreversibleBlock AcidSecretion Reduced Gastric Acid Secretion IrreversibleBlock->AcidSecretion

Key Insights for Professionals

  • Endpoint Selection: For erosive esophagitis trials, endoscopic healing rate is a standard and robust primary endpoint. For symptomatic GERD or diagnostic PPI tests, a patient-reported symptom improvement of >50% is a validated measure [1] [3].
  • Consider Non-Acid Mechanisms: The experimental data on Nrf2 pathway activation suggests that lansoprazole's clinical benefits, particularly in mucosal protection, may extend beyond its acid-suppressing effects [5] [4]. This could be relevant for drug repurposing research.
  • Formulation Impacts Kinetics: The choice of formulation (e.g., immediate-release vs. delayed-release) significantly impacts the onset of action, which can be a critical differentiator in product development and labeling [2].

References

Lansoprazole sodium pharmacodynamic comparison other PPIs

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic and Pharmacokinetic Comparison of PPIs

The table below summarizes core quantitative parameters for comparing the acid-inhibitory effects of various PPIs, based on pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical pharmacodynamic studies [1] [2] [3].

Parameter Lansoprazole Omeprazole Pantoprazole Dexlansoprazole Vonoprazan
Apparent Reaction Rate Constant (K) with H+,K+-ATPase (µM⁻¹·h⁻¹) [2] 0.339 1.34 0.134 Information Missing Not Applicable (Different MoA)
Apparent Turn-over Rate Constant of H+,K+-ATPase (k, h⁻¹) [2] 0.0537 0.0252 0.0151 Information Missing Not Applicable
Apparent Half-life of Acid Inhibition (hours) [2] 12.9 27.5 45.9 Information Missing Information Missing
Plasma Elimination Half-life (hours) [4] [3] [5] ~1.4 - 1.7 ~1.5 ~1.0 ~1.8 - 2.1 ~7.9
Time with Intragastric pH >4 (24-hr, Day 7) [3] 42.3% (30 mg) Information Missing Information Missing 83.6% (15 mg q12h IV) [5] 87.8% (20 mg) [3]
Mean Nocturnal Intragastric pH (12-24 hr, Day 7) [3] 3.4 Information Missing Information Missing Information Missing 5.6

Experimental Protocols for Key Data

Understanding the methodology is crucial for interpreting the data. Here are the details of the foundational experiments cited.

  • PK/PD Modeling Study [2]: This study analyzed the relationship between plasma concentration and acid suppression effect using a pharmacokinetic/pharmacodynamic (PK/PD) model. The model estimates key parameters (like reaction rate constant K and turnover rate constant k) based on data from human studies where gastric acid secretion was measured in response to controlled intravenous infusions of different PPIs. The long apparent half-life of acid inhibition, despite short plasma half-lives, is because PPIs covalently bind to the proton pumps, and acid secretion only resumes after new pumps are synthesized [1] [2].

  • Head-to-Head Pharmacodynamic Study vs. Vonoprazan [3]: This was a randomized, two-period crossover study in healthy US subjects. Participants received either vonoprazan (20 mg) or lansoprazole (30 mg) once daily for 7 days, with a washout period in between. The key pharmacodynamic endpoint was 24-hour intragastric pH monitoring, which measures the percentage of time the gastric pH remains above a certain threshold (e.g., pH>4) on days 1 and 7. This provides a direct, quantitative comparison of the acid-suppressing effect in a clinical setting.

  • Comparative Study of Dexlansoprazole Injection [5]: This was a single-center, open-label study in healthy Chinese subjects. It compared the pharmacodynamics of intravenous dexlansoprazole (at various doses and schedules) against intravenous lansoprazole (30 mg every 12 hours) over 5 days. The primary assessment was again via 24-hour intragastric pH monitoring, establishing the comparable efficacy of a lower dexlansoprazole dose due to its superior pharmacokinetics.

Mechanism of Action and Pharmacodynamic Pathways

The following diagram illustrates the core mechanism of PPIs and how it relates to their unique pharmacodynamic properties.

PPI_Prodrug PPI Prodrug (e.g., Lansoprazole) Acidic_Environment Acidic Parietal Cell Canaliculus PPI_Prodrug->Acidic_Environment Accumulates in acidic space Sulfenamide Active Sulfenamide Form Acidic_Environment->Sulfenamide Activation ATPase H+,K+-ATPase (Proton Pump) Sulfenamide->ATPase Binds to cysteine residues (e.g., Cys813) Covalent_Bond Covalent Disulfide Bond ATPase->Covalent_Bond Acid_Secretion Inhibition of Gastric Acid Secretion Covalent_Bond->Acid_Secretion

The prolonged acid suppression despite short plasma half-life occurs because the effect lasts until new H+,K+-ATPase enzymes are synthesized, explaining the long apparent half-life of acid inhibition [1] [2].

Key Insights for Drug Development

  • CYP2C19 Polymorphism: The pharmacokinetics, and consequently the pharmacodynamics, of first-generation racemic PPIs (omeprazole, lansoprazole, pantoprazole) can be significantly influenced by CYP2C19 genotype status. This can lead to variable clinical responses [1].
  • Enantiomer Development: Newer PPIs like dexlansoprazole (the R-enantiomer of lansoprazole) were developed to provide higher and more consistent systemic exposure, leading to more predictable and effective acid control [1] [5].
  • Next-Generation Agents: Potassium-competitive acid blockers (P-CABs) like vonoprazan represent a different class. They are acid-stable, do not require activation, and inhibit the proton pump competitively and reversibly, which translates to a faster onset and potentially more potent acid suppression [3].

References

×

Hydrogen Bond Acceptor Count

9

Exact Mass

391.05782661 Da

Monoisotopic Mass

391.05782661 Da

Heavy Atom Count

26

UNII

GV9NY1U369

MeSH Pharmacological Classification

Proton Pump Inhibitors

Wikipedia

Lansoprazole sodium

Dates

Last modified: 02-18-2024
[1]. Kokufu, T., et al., Effects of lansoprazole on pharmacokinetics and metabolism of theophylline. Eur J Clin Pharmacol, 1995. 48(5): p. 391-5.

[2]. Lai, K.C., et al., Lansoprazole for the prevention of recurrences of ulcer complications from long-term low-dose aspirin use. N Engl J Med, 2002. 346(26): p. 2033-8.

[3]. Iwahi, T., et al., Lansoprazole, a novel benzimidazole proton pump inhibitor, and its related compounds have selective activity against Helicobacter pylori. Antimicrob Agents Chemother, 1991. 35(3): p. 490-6.

Explore Compound Types